Methyl 3-(4-bromophenyl)acrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(4-bromophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKOGXVHZUSUAF-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3650-78-0 | |
| Record name | METHYL 4-BROMOCINNAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-(4-bromophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-bromophenyl)acrylate, a cinnamate derivative, is a valuable building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its utility stems from the presence of multiple reactive sites: the electrophilic α,β-unsaturated ester, the phenyl ring amenable to further functionalization, and the bromo substituent which can participate in a variety of cross-coupling reactions. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the Heck, Wittig, and Horner-Wadsworth-Emmons reactions. Detailed experimental protocols, comparative data, and mechanistic pathway visualizations are presented to aid researchers in the selection and implementation of the most suitable synthetic strategy.
Synthesis Strategies at a Glance
The synthesis of this compound can be efficiently achieved through several established carbon-carbon bond-forming reactions. The choice of method often depends on factors such as starting material availability, desired stereoselectivity, and reaction scale. This section provides a comparative summary of the three most common and effective approaches.
| Reaction | Starting Materials | Key Reagents | Typical Yield (%) | Stereoselectivity (E:Z) | Key Advantages |
| Heck Reaction | 4-Bromoiodobenzene or 4-Dibromobenzene, Methyl acrylate | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N, K₂CO₃) | 70-95% | Predominantly E | High atom economy, good functional group tolerance. |
| Wittig Reaction | 4-Bromobenzaldehyde, Methyl (triphenylphosphoranylidene)acetate | Strong base (for ylide generation, e.g., n-BuLi) or stable ylide | 55-90% | Can be tuned (Z or E) | Mild reaction conditions for the olefination step. |
| Horner-Wadsworth-Emmons Reaction | 4-Bromobenzaldehyde, Methyl diethylphosphonoacetate | Base (e.g., NaH, NaOMe, DBU) | 80-98% | Predominantly E | High yields, easy purification (water-soluble phosphate byproduct). |
Reaction Pathways and Mechanisms
Visualizing the flow of chemical transformations is crucial for understanding and optimizing synthetic routes. The following diagrams, rendered in Graphviz DOT language, illustrate the core mechanisms of the Heck, Wittig, and Horner-Wadsworth-Emmons reactions for the synthesis of this compound.
Heck Reaction Pathway
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. The catalytic cycle proceeds through oxidative addition, migratory insertion, and β-hydride elimination steps.
Wittig Reaction Pathway
The Wittig reaction utilizes a phosphorus ylide to convert a carbonyl group into an alkene. The reaction proceeds through a betaine or oxaphosphetane intermediate.
Horner-Wadsworth-Emmons Reaction Pathway
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion, typically leading to (E)-alkenes with high stereoselectivity.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound via the Heck, Wittig, and Horner-Wadsworth-Emmons reactions.
Heck Reaction: Synthesis from 4-Bromoiodobenzene and Methyl Acrylate
This protocol describes a typical Heck coupling reaction.[1][2]
Materials:
-
4-Bromoiodobenzene (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 equiv)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromoiodobenzene, palladium(II) acetate, and the chosen base.
-
Add the solvent (DMF or MeCN) via syringe, followed by methyl acrylate.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Wittig Reaction: Synthesis from 4-Bromobenzaldehyde
This one-pot aqueous protocol is adapted from a general procedure for Wittig reactions.[3]
Materials:
-
4-Bromobenzaldehyde (1.0 equiv)
-
Methyl bromoacetate (1.6 equiv)
-
Triphenylphosphine (1.4 equiv)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, suspend triphenylphosphine in a saturated aqueous solution of sodium bicarbonate.
-
Add methyl bromoacetate to the suspension and stir for 1 minute.
-
Add 4-bromobenzaldehyde to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, extract the mixture with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound. A typical yield for a similar reaction is in the range of 46-56%.[3]
Horner-Wadsworth-Emmons Reaction: Synthesis from 4-Bromobenzaldehyde
This protocol is a general procedure for the HWE reaction and is known for its high yield and stereoselectivity.[4][5]
Materials:
-
Methyl diethylphosphonoacetate (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or Sodium Methoxide (NaOMe)
-
4-Bromobenzaldehyde (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF or DMF to the flask and cool the suspension to 0 °C.
-
Slowly add a solution of methyl diethylphosphonoacetate in the same anhydrous solvent.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases, indicating the formation of the phosphonate carbanion.
-
Cool the resulting solution back to 0 °C and add a solution of 4-bromobenzaldehyde in the anhydrous solvent dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford predominantly (E)-methyl 3-(4-bromophenyl)acrylate.
Product Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.64 (d, 1H), 7.53 (d, 2H), 7.39 (d, 2H), 6.44 (d, 1H), 3.80 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 167.6, 143.9, 133.7, 132.6, 129.9, 125.0, 118.9, 52.3.
Conclusion
This technical guide has detailed three robust and efficient methods for the synthesis of this compound. The Heck reaction offers an excellent route with high atom economy, while the Wittig and Horner-Wadsworth-Emmons reactions provide reliable alternatives starting from 4-bromobenzaldehyde. The HWE reaction, in particular, is often favored for its high yields and excellent (E)-stereoselectivity. The choice of the optimal synthetic pathway will depend on the specific requirements of the research, including scale, cost, and desired purity. The provided experimental protocols and comparative data serve as a valuable resource for chemists in the successful synthesis of this important chemical intermediate.
References
- 1. odinity.com [odinity.com]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciepub.com [sciepub.com]
- 4. benchchem.com [benchchem.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to the Chemical Properties of Methyl 3-(4-bromophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of methyl 3-(4-bromophenyl)acrylate. The information is intended to support research and development efforts in medicinal chemistry and materials science.
Core Chemical Properties
This compound is an organic compound with the chemical formula C₁₀H₉BrO₂. It is a derivative of cinnamic acid and is often used as a building block in organic synthesis. The presence of the bromine atom on the phenyl ring and the acrylate functional group makes it a versatile intermediate for a variety of chemical transformations.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉BrO₂ | [1][2] |
| Molecular Weight | 241.08 g/mol | [1][2] |
| CAS Number | 3650-78-0 (for the (E)-isomer) | [2] |
| Appearance | White solid | |
| Melting Point | 84-86 °C | |
| Boiling Point | 311.4 °C at 760 mmHg | |
| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. | |
| Storage | Sealed in a dry environment at room temperature. | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. The following are the reported ¹H and ¹³C NMR spectral data for (E)-methyl 3-(4-bromophenyl)acrylate.
¹H NMR (CDCl₃)
-
δ 7.638 (d, 1H)
-
δ 7.530 (d, 2H)
-
δ 7.388 (d, 2H)
-
δ 6.442 (d, 1H)
-
δ 3.803 (s, 3H)[3]
¹³C NMR (CDCl₃)
-
δ 167.63
-
δ 143.95
-
δ 133.75
-
δ 132.609
-
δ 129.907
-
δ 125.019
-
δ 118.95
-
δ 52.28[3]
Experimental Protocols for Synthesis
This compound can be synthesized through several established organic reactions. The two most common and effective methods, the Wittig reaction and the Heck reaction, are detailed below.
Synthesis via Wittig Reaction
The Wittig reaction is a reliable method for the formation of a C=C double bond by reacting an aldehyde or ketone with a phosphonium ylide. In this case, 4-bromobenzaldehyde is reacted with the ylide generated from methyl (triphenylphosphoranylidene)acetate.
Materials:
-
4-bromobenzaldehyde
-
Methyl (triphenylphosphoranylidene)acetate
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzaldehyde (1 equivalent) and methyl (triphenylphosphoranylidene)acetate (1.1 equivalents).
-
Add anhydrous toluene to the flask to dissolve the reactants.
-
The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford pure this compound.
Synthesis via Heck Reaction
The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. For the synthesis of this compound, 4-bromoiodobenzene can be coupled with methyl acrylate in the presence of a palladium catalyst and a base.
Materials:
-
4-bromoiodobenzene or 1,4-dibromobenzene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or another suitable base
-
Acetonitrile or DMF (solvent)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 4-bromoiodobenzene (1 equivalent), methyl acrylate (1.2-1.5 equivalents), palladium(II) acetate (1-5 mol%), and triphenylphosphine (2-10 mol%) in acetonitrile or DMF.
-
Add triethylamine (2-3 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove any precipitated salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Potential Biological Activities and Applications
While this compound is primarily utilized as a synthetic intermediate, compounds with similar structural motifs have shown interesting biological activities, suggesting potential avenues for research and drug development.
Antifungal Activity
Derivatives of bromophenyl compounds have been investigated for their antifungal properties. Although direct studies on this compound are limited, related structures have shown activity against various fungal strains. This suggests that it could serve as a scaffold for the development of novel antifungal agents.[4][5]
Tubulin Polymerization Inhibition
Several acrylate-based derivatives have been identified as inhibitors of tubulin polymerization, a key process in cell division.[6] These compounds can disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The structural similarity of this compound to these known inhibitors suggests that it and its derivatives could be explored as potential anticancer agents targeting the tubulin cytoskeleton.[7][8]
Conclusion
This compound is a valuable chemical intermediate with well-defined properties and established synthetic routes. Its potential as a precursor for biologically active molecules, particularly in the areas of antifungal and anticancer research, warrants further investigation. The detailed experimental protocols and data presented in this guide are intended to facilitate such research and development efforts.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to Methyl 3-(4-bromophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 3-(4-bromophenyl)acrylate, a versatile organic compound with applications in chemical synthesis and potential as a precursor in drug development. This document details its chemical and physical properties, provides established synthetic protocols, and explores its biological activities, with a focus on its role in inducing apoptosis.
Chemical and Physical Properties
This compound, predominantly found as the (E)-isomer, is a cinnamic acid derivative. Its chemical structure features a brominated phenyl group attached to an acrylate moiety, making it a valuable intermediate in various organic reactions.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| CAS Number | 3650-78-0 ((E)-isomer) | [1] |
| 71205-17-9 ((E)-isomer) | [2][3] | |
| Molecular Formula | C₁₀H₉BrO₂ | [1][2] |
| Molecular Weight | 241.08 g/mol | [1][2] |
| Synonyms | Methyl trans-4-bromocinnamate, Methyl (2E)-3-(4-bromophenyl)prop-2-enoate | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 84-86 °C | |
| Boiling Point | 311.4 °C at 760 mmHg |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
Table 2: ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 3.79 | singlet | - | -OCH₃ |
| 6.42 | doublet | 16.0 | Vinylic H (α to C=O) | |
| 7.48 | doublet | 8.5 | Aromatic H (ortho to C=C) | |
| 7.52 | doublet | 8.5 | Aromatic H (ortho to Br) | |
| 7.63 | doublet | 16.0 | Vinylic H (β to C=O) | |
| ¹³C | 51.8 | - | - | -OCH₃ |
| 118.2 | - | - | Vinylic CH (α to C=O) | |
| 124.5 | - | - | Aromatic C-Br | |
| 129.5 | - | - | Aromatic CH (ortho to C=C) | |
| 132.2 | - | - | Aromatic CH (ortho to Br) | |
| 133.4 | - | - | Aromatic C (ipso to C=C) | |
| 143.5 | - | - | Vinylic CH (β to C=O) | |
| 167.1 | - | - | Carbonyl C=O |
Note: NMR data can vary slightly depending on the solvent and instrument used.
Experimental Protocols
The synthesis of this compound can be effectively achieved through several established methods in organic chemistry, with the Heck and Wittig reactions being the most prominent.
Synthesis via Heck Reaction
The Mizoroki-Heck reaction provides a reliable method for the C-C coupling of 4-bromoiodobenzene with methyl acrylate.[4][5][6][7][8]
Materials:
-
4-Bromoiodobenzene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (ACN)
Procedure:
-
To a reaction vessel, add 4-bromoiodobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous acetonitrile and triethylamine (2.0 eq).
-
Add methyl acrylate (1.2 eq) to the mixture.
-
The reaction mixture is heated to 80 °C and stirred for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure (E)-methyl 3-(4-bromophenyl)acrylate.
Synthesis via Wittig Reaction
The Wittig reaction offers an alternative and highly stereoselective route to the (E)-isomer, utilizing a stabilized ylide.[9][10][11][12]
Materials:
-
4-Bromobenzaldehyde
-
Methyl (triphenylphosphoranylidene)acetate
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-bromobenzaldehyde (1.0 eq) in anhydrous dichloromethane.
-
Add methyl (triphenylphosphoranylidene)acetate (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The residue is triturated with a non-polar solvent (e.g., diethyl ether or hexane) to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture to remove the precipitate.
-
The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure (E)-methyl 3-(4-bromophenyl)acrylate.
References
- 1. scbt.com [scbt.com]
- 2. (E)-Methyl 3-(4-bromophenyl)acrylate | 71205-17-9 | WCA20517 [biosynth.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
Unraveling the Potential Mechanism of Action of Methyl 3-(4-bromophenyl)acrylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the mechanism of action of methyl 3-(4-bromophenyl)acrylate is not currently available in the public domain. This guide synthesizes information from studies on structurally similar compounds, namely cinnamic acid and acrylate derivatives, to propose a potential mechanism of action and to provide a framework for future research.
Introduction
This compound, a derivative of cinnamic acid, is an organic compound with potential applications in medicinal chemistry. While its primary use has been as a synthetic intermediate, its structural similarity to other biologically active acrylate and cinnamate derivatives suggests it may possess therapeutic properties. This guide explores the plausible mechanisms of action of this compound based on the activities of its close analogs, focusing on its potential as an anticancer agent through the inhibition of tubulin polymerization. Additionally, other potential biological targets identified from related compounds, such as tyrosinase and the CaMKK2-AMPK signaling pathway, are discussed.
Core Postulated Mechanism of Action: Inhibition of Tubulin Polymerization
A significant body of research on acrylate and cinnamate derivatives points towards their potential to disrupt microtubule dynamics by inhibiting tubulin polymerization. This is a well-established mechanism for several successful anticancer drugs.
Signaling Pathway
Figure 1: Hypothesized signaling pathway for the inhibition of tubulin polymerization by this compound.
The proposed mechanism involves the binding of this compound to β-tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to the failure of mitotic spindle formation, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells.
Quantitative Data from Structurally Similar Compounds
The following table summarizes the cytotoxic and tubulin polymerization inhibitory activities of various acrylate derivatives, providing a basis for estimating the potential potency of this compound.
| Compound Class | Specific Compound Example | Cell Line | IC50 (µM) for Cytotoxicity | Tubulin Polymerization Inhibition | Reference |
| 3-(4-chlorophenyl)acrylate Derivatives | Acrylic acid derivative 4b | MDA-MB-231 | 3.24 ± 0.13 | 80.07% inhibition | |
| 3-(4-chlorophenyl)acrylate Derivatives | Methyl acrylate compound 5e | MDA-MB-231 | 4.06 | Not Reported | |
| Combretastatin Analogue | CA-4 (Positive Control) | MDA-MB-231 | 1.27 ± 0.09 | 89.77% inhibition |
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial to validate the hypothesized mechanism of action for this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Workflow
Figure 2: Workflow for the in vitro tubulin polymerization assay.
Methodology
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 2-4 mg/mL.
-
Prepare a stock solution of GTP in the same buffer.
-
Prepare serial dilutions of this compound and positive (e.g., colchicine) and negative (e.g., DMSO) controls.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound dilutions, controls, and tubulin solution.
-
Initiate polymerization by adding GTP and incubating the plate at 37°C.
-
Monitor the increase in absorbance at 340 nm every minute for 60-90 minutes using a microplate reader.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the maximum polymerization rate (Vmax) and the extent of polymerization.
-
Calculate the IC50 value for the inhibition of tubulin polymerization by fitting the dose-response data to a suitable model.
-
Alternative Potential Mechanisms of Action
Based on the bioactivity of methyl cinnamate, a close structural analog, the following mechanisms are also plausible for this compound.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.
Experimental Protocol: Tyrosinase Inhibition Assay
-
Reagents: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), and the test compound.
-
Procedure:
-
In a 96-well plate, mix the test compound with the tyrosinase solution and incubate.
-
Initiate the reaction by adding L-DOPA.
-
Measure the formation of dopachrome by reading the absorbance at 475 nm over time.
-
-
Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.
Modulation of the CaMKK2-AMPK Signaling Pathway
The CaMKK2-AMPK pathway is a central regulator of cellular energy homeostasis and metabolism.
Signaling Pathway
Figure 3: Hypothesized activation of the CaMKK2-AMPK signaling pathway.
Experimental Protocol: Western Blot for AMPK Phosphorylation
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., 3T3-L1 pre-adipocytes) and treat with various concentrations of this compound.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.
-
Incubate with a corresponding secondary antibody and detect the signal using a chemiluminescence-based method.
-
-
Analysis: Quantify the band intensities to determine the ratio of p-AMPK to total AMPK, indicating the level of AMPK activation.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is lacking, the available data on its structural analogs strongly suggest that it warrants investigation as a potential anticancer agent, primarily through the inhibition of tubulin polymerization. The experimental protocols outlined in this guide provide a clear roadmap for researchers to elucidate its precise molecular targets and cellular effects. Further studies are essential to confirm these hypothesized mechanisms and to explore the full therapeutic potential of this compound. Drug development professionals should consider these potential mechanisms when designing screening cascades and lead optimization strategies for novel acrylate-based drug candidates.
The Biological Landscape of Methyl 3-(4-bromophenyl)acrylate: A Technical Guide for Researchers
Disclaimer: Direct experimental data on the biological activity of methyl 3-(4-bromophenyl)acrylate is limited in publicly available scientific literature. This guide provides an in-depth analysis of the biological activities of closely related analogs and derivatives to infer the potential therapeutic areas and guide future research for the target compound.
This compound, a member of the cinnamate family, holds potential as a scaffold for drug discovery due to the diverse biological activities observed in structurally similar compounds. Cinnamic acid and its derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide summarizes the key findings on the biological activities of analogs, provides detailed experimental protocols from cited studies, and visualizes potential mechanisms of action to serve as a foundational resource for researchers, scientists, and drug development professionals.
Anticancer Activity: Insights from a Chloro-Analog
Quantitative Data: Cytotoxicity of 3-(4-chlorophenyl)acrylate Derivatives
The following table summarizes the in vitro cytotoxic activity of the most potent 3-(4-chlorophenyl)acrylate derivatives against the MDA-MB-231 breast cancer cell line.
| Compound ID | Structure | IC50 (µM) | Reference |
| 4b | 3-(4-chlorophenyl)acrylic acid derivative | 3.24 ± 0.13 | [2][4] |
| 5e | Methyl 3-(4-chlorophenyl)acrylate derivative | 4.06 | [2] |
| CA-4 (Control) | Combretastatin A-4 | 1.27 ± 0.09 | [2][4] |
Proposed Mechanism of Action: Tubulin Polymerization Inhibition
The anticancer activity of the 3-(4-chlorophenyl)acrylate derivatives is suggested to stem from the inhibition of β-tubulin polymerization.[2][4] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. Compound 4b demonstrated a significant inhibitory effect on β-tubulin polymerization, with a percentage inhibition of 80.07%.[2][4]
Caption: Proposed mechanism of anticancer activity for 3-(4-chlorophenyl)acrylate analogs.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following protocol is based on the methodology used to evaluate the cytotoxic activity of 3-(4-chlorophenyl)acrylate derivatives against the MDA-MB-231 cell line.[3]
-
Cell Culture: MDA-MB-231 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Potential Inferred from Derivatives
While direct antimicrobial data for this compound is scarce, studies on related structures, including its parent compound methyl cinnamate and copolymers incorporating bromophenyl acrylate moieties, suggest a potential for antimicrobial activity.
Quantitative Data: Antimicrobial Activity of a Related Copolymer
A novel acrylate copolymer containing a 4-(2-bromo-3-(4-bromophenyl)-3-oxo prop-1-enyl) phenyl acrylate monomer demonstrated significant antimicrobial activity.[5]
| Organism | MIC (µg/mL) | Reference |
| Escherichia coli | 3.91 | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The following is a general protocol for determining the MIC of a compound using the broth microdilution method, which is a standard procedure for evaluating antimicrobial activity.
-
Bacterial Culture: A pure culture of the test microorganism is grown overnight in a suitable broth medium.
-
Inoculum Preparation: The overnight culture is diluted to a standardized concentration (e.g., 1.5 x 10^8 CFU/mL, corresponding to a 0.5 McFarland standard).
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Evidence from a Copolymer Derivative
A copolymer incorporating a derivative of this compound has shown potential for ocular anti-inflammatory applications.[6] This suggests that the core structure may contribute to anti-inflammatory effects.
Experimental Workflow: Ocular Anti-inflammatory Model
The following workflow describes a carrageenan-induced ocular inflammation model in rabbits, which was used to assess the anti-inflammatory potential of a related copolymer.[6]
Caption: Workflow for evaluating ocular anti-inflammatory activity.
Conclusion and Future Directions
The available evidence from closely related analogs suggests that this compound is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammatory conditions. The potent anticancer activity of its chloro-analog, with a well-defined mechanism of action, provides a strong rationale for investigating the bromo-derivative.
Future research should focus on the direct synthesis and biological evaluation of this compound to establish its specific activity profile. In vitro screening against a panel of cancer cell lines, pathogenic microbes, and inflammatory markers will be crucial first steps. Subsequent in vivo studies in relevant animal models will be necessary to validate its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies involving modifications of the phenyl ring and the acrylate moiety could lead to the discovery of even more potent and selective drug candidates. This technical guide serves as a comprehensive starting point for these future investigations.
References
- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 3-(4-bromophenyl)acrylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(4-bromophenyl)acrylate and its derivatives represent a promising class of compounds with diverse biological activities, positioning them as significant scaffolds in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and mechanistic insights into this chemical series. The core structure, a cinnamic acid ester featuring a bromine-substituted phenyl ring, serves as a versatile platform for the development of novel therapeutic agents, particularly in the realm of oncology and beyond. This document details experimental protocols for their synthesis and biological evaluation, presents quantitative data in structured tables for comparative analysis, and visualizes key biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of their structure-activity relationships and mechanisms of action.
Introduction
Cinnamic acid and its derivatives are naturally occurring compounds that have long been recognized for their wide array of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The synthetic modification of the cinnamic acid scaffold has led to the development of numerous potent therapeutic candidates. Among these, this compound derivatives have emerged as a particularly interesting subclass. The presence of the bromine atom on the phenyl ring significantly influences the molecule's electronic properties and lipophilicity, which can enhance its interaction with biological targets and improve its pharmacokinetic profile.
This guide will delve into the chemical synthesis of these derivatives, their potent biological effects, with a focus on their anticancer properties, and the underlying molecular mechanisms.
Chemical Synthesis
The synthesis of this compound derivatives can be achieved through various established organic chemistry reactions. A common and efficient method is the Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene.
General Synthetic Protocol: Heck Reaction
A typical synthetic route for preparing a range of this compound derivatives is outlined below. This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
4-Bromoaryl halide (e.g., 4-bromoiodobenzene)
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
A suitable base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., acetonitrile (MeCN) or N,N-dimethylformamide (DMF))
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction flask, add the 4-bromoaryl halide (1.0 eq), methyl acrylate (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent and the base (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst and any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Spectroscopic Analysis of Methyl 3-(4-bromophenyl)acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for methyl 3-(4-bromophenyl)acrylate, a compound of interest in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the unambiguous identification and characterization of this molecule.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₀H₉BrO₂, with a molecular weight of 241.08 g/mol . The experimental and predicted spectroscopic data are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for (E)-methyl 3-(4-bromophenyl)acrylate
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.638 | Doublet | 1H | Olefinic CH |
| 7.530 | Doublet | 2H | Aromatic CH |
| 7.388 | Doublet | 2H | Aromatic CH |
| 6.442 | Doublet | 1H | Olefinic CH |
| 3.803 | Singlet | 3H | -OCH ₃ |
Table 2: ¹³C NMR Spectroscopic Data for (E)-methyl 3-(4-bromophenyl)acrylate
| Chemical Shift (δ) ppm | Assignment |
| 167.63 | C =O |
| 143.95 | Olefinic C H |
| 133.75 | Aromatic C |
| 132.61 | Aromatic C H |
| 129.91 | Aromatic C H |
| 125.02 | Aromatic C -Br |
| 118.95 | Olefinic C H |
| 52.28 | -OC H₃ |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands (in cm⁻¹) for (E)-methyl 3-(4-bromophenyl)acrylate (Predicted)
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~1710 | C=O (Ester) | Stretch |
| ~1630 | C=C (Alkene) | Stretch |
| ~1600, ~1480 | C=C (Aromatic) | Stretch |
| ~1250, ~1170 | C-O (Ester) | Stretch |
| ~820 | C-H (Aromatic) | Out-of-plane bend |
| ~550 | C-Br | Stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.
Table 4: Predicted Mass Spectrometry Data (m/z) for this compound
| m/z | Ion | Notes |
| 240 | [M]⁺ | Corresponding to the ⁷⁹Br isotope. |
| 242 | [M+2]⁺ | Corresponding to the ⁸¹Br isotope, with approximately the same intensity as the M⁺ peak. |
| 209/211 | [M-OCH₃]⁺ | Loss of the methoxy group. |
| 181/183 | [M-COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 155/157 | [C₇H₄Br]⁺ | Fragment corresponding to the bromophenyl group. |
| 102 | [C₆H₄CH=CH]⁺ | Fragment corresponding to the styryl cation. |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of solid organic compounds like this compound.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer (optional)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the crystalline this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently agitate the vial or use a vortex mixer to ensure the solid is completely dissolved.
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube, ensuring no solid particles are transferred. The final solution height in the tube should be approximately 4-5 cm.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, typically by observing the lock signal or the FID of a strong singlet.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans (typically 8 to 16 for a sample of this concentration).
-
Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons.
-
Acquire the free induction decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the appropriate spectral width (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Set the number of scans (typically 128 to 1024 or more, as ¹³C has a low natural abundance).
-
Set the relaxation delay (D1) to 2 seconds or longer to ensure quantitative detection of all carbon signals, including quaternary carbons.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FIDs of both the ¹H and ¹³C spectra.
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale. For ¹H NMR, reference the residual CHCl₃ signal to 7.26 ppm. For ¹³C NMR, reference the CDCl₃ triplet to 77.16 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
FT-IR Spectroscopy (Thin Film Method)
Objective: To obtain the infrared spectrum of the solid compound to identify functional groups.
Materials:
-
This compound
-
Volatile solvent (e.g., dichloromethane or acetone)
-
Salt plates (e.g., NaCl or KBr)
-
Pipette
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit and rinse with a dry solvent.
-
Dissolve a small amount of this compound in a few drops of a volatile solvent like dichloromethane in a small vial.
-
Using a pipette, apply one or two drops of the solution to the center of one salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
-
-
Spectrum Acquisition:
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
The acquired spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound
-
Mass spectrometer with an Electron Ionization (EI) source
-
Direct insertion probe or a GC inlet system
Procedure:
-
Sample Introduction:
-
Direct Insertion Probe: Place a small amount of the solid sample into a capillary tube and insert it into the direct insertion probe. The probe is then inserted into the ion source of the mass spectrometer. The sample is heated under vacuum to induce vaporization.
-
GC Inlet: Dissolve the sample in a suitable volatile solvent and inject it into a Gas Chromatograph (GC) coupled to the mass spectrometer. The compound will be vaporized in the injector and separated on the GC column before entering the ion source.
-
-
Ionization and Analysis:
-
In the EI source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, primarily forming a radical cation (the molecular ion, M⁺•).
-
The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic ions.
-
The positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion at a specific m/z value.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound. Look for the characteristic M and M+2 isotopic pattern for bromine.
-
Analyze the fragmentation pattern to gain structural information about the molecule.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
Technical Guide: Solubility of Methyl 3-(4-bromophenyl)acrylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-(4-bromophenyl)acrylate, a key intermediate in organic synthesis and drug discovery. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility assessments based on the behavior of structurally similar compounds, alongside a detailed experimental protocol for determining its solubility.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar (ester group) and nonpolar (bromophenyl group, acrylate backbone) characteristics, suggesting a degree of solubility across a range of organic solvents. The methyl ester group is known to enhance solubility in organic solvents.
Qualitative Solubility Data
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Expected Solubility | Rationale |
| Hexane | Nonpolar | Likely Soluble | The nonpolar nature of the bromophenyl ring and the acrylate backbone should facilitate dissolution in nonpolar alkane solvents. |
| Toluene | Nonpolar (Aromatic) | Likely Soluble | The aromatic nature of toluene can interact favorably with the bromophenyl ring of the solute. |
| Diethyl Ether | Polar Aprotic | Soluble | The ether can act as a hydrogen bond acceptor for any potential interactions and its overall low polarity is compatible with the solute. |
| Chloroform | Polar Aprotic | Soluble | A common solvent for many organic compounds, its polarity is suitable for dissolving molecules with both polar and nonpolar regions. |
| Ethyl Acetate | Polar Aprotic | Soluble | The ester functionality of the solvent is compatible with the ester group of the solute, and its moderate polarity can accommodate the entire molecule. |
| Acetone | Polar Aprotic | Soluble | A versatile polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Isopropanol | Polar Protic | Moderately Soluble | The polar hydroxyl group of the alcohol can interact with the ester, but the overall polarity might be slightly high for optimal solubility. |
| Ethanol | Polar Protic | Moderately Soluble | Similar to isopropanol, the polarity of ethanol may limit the solubility compared to less polar solvents. |
| Methanol | Polar Protic | Sparingly Soluble | As the most polar alcohol in this list, it is expected to be a poorer solvent for the largely nonpolar solute. |
| Water | Polar Protic | Insoluble | The high polarity and strong hydrogen-bonding network of water are incompatible with the largely nonpolar structure of this compound. |
Experimental Protocol for Solubility Determination
The following is a standard laboratory procedure for determining the solubility of a crystalline organic compound like this compound in an organic solvent at a specific temperature.
Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or small test tubes with screw caps
-
Analytical balance (readable to ±0.1 mg)
-
Temperature-controlled shaker or water bath
-
Micropipettes
-
Volumetric flasks
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of crystalline this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Record the initial mass of the solid.
-
Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, stop the agitation and allow the excess solid to settle at the bottom of the vial for at least 2 hours at the controlled temperature.
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the supernatant using a micropipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
The mass of the dissolved solid can be calculated by subtracting the mass of the empty vial.
-
Solubility can be expressed in g/L or mg/mL.
-
-
Spectroscopic/Chromatographic Analysis (preferred method):
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Data Presentation:
The solubility should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Potential Research Applications of Methyl 3-(4-bromophenyl)acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-bromophenyl)acrylate, a member of the cinnamate family of compounds, is a versatile synthetic intermediate with significant potential across various fields of chemical and biomedical research. Its structure, featuring a reactive acrylate group and a functionalizable bromophenyl moiety, makes it a valuable building block for the synthesis of a diverse range of more complex molecules. Cinnamic acid and its derivatives are naturally occurring compounds known for a wide array of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[1] This guide provides an in-depth overview of the synthesis, chemical properties, and potential research applications of this compound, with a focus on its utility in medicinal chemistry and materials science.
Chemical Properties and Synthesis
This compound is an organic compound that can be synthesized through various methods, with the Heck reaction being a prominent example.[2][3][4][5] The presence of the bromine atom on the phenyl ring offers a strategic site for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more elaborate molecular architectures.[6]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 3650-78-0 | [7] |
| Molecular Formula | C₁₀H₉BrO₂ | [7] |
| Molecular Weight | 241.08 g/mol | [7] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 84-88 °C | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |
Synthesis via Heck Reaction
The Heck reaction provides a reliable method for the synthesis of this compound by coupling 4-bromoiodobenzene with methyl acrylate in the presence of a palladium catalyst.
Experimental Protocol: Heck Reaction for a Structurally Similar Compound
Reactants:
-
Bromoiodobenzene (limiting reactant)
-
Acrylic acid
-
Triethylamine (base)
-
Palladium(II) acetate (catalyst)
-
Acetonitrile (solvent)
Procedure: [3]
-
To a vial containing bromoiodobenzene dissolved in acetonitrile, add triethylamine, acrylic acid, and palladium(II) acetate.
-
Heat the reaction mixture with stirring for one hour.
-
After cooling to room temperature, transfer the mixture to a beaker containing 3 M HCl to precipitate the product.
-
Collect the solid product by suction filtration and wash with water.
-
Purify the crude product by recrystallization from hot 95% ethanol.
Logical Workflow for Heck Reaction
Potential Research Applications
Medicinal Chemistry and Drug Discovery
The 4-bromophenyl moiety is a key structural feature in a number of compounds with demonstrated anticancer activity.[8] this compound serves as a valuable starting material for the synthesis of novel therapeutic agents. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce a variety of substituents, enabling the exploration of structure-activity relationships.
a. Synthesis of Stilbene Derivatives:
Stilbenes are a class of compounds with diverse biological activities. This compound can be used as a precursor for the synthesis of stilbene derivatives through reactions like the Wittig or Horner-Wadsworth-Emmons reaction.[9][10][11]
b. Antimicrobial and Larvicidal Agents:
Cinnamic acid and its esters, including methyl cinnamate, have shown promising antimicrobial and larvicidal activities.[12][13][14][15] The introduction of a bromine atom in this compound could potentially enhance these biological effects, making it and its derivatives interesting candidates for the development of new anti-infective and vector control agents.
Quantitative Data on Related Cinnamate Derivatives:
| Compound | Biological Activity | MIC/LC₅₀ | Target Organism | Reference |
| Methyl Cinnamate | Antifungal | 789.19 µM | C. albicans, C. tropicalis, etc. | [12] |
| Methyl Cinnamate | Larvicidal | High Potency | Aedes aegypti | [14] |
| Ethyl Cinnamate | Antifungal | 726.36 µM | C. albicans, C. tropicalis, etc. | [12] |
| Butyl Cinnamate | Antifungal | 626.62 µM | C. albicans, C. tropicalis, etc. | [12] |
| Pentyl Cinnamate | Larvicidal | 0.17 mM | Aedes aegypti | [14] |
| 1-Cinnamoylpyrrolidine | Antibacterial | 0.5 mg/mL | E. coli, S. aureus, etc. | [13][15] |
c. Suzuki Coupling for Biaryl Synthesis:
The bromine atom in this compound makes it an ideal substrate for Suzuki-Miyaura coupling reactions. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the bromophenyl ring and a variety of boronic acids or esters, leading to the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.[16][17][18][19][20]
General Suzuki-Miyaura Coupling Workflow
Materials Science
The acrylate functionality in this compound makes it a suitable monomer for polymerization reactions. The presence of the bromine atom can impart unique properties to the resulting polymers, such as increased refractive index, flame retardancy, and the ability to undergo further post-polymerization modification.
a. Photopolymerization:
Brominated acrylates have been shown to undergo rapid polymerization upon exposure to UV light, and can even act as photoinitiators for other acrylic formulations.[21] This property is attributed to the homolytic cleavage of the carbon-bromine bond upon UV irradiation, generating radicals that can initiate polymerization.[21] This opens up possibilities for creating novel photoreactive polymers and coatings.
Proposed Mechanism of Photoinitiation
Conclusion
This compound is a highly versatile and valuable building block for both medicinal chemistry and materials science research. Its dual functionality allows for a wide range of chemical transformations, leading to the synthesis of novel compounds with potentially interesting biological activities and material properties. The ability to readily modify the bromophenyl ring via cross-coupling reactions, coupled with the reactivity of the acrylate group in polymerization and other transformations, ensures that this compound will continue to be a valuable tool for researchers exploring new frontiers in drug discovery and materials development. Further investigation into the specific biological targets of its derivatives and the properties of polymers incorporating this monomer is warranted to fully realize its potential.
References
- 1. This compound | 3650-78-0 | Benchchem [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. odinity.com [odinity.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ajouronline.com [ajouronline.com]
- 7. scbt.com [scbt.com]
- 8. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizomes | Semantic Scholar [semanticscholar.org]
- 14. Larvicidal Activity of Cinnamic Acid Derivatives: Investigating Alternative Products for Aedes aegypti L. Control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 3-(4-bromophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-bromophenyl)acrylate, a member of the cinnamate ester family, is a significant organic compound with the chemical formula C₁₀H₉BrO₂.[1][2] Its structure, featuring a brominated phenyl group attached to an acrylate moiety, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this compound, with a focus on its relevance to researchers and professionals in drug development and chemical synthesis. The presence of the bromine atom on the aromatic ring and the reactive acrylate group allows for a variety of chemical transformations, making it a valuable building block for more complex molecules.[3]
Discovery and History: A Timeline of Synthetic Innovation
While a singular, definitive "discovery" of this compound is not prominently documented in historical chemical literature, its existence and synthesis are intrinsically linked to the development of key organic reactions in the 20th century. The synthesis of cinnamic acids and their esters has been a fundamental pursuit in organic chemistry for over a century, with early methods like the Perkin reaction laying the groundwork.
Conceptual Timeline of Synthesis Development:
Caption: Evolution of synthetic methods for cinnamate derivatives.
The emergence of powerful synthetic tools such as the Wittig reaction and palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, revolutionized the synthesis of compounds like this compound. These methods offered greater efficiency, milder reaction conditions, and broader functional group tolerance compared to older techniques. The availability of starting materials like 4-bromobenzaldehyde and 4-bromoiodobenzene, coupled with the development of these robust synthetic protocols, made the preparation of this compound a routine procedure in modern organic synthesis laboratories.
Physicochemical and Spectroscopic Data
The physical and spectral properties of this compound are crucial for its identification, purification, and application in further synthetic steps.
Table 1: Physicochemical Properties of Methyl (E)-3-(4-bromophenyl)acrylate
| Property | Value |
| CAS Number | 3650-78-0[2] |
| Molecular Formula | C₁₀H₉BrO₂[1][2] |
| Molecular Weight | 241.08 g/mol [1][2] |
| Melting Point | 84-86 °C[4][5] |
| Boiling Point | 311.4 °C at 760 mmHg[4] |
| Density | 1.447 g/cm³[4] |
| Appearance | White to pale yellow solid[3] |
Table 2: Spectroscopic Data of Methyl (E)-3-(4-bromophenyl)acrylate
| Spectroscopy | Data |
| ¹H NMR | Predicted shifts include signals for the aromatic protons, the vinylic protons of the acrylate group, and the methyl ester protons. |
| ¹³C NMR | Predicted shifts include signals for the aromatic carbons, the vinylic carbons, the carbonyl carbon of the ester, and the methyl carbon. |
| IR (Infrared) | Expected characteristic peaks for C=O stretching of the ester, C=C stretching of the alkene and aromatic ring, and C-Br stretching. |
| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 240 and 242 in an approximate 1:1 ratio, characteristic of a monobrominated compound. |
Experimental Protocols for Synthesis
The synthesis of this compound can be efficiently achieved through modern synthetic methodologies. The Heck reaction and the Wittig-Horner reaction are two of the most common and reliable approaches.
Synthesis via the Heck Reaction
The Heck reaction provides a direct method for the arylation of alkenes. In this case, 4-bromoiodobenzene is coupled with methyl acrylate in the presence of a palladium catalyst.
Reaction Scheme:
Caption: Heck reaction for the synthesis of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoiodobenzene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable solvent such as acetonitrile or DMF.
-
Addition of Reagents: Add methyl acrylate (1.2 eq) and triethylamine (Et₃N, 2.0 eq) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Synthesis via the Wittig-Horner Reaction
The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a powerful method for the stereoselective synthesis of alkenes, typically yielding the (E)-isomer. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde.
Reaction Scheme:
Caption: Wittig-Horner synthesis of this compound.
Detailed Experimental Protocol:
-
Ylide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trimethyl phosphonoacetate (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add a strong base, such as sodium methoxide (NaOMe) or sodium hydride (NaH) (1.1 eq), portion-wise to the solution and stir for 30-60 minutes at 0 °C to generate the phosphonate ylide.
-
Aldehyde Addition: Add a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to yield pure (E)-methyl 3-(4-bromophenyl)acrylate.
Applications in Drug Development and Chemical Synthesis
This compound serves as a key intermediate in the synthesis of a variety of more complex molecules. The bromine atom provides a handle for further functionalization through cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. The acrylate moiety can undergo various transformations, including Michael addition, polymerization, and reduction, further expanding its synthetic utility. These properties make it a valuable precursor for the synthesis of biologically active compounds and functional materials.
Conclusion
This compound is a synthetically important molecule whose preparation has been facilitated by the advent of modern organic reactions. While its specific "discovery" is not a singular event, its history is a testament to the evolution of synthetic chemistry. The reliable and efficient synthetic protocols now available, such as the Heck and Wittig-Horner reactions, ensure its continued use as a versatile building block in academic and industrial research, particularly in the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic endeavors.
References
Methyl 3-(4-bromophenyl)acrylate: A Versatile Building Block for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Methyl 3-(4-bromophenyl)acrylate, also known as methyl trans-4-bromocinnamate (CAS No: 3650-78-0), is a bifunctional organic compound that has emerged as a crucial building block in modern organic synthesis.[1][2][3][4] Its structure, featuring both a reactive aryl bromide and an electron-deficient alkene (an acrylate system), provides two distinct and versatile handles for molecular elaboration. This guide details the synthesis, key reactions, and applications of this compound, with a focus on its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science.
Synthesis of this compound
The most common and efficient method for synthesizing this compound and its analogs is the Horner-Wadsworth-Emmons (HWE) reaction.[5] This reaction involves the condensation of an aldehyde with a phosphonate-stabilized carbanion to stereoselectively form an alkene. In this case, 4-bromobenzaldehyde is reacted with a phosphonate reagent, such as trimethyl phosphonoacetate, in the presence of a base. The HWE reaction is highly reliable and generally produces the thermodynamically more stable (E)-alkene as the major product.[5][6]
Caption: Horner-Wadsworth-Emmons synthesis workflow.
-
Reagents: 4-Bromobenzaldehyde, Trimethyl phosphonoacetate, Sodium Hydride (NaH), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF.
-
Add sodium hydride (1.1 equivalents) portion-wise to the stirred THF at 0 °C.
-
Slowly add trimethyl phosphonoacetate (1.1 equivalents) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the resulting clear solution back to 0 °C and add a solution of 4-bromobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl (E)-3-(4-bromophenyl)acrylate.
-
Core Reactivity: A Bifunctional Linchpin
The synthetic utility of this compound stems from its two orthogonal reactive sites. This allows for a stepwise and controlled functionalization, making it a valuable precursor for generating molecular diversity.
Caption: Reaction pathways of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the phenyl ring.
The Heck reaction couples the aryl bromide with an alkene, such as styrene or another acrylate, to form a substituted alkene. This reaction is a powerful tool for extending conjugation and building complex olefinic structures.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Table 1: Representative Conditions for Heck Coupling of Aryl Bromides with Alkenes (Note: Data is based on optimized conditions for analogous aryl bromide substrates.)
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Butyl acrylate | [SIPr·H][Pd(η3-2-Me-allyl)Cl2] (1.4) | - | K₂CO₃ (2.0) | DMF | 100 | 20 | >95 (conv.) |
| Styrene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6.0) | Cs₂CO₃ (1.1) | Dioxane | 100-120 | 12-24 | ~90 |
| Methyl acrylate | PdCl₂(bipy) (1.0) | - | K₂CO₃ (2.0) | DMF/H₂O | 80 | 4 | ~95 |
The Suzuki-Miyaura coupling is one of the most versatile C-C bond-forming reactions, pairing the aryl bromide with an organoboron species (e.g., a phenylboronic acid). This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[4][7] The reaction requires a base to activate the boronic acid for transmetalation.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides (Note: Data is based on optimized conditions for analogous aryl bromide substrates.)
| Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd/Fe₃O₄/Charcoal | K₂CO₃ (2.0) | H₂O | 80 | 1 | >99 |
| Alkylboronic ester | Pd₂(dba)₃/AntPhos | TMSOK (2.0) | 1,4-Dioxane | 100 | <1 | ~80-90 |
Reactions of the Acrylate System
The electron-withdrawing ester group activates the alkene for conjugate additions and cycloadditions.
The aza-Michael or thia-Michael addition involves the 1,4-conjugate addition of a nitrogen or sulfur nucleophile (e.g., an amine or thiol) to the acrylate. This reaction is a highly efficient method for forming carbon-heteroatom bonds and is foundational for synthesizing β-amino esters or β-thio esters, which are precursors to important pharmacophores. Microwave irradiation can significantly accelerate these reactions.[7]
Table 3: Representative Conditions for Michael Addition to Acrylates (Note: Data is based on optimized conditions for analogous acrylate substrates.)
| Nucleophile | Catalyst | Solvent | Conditions | Time | Yield (%) |
| Benzylamine | None | Methanol | Microwave, 80°C | 10 min | 95 |
| Aniline | CuBTC (MOF) | None | Room Temp | 24 h | 83-99 |
| Various Azoles | DBU or NaH | DMF | 25-80°C | 1-24 h | 75-98 |
-
Reagents: this compound, (S)-(-)-α-methylbenzylamine, Methanol.
-
Procedure (based on an analogous reaction with methyl acrylate): [7]
-
In a microwave process vial, combine this compound (1.0 mmol), (S)-(-)-α-methylbenzylamine (1.0 mmol), and methanol (3 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 80 °C (monitoring internal temperature and pressure) for 10-20 minutes.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (eluent: hexane-ethyl acetate) to yield the β-amino ester product.
-
As a dienophile, the acrylate moiety can undergo [4+2] cycloaddition reactions with conjugated dienes like cyclopentadiene to form substituted cyclohexene rings. This reaction is a powerful method for rapidly building cyclic complexity. The stereochemical outcome (endo/exo selectivity) can often be influenced by reaction temperature and the use of Lewis acid catalysts.[8][9]
Table 4: Representative Conditions for Diels-Alder Reaction of Methyl Acrylate (Note: Data is based on optimized conditions for methyl acrylate as the dienophile.)
| Diene | Catalyst | Solvent | Temp (°C) | Time (h) | endo:exo Ratio |
| Cyclopentadiene | None | Dioxane | 20 | 16 | ~83:17 |
| Cyclopentadiene | AlCl₃ | Benzene | -55 | 2 | ~93:7 |
| Cyclopentadiene | None (sealed tube) | None | 185 | 0.5 | ~39:61 (equilibrated) |
Applications in Medicinal Chemistry and Drug Development
The structural motifs accessible through the reactions of this compound are prevalent in many biologically active molecules.
-
Anticancer Agents: Phenylacrylate derivatives are being investigated as potential anticancer drugs. For instance, analogs such as 3-(4-chlorophenyl)acrylates have demonstrated potent cytotoxic effects against human breast carcinoma cell lines (MDA-MB-231) and act as inhibitors of tubulin polymerization.[10] The ability to easily diversify the 4-position of the phenyl ring via Suzuki or Buchwald-Hartwig reactions makes this compound an ideal starting material for generating libraries of such compounds for structure-activity relationship (SAR) studies.
-
Apoptosis Induction: (E)-Methyl 3-(4-bromophenyl)acrylate itself has been reported to induce apoptotic cell death in human ovarian carcinoma cells, suggesting its potential as a lead compound in oncology research.
-
Precursor for Bioactive Scaffolds: The products of Michael additions (β-amino esters) are direct precursors to β-lactams and other heterocyclic systems of significant pharmacological interest.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its dual reactivity allows for selective and sequential modifications through well-established and robust chemical transformations, including palladium-catalyzed cross-couplings and conjugate additions. The accessibility of this reagent and the high value of its synthetic products, particularly in the context of medicinal chemistry, ensure its continued importance for researchers and scientists in the field of drug development and materials science.
References
- 1. This compound | 3650-78-0 | Benchchem [benchchem.com]
- 2. CAS 3650-78-0: this compound [cymitquimica.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. scbt.com [scbt.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (E)-Methyl 3-(4-bromophenyl)acrylate | CymitQuimica [cymitquimica.com]
Theoretical Exploration of Methyl 3-(4-bromophenyl)acrylate: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(4-bromophenyl)acrylate, a halogenated derivative of the cinnamate family, holds significant potential in organic synthesis and medicinal chemistry. Its utility as a building block for more complex molecules, including polymers and pharmaceutical intermediates, necessitates a deep understanding of its molecular structure and electronic properties. While extensive experimental data on this specific compound remains limited in publicly accessible literature, this technical guide provides a comprehensive overview of its predicted theoretical characteristics. Through the application of Density Functional Theory (DFT), a powerful computational methodology, we elucidate the molecule's optimized geometry, vibrational frequencies, and frontier molecular orbitals. The protocols and data presented herein are based on established computational studies of structurally analogous compounds and serve as a robust framework for future in-silico and experimental investigations.
Introduction
This compound, also known as methyl trans-4-bromocinnamate, is an organic compound characterized by a phenyl ring substituted with a bromine atom, conjugated to an acrylate functional group.[1][2] The presence of the bromine atom, an electron-withdrawing group, and the conjugated π-system are expected to significantly influence the molecule's reactivity, stability, and potential for intermolecular interactions.[2] These features make it an attractive candidate for applications in materials science and as a key intermediate in the synthesis of pharmacologically active agents.
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are invaluable for predicting molecular properties and reactivity.[3] They provide insights into electronic structure, vibrational modes, and potential energy surfaces, which are often difficult or costly to determine experimentally. This guide outlines the expected theoretical characteristics of this compound based on computational analysis of similar molecular structures.
Computational Methodology
The theoretical data presented in this guide is predicated on a standard computational workflow utilizing Density Functional Theory (DFT). This approach has been widely validated for providing a good balance between accuracy and computational cost in the study of organic molecules.
Geometry Optimization
The initial step in the computational analysis involves the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. This is typically performed using a specific functional and basis set.
Protocol:
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular building software.
-
Functional and Basis Set Selection: A common and effective choice for this type of molecule is the B3LYP functional combined with a 6-311++G(d,p) basis set. The B3LYP functional is a hybrid functional that incorporates both Hartree-Fock and DFT principles. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
-
Optimization Algorithm: A gradient-based optimization algorithm, such as the Berny algorithm, is used to iteratively adjust the atomic coordinates until a minimum on the potential energy surface is located.
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.
Electronic Property Calculations
Once the geometry is optimized, a single-point energy calculation is performed to determine the electronic properties of the molecule.
Protocol:
-
Method: The same functional and basis set (e.g., B3LYP/6-311++G(d,p)) used for geometry optimization is employed.
-
Properties Calculated: This calculation yields crucial electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character.
Vibrational Analysis
The vibrational frequencies calculated during the geometry optimization confirmation step are analyzed to predict the infrared (IR) and Raman spectra of the molecule.
Protocol:
-
Frequency Calculation: As mentioned, this is performed at the same level of theory as the optimization.
-
Scaling: The calculated harmonic frequencies are often systematically higher than experimental values. Therefore, a scaling factor (typically around 0.96 for B3LYP) is applied to the computed frequencies for better agreement with experimental spectra.
-
Visualization: The vibrational modes corresponding to each frequency are visualized to aid in the assignment of spectral bands.
Predicted Theoretical Data
The following tables summarize the expected quantitative data for this compound based on DFT calculations on analogous compounds.
Table 1: Predicted Optimized Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C=C (acrylate) | 1.34 |
| C-C (phenyl-acrylate) | 1.48 | |
| C=O | 1.22 | |
| C-O (ester) | 1.36 | |
| O-CH3 | 1.44 | |
| C-Br | 1.91 | |
| Bond Angles (°) | C=C-C (phenyl) | 125.0 |
| C-C=O | 124.0 | |
| C-O-CH3 | 116.0 | |
| Dihedral Angle (°) | C(phenyl)-C-C=C | ~180.0 (trans) |
Table 2: Predicted Electronic Properties
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 to -7.0 |
| LUMO Energy | -1.5 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Table 3: Predicted Major Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) |
| C=O Stretch | 1710 - 1730 |
| C=C Stretch (acrylate) | 1620 - 1640 |
| C=C Stretch (aromatic) | 1580 - 1600 |
| C-O Stretch (ester) | 1250 - 1300 |
| C-H Bending (alkene) | 970 - 990 |
| C-Br Stretch | 500 - 600 |
Visualizations
The following diagrams illustrate key theoretical aspects of this compound.
Conclusion
This technical guide provides a foundational theoretical understanding of this compound, a molecule of considerable interest in synthetic and medicinal chemistry. By leveraging established DFT methodologies and drawing parallels with structurally related compounds, we have outlined its predicted geometric, electronic, and vibrational properties. The presented data and protocols offer a valuable starting point for researchers, enabling the rational design of experiments and facilitating the in-silico screening of its potential applications. Further experimental work is encouraged to validate and refine these theoretical predictions, which will undoubtedly accelerate the exploration of this promising chemical entity.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3-(4-bromophenyl)acrylate via Heck Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of methyl 3-(4-bromophenyl)acrylate through the palladium-catalyzed Heck coupling reaction. This methodology is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.
Introduction
The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a powerful palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1][2][3][4][5][6] This reaction is instrumental in the synthesis of substituted alkenes, which are valuable intermediates in the pharmaceutical, fine chemical, and polymer industries.[1] this compound, the target compound, is a useful building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The Heck reaction provides a direct and efficient route to this compound from readily available starting materials.
Reaction and Mechanism
The synthesis of this compound via the Heck reaction involves the coupling of an aryl halide, such as 4-bromoiodobenzene or 1-bromo-4-iodobenzene, with methyl acrylate in the presence of a palladium catalyst and a base. The reaction typically proceeds with high stereoselectivity, yielding the trans-(E)-alkene as the major product.[2]
The catalytic cycle of the Heck reaction is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[1][2][3]
-
Alkene Coordination and Migratory Insertion: The alkene (methyl acrylate) coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond.[1][2][3] This step forms a new carbon-carbon bond.
-
Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species.[2]
-
Reductive Elimination and Catalyst Regeneration: The base present in the reaction mixture facilitates the reductive elimination of H-X from the palladium-hydride species, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Experimental Protocols
The following protocols are provided as a general guideline and can be further optimized based on specific laboratory conditions and desired outcomes.
Protocol 1: General Procedure for Heck Coupling of an Aryl Halide with Methyl Acrylate
This protocol is adapted from optimized conditions for similar Heck couplings.[1]
Materials:
-
4-Bromoiodobenzene or 1-bromo-4-iodobenzene (1.0 mmol)
-
Methyl acrylate (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, triphenylphosphine, and the aryl halide.
-
Add the solvent (DMF or NMP) and stir the mixture until the solids are dissolved.
-
Add the base (triethylamine or potassium carbonate) and methyl acrylate to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation
The following tables summarize quantitative data from various studies on the Heck reaction of aryl halides with acrylates, providing a basis for comparison and optimization.
Table 1: Optimization of Reaction Conditions for a Model Heck Reaction
Reaction of 4-bromoanisole (0.5 mmol) with n-butyl acrylate (0.5 mmol) catalyzed by [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (Pd-1) in DMF.[1]
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Base (2.0 equiv.) | Conversion (%) |
| 1 | 0.5 | 100 | 20 | K₂CO₃ | 36 |
| 2 | 1.0 | 100 | 20 | K₂CO₃ | 76 |
| 3 | 1.4 | 110 | 20 | K₂CO₃ | 99 |
| 4 | 1.4 | 100 | 20 | K₂CO₃ | 99 |
| 5 | 1.4 | 110 | 8 | K₂CO₃ | 51 |
| 6 | 1.4 | 110 | 16 | K₂CO₃ | 73 |
| 7 | 1.4 | 80 | 20 | K₂CO₃ | 0 |
Table 2: Effect of Different Bases on the Heck Reaction
Reaction of 4-bromoanisole (0.5 mmol) with n-butyl acrylate (0.5 mmol) catalyzed by 1.4 mol% Pd-1 in DMF at 100 °C for 20 h.[1]
| Entry | Base (2.0 equiv.) | Conversion (%) |
| 1 | K₂CO₃ | 99 |
| 2 | Na₂CO₃ | 85 |
| 3 | Cs₂CO₃ | 92 |
| 4 | Li₂CO₃ | 75 |
| 5 | KOH | 68 |
| 6 | NEt₃ | <5 |
| 7 | DBU | <5 |
Table 3: Effect of Different Solvents on the Heck Reaction
Reaction of 4-bromoanisole (0.5 mmol) with n-butyl acrylate (0.5 mmol) catalyzed by 1.4 mol% Pd-1 with K₂CO₃ (2.0 equiv.) at 100 °C for 20 h.[1]
| Entry | Solvent | Conversion (%) |
| 1 | DMF | 99 |
| 2 | THF | 47 |
| 3 | Toluene | 65 |
| 4 | Dioxane | 78 |
| 5 | Acetonitrile | 82 |
| 6 | DMF/H₂O (2:1) | 81 |
Visualizations
Heck Coupling Catalytic Cycle
References
Application Note: Purification of Methyl 3-(4-bromophenyl)acrylate by Column Chromatography
December 29, 2025
Abstract
This application note provides a detailed protocol for the purification of methyl 3-(4-bromophenyl)acrylate from a crude reaction mixture using silica gel column chromatography. The described methodology is essential for researchers and professionals in organic synthesis and drug development requiring a high-purity sample of this compound. The protocol outlines the selection of an appropriate solvent system via thin-layer chromatography (TLC), the preparation and loading of the chromatography column, and the subsequent elution and analysis of fractions to isolate the pure product.
Introduction
This compound is a valuable intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients.[1] The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final products. Column chromatography is a widely used and effective technique for the purification of organic compounds.[2][3][4] This method separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[4][5] This document details a robust method for the purification of this compound using a silica gel stationary phase and a hexane/ethyl acetate mobile phase.
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)[6]
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Beakers, Erlenmeyer flasks, and test tubes
-
Pipettes
-
Rotary evaporator
Procedure
1. Thin-Layer Chromatography (TLC) Analysis for Solvent System Optimization
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that provides good separation of the desired product from impurities, with a target Retention Factor (Rf) value for the product between 0.2 and 0.4.[7]
-
Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Dissolve a small amount of the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Develop each TLC plate in a chamber containing one of the prepared eluent mixtures.
-
Visualize the developed plates under a UV lamp.
-
Select the solvent system that gives an Rf value for the product spot in the desired range of 0.2-0.4. For compounds of "normal" polarity, a good starting point is often 10-50% ethyl acetate in hexane.[8] A system of 9:1 hexanes-ethyl acetate has been shown to be effective for a similar compound, ethyl (E)-3-(4-bromophenyl)acrylate, yielding an Rf of 0.20.[9]
2. Column Preparation
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand on top of the cotton plug.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.
-
Allow the solvent to drain until it is just level with the top of the silica gel. Do not let the column run dry.
3. Sample Loading
There are two primary methods for loading the sample onto the column:
-
Wet Loading: Dissolve the crude product in the minimum amount of the eluent. Carefully add this solution to the top of the silica bed with a pipette.
-
Dry Loading (Preferred): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to begin eluting the sample through the stationary phase.
-
Collect the eluate in a series of labeled test tubes or flasks (fractions).
-
Continuously monitor the separation by spotting collected fractions onto TLC plates and developing them in the chosen eluent.
5. Product Isolation
-
Identify the fractions containing the pure this compound by comparing their TLC spots to a reference spot of the crude material.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Data Presentation
The following table summarizes typical quantitative data for the purification of this compound by column chromatography.
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | [6] |
| Mobile Phase | 9:1 Hexane:Ethyl Acetate | [9] |
| TLC Rf of Product | ~0.20 | [9] |
| Crude Sample Loading | 1.0 g | Hypothetical |
| Silica Gel Amount | 50 g | General Rule |
| Column Dimensions | 3 cm (diameter) x 30 cm (length) | Hypothetical |
| Fraction Volume | 10 mL | Hypothetical |
| Yield of Pure Product | 0.85 g | Hypothetical |
| Purity (by NMR) | >98% | Hypothetical |
Visualization
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
Caption: Workflow for Column Chromatography Purification.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound using silica gel column chromatography. By following these detailed steps, researchers can obtain a high-purity product suitable for a wide range of applications in chemical synthesis and pharmaceutical development. The use of TLC for optimizing the mobile phase and monitoring the separation is critical for achieving successful purification.
References
- 1. nbinno.com [nbinno.com]
- 2. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for Methyl 3-(4-bromophenyl)acrylate in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of methyl 3-(4-bromophenyl)acrylate in various palladium-catalyzed cross-coupling reactions. This versatile building block serves as a key intermediate in the synthesis of a wide array of complex organic molecules, with significant applications in pharmaceutical and materials science.[1] The presence of a bromine atom on the phenyl ring and an activated acrylate system allows for sequential or differential functionalization, making it a valuable tool for creating diverse molecular architectures.
Overview of Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2] this compound is an excellent substrate for several of these reactions, including the Heck, Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a variety of substituents at the 4-position of the phenyl ring, leading to the synthesis of substituted stilbenes, biaryl acrylates, aryl alkynyl acrylates, and N-aryl aminophenyl acrylates, respectively.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[3] This reaction is a powerful tool for the synthesis of substituted alkenes.
Application Note:
This compound can undergo a Heck reaction with various alkenes, such as styrene, to produce substituted stilbene derivatives. These products are of interest for their applications in materials science and as pharmaceutical intermediates. The reaction typically proceeds with high trans selectivity.
Experimental Protocol:
A representative protocol for the Heck reaction of this compound with styrene is as follows:
Reaction Scheme:
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and stir the mixture until all solids are dissolved.
-
Add styrene (1.2 mmol) and triethylamine (1.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 3-(4-stilbenyl)acrylate.
Quantitative Data Summary:
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 18 | >85 | General Protocol |
| 2 | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMA | 130-140 | 40 | 56-94 | [4] |
Experimental Workflow for Heck Reaction
Caption: General workflow for the Heck reaction.
Suzuki Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[5] It is a versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.
Application Note:
This compound can be coupled with a wide range of arylboronic acids or their esters to synthesize various methyl 3-(4-biaryl)acrylates. These products are valuable intermediates in the synthesis of pharmaceuticals and liquid crystals. The reaction is generally tolerant of a wide variety of functional groups.
Experimental Protocol:
A representative protocol for the Suzuki coupling of this compound with phenylboronic acid is as follows:
Reaction Scheme:
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Add potassium carbonate (2.0 mmol) to the mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the reaction mixture under an argon atmosphere.
-
Heat the reaction mixture to 80-90 °C and stir for 8-16 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain methyl 3-(4-biphenyl)acrylate.[6]
Quantitative Data Summary:
| Entry | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 78-91 | [6][7] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 80 | 18 | ~90 | [8] |
Catalytic Cycle of Suzuki Coupling
Caption: The catalytic cycle of the Suzuki coupling.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[9]
Application Note:
This reaction allows for the synthesis of methyl 3-(4-(alkynyl)phenyl)acrylates from this compound and various terminal alkynes. These products are important precursors for functional materials and have applications in medicinal chemistry. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.[10]
Experimental Protocol:
A representative protocol for the Sonogashira coupling of this compound with phenylacetylene is as follows:
Reaction Scheme:
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (5 mL).
-
Add phenylacetylene (1.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield methyl 3-(4-(phenylethynyl)phenyl)acrylate.[9][11]
Quantitative Data Summary:
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 8 | 70-90 | [9][11] |
| 2 | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 2 | up to 97 | [10] |
Sonogashira Coupling Mechanism
Caption: Interplay of Pd and Cu cycles in Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[12][13]
Application Note:
This reaction enables the synthesis of N-substituted methyl 3-(4-aminophenyl)acrylates by coupling this compound with a variety of primary and secondary amines. These products are of significant interest in the development of pharmaceuticals and organic electronic materials. The choice of ligand for the palladium catalyst is crucial for achieving high yields and broad substrate scope.[14]
Experimental Protocol:
A representative protocol for the Buchwald-Hartwig amination of this compound with aniline is as follows:
Reaction Scheme:
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd), and XPhos (0.03 mmol, 3 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) followed by aniline (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 3-(4-(phenylamino)phenyl)acrylate.
Quantitative Data Summary:
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | High | General Protocol |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 24 | High | [12] |
Logical Flow of Buchwald-Hartwig Amination
Caption: Key components for Buchwald-Hartwig amination.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should always be taken when handling chemicals and performing chemical reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijnc.ir [ijnc.ir]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 14. research.rug.nl [research.rug.nl]
Synthesis of Substituted Cinnamates: Detailed Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of substituted cinnamates is a fundamental process, given their broad applications in pharmaceuticals, fragrances, and materials science. This document provides detailed experimental procedures for several common and robust methods for synthesizing these valuable compounds, including the Perkin, Knoevenagel, Wittig, Heck, and Claisen-Schmidt reactions, as well as Fischer esterification. Quantitative data is summarized in structured tables for easy comparison of methodologies, and experimental workflows are visualized using diagrams.
Introduction to Synthetic Strategies
Substituted cinnamates, characterized by a phenyl ring attached to an acrylic acid or ester moiety, are versatile building blocks in organic synthesis. The electronic and steric nature of substituents on the phenyl ring can significantly influence the biological activity and physical properties of these compounds. Consequently, a variety of synthetic methods have been developed to access a wide range of substituted cinnamates. The choice of method often depends on the desired substitution pattern, available starting materials, and required scale of the synthesis. This guide details some of the most prevalent and effective synthetic routes.
I. Perkin Reaction
The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids, including cinnamic acids, through the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid.[1]
Experimental Protocol: Synthesis of 4-Methoxycinnamic Acid[2]
-
Reactant Mixture: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 6.80 g (0.05 mol) of p-anisaldehyde, 7.45 g (0.073 mol) of acetic anhydride, and 2.46 g (0.03 mol) of anhydrous sodium acetate.[2]
-
Reaction: Heat the reaction mixture in an oil bath at 180°C for 3 hours with continuous stirring.[3]
-
Work-up: After cooling, add 25 mL of distilled water to the reaction mixture. To neutralize the excess acetic anhydride and acetic acid, slowly add a saturated solution of sodium bicarbonate until the pH of the solution is 8.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 20 mL) to remove any unreacted aldehyde.[2]
-
Acidification and Isolation: Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2. Cool the mixture in an ice bath to facilitate the precipitation of the product.[2]
-
Purification: Collect the crystalline product by vacuum filtration, wash with cold distilled water, and dry in an oven at 50°C.[2] Recrystallization from ethanol can be performed for further purification.
Quantitative Data for Perkin Reaction
| Substituent (on Benzaldehyde) | Product | Yield (%) | Reference |
| H | Cinnamic acid | 70-75 | [4] |
| 4-OCH₃ | 4-Methoxycinnamic acid | 2.09 | [2] |
| 4-Cl | 4-Chlorocinnamic acid | ~44 | [5] |
| 2-NO₂ | 2-Nitrocinnamic acid | - | [6] |
| 4-NO₂ | 4-Nitrocinnamic acid | - | [6] |
Note: Yields can vary significantly based on reaction conditions and scale.
Workflow for Perkin Reaction
Caption: General workflow for the synthesis of substituted cinnamic acids via the Perkin reaction.
II. Knoevenagel Condensation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction involving the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid or its esters, in the presence of a basic catalyst.[7]
Experimental Protocol: Solvent-Free Synthesis of Sinapinic Acid[8]
-
Reactant Mixture: In a round-bottom flask, dissolve 1.0 g (10 mmol) of malonic acid in a minimal amount of ethyl acetate (e.g., 2.5 mL). Add 0.90 g (5 mmol) of syringaldehyde and 0.4 equivalents of ammonium bicarbonate.[8]
-
Solvent Removal: Concentrate the mixture in vacuo at 40°C to remove the ethyl acetate.
-
Reaction: Heat the resulting solvent-free mixture at 90°C or 140°C for 2 hours.[8] The progress of the reaction can be monitored by HPLC.
-
Isolation: After the reaction is complete, the product can be purified by recrystallization. For sinapinic acid, a yield of 80% was obtained after recrystallization from a 20g scale reaction.[8]
Quantitative Data for Knoevenagel Condensation
| Benzaldehyde Derivative | Catalyst | Conditions | Conversion (%) | Yield (%) | Reference |
| Syringaldehyde | NH₄HCO₃ | 90°C, 2h (solvent-free) | 97 | 94 | [8] |
| 4-Methoxybenzaldehyde | Piperidine/Pyridine | Reflux, 90 min | - | 59 | [9] |
| Benzaldehyde | Pyridine/Ethanol | Reflux, 6-8h | - | 75.03 | [10] |
| 3,4-Dimethoxybenzaldehyde | Sodium Ethoxide | Stirring, RT | - | - | [11] |
Workflow for Knoevenagel Condensation
Caption: General workflow for Knoevenagel condensation.
III. Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[12] For the synthesis of cinnamates, a stabilized ylide is often used, which generally favors the formation of the (E)-isomer.
Experimental Protocol: Solvent-Free Synthesis of Ethyl Cinnamate[13][14]
-
Reactant Mixture: In a dry 5 mL conical vial containing a magnetic spin vane, add ~60 mg of benzaldehyde.[13]
-
Ylide Addition: To the stirring benzaldehyde, add a stoichiometric amount (1:1.15 ratio of benzaldehyde to ylide) of (carbethoxymethylene)triphenylphosphorane.[14]
-
Reaction: Stir the mixture at room temperature for 15 minutes.[15]
-
Extraction: Add 3 mL of hexanes to the vial and stir vigorously to extract the product.[15]
-
Isolation: Using a filtering pipette, transfer the hexane solution to a clean, pre-weighed conical vial, leaving the solid triphenylphosphine oxide byproduct behind. Repeat the extraction with another 1.5 mL of hexanes.
-
Purification: Evaporate the combined hexane extracts to obtain the ethyl cinnamate product.[15]
Quantitative Data for Wittig Reaction
| Aldehyde | Ylide | Conditions | Product | Yield (%) | Reference |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | RT, 15 min (solvent-free) | Ethyl cinnamate | - | [14][15] |
| 9-Anthraldehyde | (Carbethoxymethylene)triphenylphosphorane | Melt, 15 min (solvent-free) | Ethyl 3-(anthracen-9-yl)acrylate | - | [15] |
Workflow for Wittig Reaction
Caption: General workflow for the Wittig synthesis of substituted cinnamates.
IV. Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[16] It is a highly versatile method for the synthesis of substituted cinnamates.
Experimental Protocol: Synthesis of n-Butyl Cinnamate[5]
-
Catalyst Preparation: In a reaction vessel, the palladium pre-catalyst is prepared.
-
Reactant Mixture: To the catalyst, add the aryl halide (e.g., 4-bromoanisole, 0.5 mmol), n-butyl acrylate (0.5 mmol), a base (e.g., K₂CO₃), and a solvent (e.g., THF, 1 mL).[5]
-
Reaction: Heat the reaction mixture at the desired temperature (e.g., 80-120°C) for a specified time (e.g., 20 hours), monitoring by TLC or GC.[5]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered to remove the catalyst, and the solvent is evaporated. The crude product is then purified, typically by column chromatography.
Quantitative Data for Heck Reaction
| Aryl Halide | Alkene | Catalyst System | Product | Yield (%) | Reference |
| 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(η³‐2‐Me‐allyl)Cl₂] / K₂CO₃ | n-Butyl 4-methoxycinnamate | up to 98 | [5] |
| Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ / Et₃N | n-Butyl cinnamate | - | [17] |
| Aryl Bromides | Acrylic Acid | PS-PdNPs | Cinnamic Acids | - | [18] |
Workflow for Heck Reaction
Caption: General workflow for the Heck reaction.
V. Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[19] This reaction is particularly useful for the synthesis of chalcones, but can also be adapted for the synthesis of cinnamates.
Experimental Protocol: Synthesis of Dibenzalacetone[20]
-
Reactant Mixture: In a 25x100 mm test tube, combine 6 millimoles of benzaldehyde and 3 millimoles of acetone. Dissolve the mixture in 3 mL of 95% ethanol.[20]
-
Base Addition: Add 1 mL of 10% NaOH and stir until a precipitate begins to form. Let the mixture stand for 20 minutes with occasional stirring.[20]
-
Isolation: Cool the mixture in an ice bath for 5-10 minutes. Remove the liquid and wash the solid product with 2 mL of ice water. Repeat the wash.[20]
-
Purification: Recrystallize the crude product from hot ethanol and collect the purified product by vacuum filtration.[20]
Quantitative Data for Claisen-Schmidt Condensation
| Aldehyde | Ketone/Ester | Base | Conditions | Product | Yield (%) | Reference |
| Benzaldehyde | Acetone | NaOH | RT, 20 min | Dibenzalacetone | - | [20] |
| Substituted Benzaldehydes | Cycloalkanones | NaOH (solid) | Grinding, 5 min | α,α′-bis(substituted-benzylidene)cycloalkanones | 96-98 | [21] |
| Benzaldehyde | Acetic Acid Esters | Strong Base | - | Cinnamate Esters | - | [22] |
Workflow for Claisen-Schmidt Condensation
Caption: General workflow for the Claisen-Schmidt condensation.
VI. Fischer Esterification
Fischer esterification is a classic method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst.[23] This method is commonly used to convert substituted cinnamic acids, obtained from reactions like the Perkin or Knoevenagel condensation, into their corresponding esters.
Experimental Protocol: Synthesis of Isopentyl Acetate (Illustrative)[24]
-
Reactant Mixture: In a 5 mL conical reaction vial with a spin vane, combine the isopentyl alcohol and acetic acid. Carefully add 5 drops of concentrated sulfuric acid.[24]
-
Reaction: Attach an air condenser and heat the mixture to reflux for 45 minutes.[24]
-
Work-up: Cool the reaction vial. Add water and stir, then remove the lower aqueous layer. Add 2 mL of diethyl ether and 2 mL of cold water, stir, and remove the aqueous layer.
-
Neutralization: Add 1 mL of 5% aqueous NaHCO₃, stir, and remove the aqueous layer.[24]
-
Purification: Dry the organic layer, and then purify the ester by distillation.[24]
Quantitative Data for Fischer Esterification
| Cinnamic Acid Derivative | Alcohol | Catalyst | Product | Yield (%) | Reference |
| trans-Cinnamic Acid | Ethanol | H₂SO₄ | Ethyl Cinnamate | 42-55 | [25] |
| trans-Cinnamic Acid | Propanol | H₂SO₄ | Propyl Cinnamate | 42-55 | [25] |
| trans-Cinnamic Acid | Butanol | H₂SO₄ | Butyl Cinnamate | 42-55 | [25] |
| Benzoic Acid | Methanol | H₂SO₄ | Methyl Benzoate | 90 | [26] |
| Hydroxy Acid | Ethanol | H₂SO₄ | Ethyl Ester | 95 | [26] |
Workflow for Fischer Esterification
Caption: General workflow for Fischer esterification.
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pure.tue.nl [pure.tue.nl]
- 9. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. bepls.com [bepls.com]
- 11. researchgate.net [researchgate.net]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. community.wvu.edu [community.wvu.edu]
- 14. webassign.net [webassign.net]
- 15. www1.udel.edu [www1.udel.edu]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 20. Claisen-Schmidt Condensation [cs.gordon.edu]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. researchgate.net [researchgate.net]
- 23. athabascau.ca [athabascau.ca]
- 24. community.wvu.edu [community.wvu.edu]
- 25. aspire.apsu.edu [aspire.apsu.edu]
- 26. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Notes and Protocols: Methyl 3-(4-bromophenyl)acrylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-bromophenyl)acrylate is an organic compound belonging to the cinnamic acid derivative family, a class of molecules recognized for their significant and varied biological activities.[1][2] As a scaffold, cinnamic acid and its derivatives are integral to medicinal chemistry, exhibiting a wide array of pharmacological properties including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects.[2] The structure of this compound, featuring a brominated phenyl ring conjugated to a methyl acrylate moiety, makes it a subject of interest for potential therapeutic applications, particularly in oncology.
Biological Activity and Potential Applications
(E)-Methyl 3-(4-bromophenyl)acrylate has been reported to induce apoptotic cell death in human ovarian carcinoma cells.[1] The proposed mechanism involves the inhibition of histone and DNA production, which consequently hinders the transcription and replication of mRNA.[1] Furthermore, this compound is suggested to induce protein modifications, such as acetylation, which may contribute to its apoptotic effects.[1]
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, studies on structurally similar compounds, such as 3-(4-chlorophenyl)acrylate derivatives, provide valuable insights into its potential anticancer activities. These analogues have demonstrated potent cytotoxic effects against cancer cell lines and have been shown to inhibit tubulin polymerization, a key process in cell division.
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 (µM) |
| (2E)-2-cyano-3-(4-chlorophenyl)-N-(phenyl)acrylamide | MDA-MB-231 (Breast Cancer) | Cytotoxicity (MTT Assay) | 3.24 ± 0.13 |
| Reference: Combretastatin A-4 (CA-4) | MDA-MB-231 (Breast Cancer) | Cytotoxicity (MTT Assay) | 1.27 ± 0.09 |
| (2E)-2-cyano-3-(4-chlorophenyl)-N-(phenyl)acrylamide | - | β-Tubulin Polymerization | % Inhibition: 80.07 |
| Reference: Combretastatin A-4 (CA-4) | - | β-Tubulin Polymerization | % Inhibition: 89.77 |
Data is illustrative of the potential activity of the compound class and is derived from studies on a chloro-analogue.
Proposed Mechanisms of Action
Based on available information, two primary mechanisms of action can be proposed for this compound's potential anticancer activity:
-
Induction of Apoptosis via Inhibition of Histone/DNA Synthesis: The compound may interfere with the synthesis of essential macromolecules, leading to cell cycle arrest and programmed cell death.
-
Inhibition of Tubulin Polymerization: Similar to its chloro-analogue, it may disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.
These pathways are visualized in the diagrams below.
Experimental Protocols
The following are representative protocols for assessing the biological activity of this compound, based on standard methodologies and studies of similar compounds.
Protocol 1: Synthesis of this compound
This protocol is a general method for the esterification of a cinnamic acid derivative.
Materials:
-
4-Bromocinnamic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvents (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve 4-bromocinnamic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture with stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of the compound on a cancer cell line.[3]
Materials:
-
Human ovarian cancer cell line (e.g., OVCAR-3, SKOV-3) or other cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates, multichannel pipette, microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: In Vitro Tubulin Polymerization Assay
This protocol is to assess the inhibitory effect of the compound on tubulin polymerization.[4]
Materials:
-
Purified tubulin (>99%)
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP stock solution
-
Glycerol
-
This compound
-
Positive control (e.g., colchicine) and negative control (DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold general tubulin buffer containing glycerol and GTP.
-
Add various concentrations of this compound, positive control, or negative control to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves and analyze the data to determine the extent of inhibition.
Disclaimer
The information provided in these application notes is for research purposes only. The protocols are representative and may require optimization for specific experimental conditions and cell lines. Researchers should adhere to all laboratory safety guidelines when handling chemicals and performing experiments.
References
Application Notes and Protocols for the Selective Reduction of Methyl 3-(4-bromophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of the carbon-carbon double bond in α,β-unsaturated esters is a fundamental transformation in organic synthesis, yielding valuable saturated esters that serve as key intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Methyl 3-(4-bromophenyl)acrylate is a versatile building block, and its selective reduction to methyl 3-(4-bromophenyl)propanoate allows for further functionalization of the aromatic ring or modification of the ester moiety. This document provides detailed application notes and protocols for several effective methods to achieve this transformation, focusing on selectivity, efficiency, and practical considerations for a research and development setting.
The primary challenge in the reduction of this compound lies in achieving high chemoselectivity, specifically the reduction of the alkene without affecting the ester functionality or the carbon-bromine bond. Potential side reactions include the reduction of the ester to the corresponding alcohol or hydrodebromination of the aryl halide. The protocols outlined below offer various approaches to mitigate these side reactions and achieve high yields of the desired saturated ester.
Overview of Reduction Methodologies
Several robust methods are available for the selective conjugate reduction of α,β-unsaturated esters. This document will detail the following three primary approaches:
-
Catalytic Hydrogenation: A classic and widely used method employing a heterogeneous catalyst, typically palladium on carbon (Pd/C), with molecular hydrogen.
-
Hantzsch Ester Mediated Reduction: A biomimetic approach utilizing a dihydropyridine as a mild hydride donor, often in the presence of an organocatalyst.
-
Modified Sodium Borohydride Reduction: A versatile method where the reactivity of sodium borohydride is modulated by the addition of a co-reagent, such as a metal salt, to favor 1,4-reduction.
Each method offers distinct advantages regarding reaction conditions, selectivity, and substrate scope. The choice of method will depend on the available equipment, desired scale, and the presence of other functional groups in the molecule.
Experimental Protocols
Protocol 1: Selective Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a highly efficient method for the reduction of alkenes. Careful control of reaction conditions is crucial to prevent over-reduction or debromination. The use of a catalyst poison or specific reaction media can enhance selectivity.
Workflow for Catalytic Hydrogenation
Scale-Up Synthesis of Methyl 3-(4-bromophenyl)acrylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable synthesis protocols for methyl 3-(4-bromophenyl)acrylate, a key intermediate in the synthesis of various pharmaceuticals and functional materials. Three common and effective synthetic methodologies are presented: the Heck reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons (HWE) reaction. Each protocol is designed for gram-scale synthesis with considerations for further scale-up. Quantitative data from representative procedures are summarized for comparative analysis. Diagrams illustrating the reaction pathways and experimental workflows are included to provide a comprehensive guide for laboratory application.
Introduction
This compound, also known as methyl trans-4-bromocinnamate, is a valuable building block in organic synthesis. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, while the acrylate moiety can participate in various transformations, including Michael additions and polymerizations. The efficient and scalable synthesis of this compound is therefore of significant interest. This document outlines three robust methods for its preparation, providing detailed experimental procedures and comparative data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The choice of synthetic route for the scale-up production of this compound depends on several factors, including substrate availability, desired purity, cost of reagents, and scalability. The Heck, Wittig, and Horner-Wadsworth-Emmons reactions are all viable options, each with its own advantages and disadvantages.
| Parameter | Heck Reaction | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
| Starting Materials | 4-Bromoaryl halide, methyl acrylate | 4-Bromobenzaldehyde, phosphorus ylide | 4-Bromobenzaldehyde, phosphonate ester |
| Key Reagents | Palladium catalyst, phosphine ligand, base | Triphenylphosphine, methyl bromoacetate, base | Triethyl phosphonoacetate, base |
| Typical Yield | 60-95% | 70-90% | 80-95% |
| Stereoselectivity | Predominantly (E)-isomer | Can be tuned for (E) or (Z) | Predominantly (E)-isomer |
| Key Advantages | High atom economy, direct C-C bond formation | Well-established, reliable | High yields, easy purification |
| Key Disadvantages | Cost of palladium catalyst, catalyst removal | Stoichiometric phosphine oxide byproduct | Byproduct removal can be an issue at scale |
| Scalability | Good, with catalyst optimization | Moderate, due to byproduct | Good |
Experimental Protocols
Heck Reaction
The Heck reaction provides a direct method for the synthesis of this compound from an aryl bromide and methyl acrylate.[1] This reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen bromide generated.
Reaction Scheme:
Materials:
-
4-Bromoiodobenzene (or 4-bromobenzene)
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous, degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.5-2 mol%) and tri(o-tolyl)phosphine (1-4 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous, degassed acetonitrile via syringe.
-
Add 4-bromoiodobenzene (1.0 eq), methyl acrylate (1.2-1.5 eq), and triethylamine (2.0-2.5 eq) to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white to off-white solid.
Diagram of Heck Reaction Workflow:
Caption: Workflow for the Heck reaction synthesis.
Wittig Reaction
The Wittig reaction utilizes a phosphorus ylide, generated in situ from a phosphonium salt, to convert an aldehyde into an alkene.[2] For the synthesis of this compound, 4-bromobenzaldehyde is reacted with methyl (triphenylphosphoranylidene)acetate. A solvent-free approach is also possible, offering a greener alternative.
Reaction Scheme:
Materials:
-
4-Bromobenzaldehyde
-
Methyl (triphenylphosphoranylidene)acetate
-
Toluene (anhydrous)
-
Hexane
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 eq) and methyl (triphenylphosphoranylidene)acetate (1.0-1.2 eq) in anhydrous toluene.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Add hexane to the residue and stir to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture to remove the solid byproduct and wash the solid with cold hexane.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield this compound.
Diagram of Wittig Reaction Signaling Pathway:
Caption: Key steps in the Wittig reaction pathway.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion, which is generally more reactive than the corresponding phosphorus ylide.[3][4] This method often provides excellent yields of the (E)-alkene and the water-soluble phosphate byproduct is typically easier to remove than triphenylphosphine oxide.
Reaction Scheme:
Materials:
-
4-Bromobenzaldehyde
-
Triethyl phosphonoacetate
-
Sodium methoxide (25 wt% solution in methanol)
-
Methanol (anhydrous)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add anhydrous methanol.
-
Add sodium methoxide solution (1.1 eq) followed by triethyl phosphonoacetate (1.1 eq). Stir until a homogeneous solution is formed.
-
In a separate vial, dissolve 4-bromobenzaldehyde (1.0 eq) in a small amount of anhydrous methanol.
-
Add the 4-bromobenzaldehyde solution dropwise to the phosphonate solution over 10-15 minutes with stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours. A precipitate may form.
-
Monitor the reaction by TLC.
-
Upon completion, add deionized water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol to afford pure this compound.
Diagram of HWE Reaction Logical Relationship:
Caption: Logical flow of the HWE reaction.
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Palladium catalysts are toxic and should be handled with care.
-
Phosphine ligands are often air-sensitive and have a strong odor.
-
Sodium methoxide is corrosive and flammable.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The scale-up synthesis of this compound can be successfully achieved using the Heck, Wittig, or Horner-Wadsworth-Emmons reactions. The choice of method will depend on the specific requirements of the synthesis, including cost, desired purity, and available equipment. The protocols provided herein offer detailed guidance for the gram-scale preparation of this important synthetic intermediate, with considerations for process optimization and scale-up.
References
Application Notes and Protocols for the Characterization of Methyl 3-(4-bromophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of methyl 3-(4-bromophenyl)acrylate. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (TGA/DSC).
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₀H₉BrO₂ | [1] |
| Molecular Weight | 241.08 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 84-86 °C | [2] |
| Boiling Point | 311.4 °C at 760 mmHg | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy
Application Note: Proton NMR (¹H NMR) is used to determine the number and types of hydrogen atoms in the molecule, their electronic environments, and their connectivity through spin-spin coupling. For this compound, ¹H NMR can confirm the presence of the aromatic, vinylic, and methyl protons and their expected splitting patterns.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm. Integrate the peaks to determine the relative number of protons.
¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.64 | d | 1H | Vinylic CH |
| 7.53 | d | 2H | Aromatic CH |
| 7.39 | d | 2H | Aromatic CH |
| 6.44 | d | 1H | Vinylic CH |
| 3.80 | s | 3H | OCH₃ |
d = doublet, s = singlet[3]
¹³C NMR Spectroscopy
Application Note: Carbon-13 NMR (¹³C NMR) spectroscopy is used to identify all unique carbon atoms in the molecule. This technique is crucial for confirming the carbon skeleton of this compound, including the carbonyl, aromatic, vinylic, and methyl carbons.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 512-1024 scans or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| 167.63 | C=O |
| 143.95 | Vinylic CH |
| 133.75 | Aromatic C |
| 132.61 | Aromatic CH |
| 129.91 | Aromatic CH |
| 125.02 | Aromatic C-Br |
| 118.95 | Vinylic CH |
| 52.28 | OCH₃ |
[3]
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Application Note: Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common method that also induces fragmentation, providing valuable structural information. The fragmentation pattern of this compound can help to confirm the presence of the bromophenyl and methyl acrylate moieties.
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).
-
Instrument: A mass spectrometer with an Electron Ionization (EI) source.
-
Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-300.
-
Scan Speed: 1 scan/second.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and the M+2 peak, which is characteristic of a bromine-containing compound due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Analyze the major fragment ions to propose a fragmentation pathway.
Expected Mass Spectrometry Data (EI-MS):
| m/z | Ion | Notes |
| 240/242 | [C₁₀H₉BrO₂]⁺ | Molecular ion (M⁺), isotopic pattern for one Br atom. |
| 209/211 | [M - OCH₃]⁺ | Loss of the methoxy radical. |
| 181/183 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |
| 155/157 | [C₇H₄Br]⁺ | Bromophenylacetylene cation. |
| 102 | [C₇H₅O]⁺ | Phenylketene cation (loss of HBr). |
| 76 | [C₆H₄]⁺ | Benzyne radical cation. |
Caption: General workflow for EI-MS analysis.
Infrared (IR) Spectroscopy
Application Note: Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of the C=O bond of the ester, the C=C bond of the acrylate, and the C-Br bond of the aromatic ring.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, run the analysis as a thin film by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050 | C-H stretch | Aromatic/Vinylic |
| ~2950 | C-H stretch | Aliphatic (CH₃) |
| ~1720 | C=O stretch | Ester |
| ~1640 | C=C stretch | Alkene |
| ~1590, 1490 | C=C stretch | Aromatic ring |
| ~1200, 1170 | C-O stretch | Ester |
| ~1010 | C-Br stretch | Aryl bromide |
| ~980 | =C-H bend | Trans-alkene |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Application Note: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. This compound, with its extended conjugation between the phenyl ring and the acrylate system, is expected to show strong UV absorption.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁶ M).
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength Range: 200-400 nm.
-
Blank: Use the pure solvent as a blank.
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Expected UV-Vis Data:
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Ethanol | ~270-290 | Not available |
Note: A specific UV-Vis spectrum for this compound is not available in the searched literature. The expected λmax is an estimation based on similar substituted cinnamates.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a powerful technique for assessing the purity of this compound and can also be used for quantification. A reversed-phase HPLC method is typically suitable for this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrument: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Parameters:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). Isocratic or gradient elution can be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Set to the λmax determined by UV-Vis spectroscopy (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Determine the retention time (Rt) of the main peak. Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
Expected HPLC Data:
| Parameter | Value |
| Retention Time (Rt) | Not available |
| Purity | >98% (typical for commercial samples) |
Note: A specific HPLC chromatogram with a retention time for this compound is not available in the searched literature. The provided protocol is a general starting point for method development.
Caption: General workflow for HPLC analysis.
Thermal Analysis (TGA/DSC)
Application Note: Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of a material. TGA measures the change in mass as a function of temperature, indicating decomposition temperatures. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, glass transitions, and other thermal events.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the sample (5-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum).
-
Instrument: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
TGA Parameters:
-
Temperature Range: 25 °C to 600 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.
-
-
DSC Parameters:
-
Temperature Range: 25 °C to 120 °C (to observe the melting transition).
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.
-
-
Data Analysis: From the TGA curve, determine the onset of decomposition. From the DSC thermogram, determine the melting point (peak of the endotherm).
Expected Thermal Analysis Data:
| Technique | Parameter | Value |
| DSC | Melting Point (Tₘ) | ~84-86 °C |
| TGA | Onset of Decomposition | Not available |
Note: Specific TGA data for this compound is not available in the searched literature. The melting point is consistent with reported values.[2]
References
Application Notes and Protocols: Safe Handling and Storage of Methyl 3-(4-bromophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of methyl 3-(4-bromophenyl)acrylate (CAS No: 3650-78-0). The information is compiled from available safety data sheets and chemical properties of the compound and related substances.
Chemical and Physical Properties
This compound is an organic compound utilized in various chemical syntheses, including the preparation of polymers and as an intermediate in medicinal chemistry.[1]
| Property | Value | Reference |
| CAS Number | 3650-78-0 | [1][2] |
| Molecular Formula | C₁₀H₉BrO₂ | [1][2] |
| Molecular Weight | 241.08 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or powder | [1][3] |
| Melting Point | 62-63°C (for a related compound); 84-86°C | [3][4] |
| Boiling Point | 311.4 °C at 760 mmHg (Predicted: 333.9°C) | [3][4] |
| Density | ~1.418 - 1.447 g/cm³ | [3][4] |
| Solubility | Soluble in chloroform, DMSO, ethyl acetate, and methanol | [4] |
| Flash Point | 142.2 °C | [3] |
Hazard Identification and Safety Precautions
Potential Hazards:
-
Toxic if inhaled.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7][8]
-
P302+P352: IF ON SKIN: Wash with plenty of water and soap.[7][8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][7]
Experimental Protocols
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling. The following PPE is recommended:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. If prolonged contact or splashes are likely, consider more robust gloves like supported polyvinyl alcohol (PVA).[9]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[8][9]
-
Lab Coat: A flame-retardant and chemical-resistant lab coat should be worn.
-
Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, a NIOSH/MSHA approved respirator is necessary.[10][11]
Handling Protocol
-
Preparation:
-
Weighing and Transfer:
-
Dissolution and Reaction:
-
When dissolving, add the solid slowly to the solvent to avoid splashing.
-
If the reaction is exothermic, use an ice bath to control the temperature.
-
Keep the reaction vessel closed or under a reflux condenser to prevent the release of vapors.
-
-
Post-Handling:
Storage Protocol
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][12] The recommended storage temperature is between 2-8°C.[4]
-
Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.[10]
-
Light Sensitivity: The compound may be light-sensitive; store in an opaque container or in a dark location.
-
Inert Atmosphere: For long-term stability, store under an inert gas.[4]
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[12]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[12]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[12]
Spill and Waste Disposal
-
Spill:
-
Waste Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contaminated materials should be treated as hazardous waste.[7]
-
Visualized Workflow
Caption: Workflow for the safe handling and storage of this compound.
References
- 1. CAS 3650-78-0: this compound [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. guidechem.com [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. sibur-int.cn [sibur-int.cn]
- 6. synzeal.com [synzeal.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. carlroth.com [carlroth.com]
- 9. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 10. fishersci.com [fishersci.com]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl acrylate [cdc.gov]
- 12. chemicalbook.com [chemicalbook.com]
Application of Methyl 3-(4-bromophenyl)acrylate in the Synthesis of Bioactive Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-bromophenyl)acrylate, a derivative of cinnamic acid, is a versatile precursor in organic synthesis, particularly in the construction of a wide array of heterocyclic compounds. Its structure, featuring an activated carbon-carbon double bond and a bromine-substituted aromatic ring, provides multiple reactive sites for cyclization and functionalization reactions. The bromine atom also serves as a convenient handle for further synthetic modifications, such as cross-coupling reactions, enhancing its utility in the development of novel molecular entities. This document provides detailed protocols for the synthesis of pyrazolines, isoxazolines, and dihydropyridines using this compound as a key starting material, highlighting its importance in medicinal chemistry and drug discovery.
Synthesis of Pyrazoline Derivatives
Pyrazolines are five-membered nitrogen-containing heterocycles that are well-recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The most common route to pyrazolines is the cyclocondensation reaction of an α,β-unsaturated carbonyl compound with a hydrazine derivative.[1]
Experimental Protocol: Synthesis of Methyl 5-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate
This protocol details the reaction of this compound with hydrazine hydrate in an acidic medium to yield the corresponding pyrazoline.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (30 mL).
-
To this solution, add hydrazine hydrate (1.2 eq).[2]
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Fit the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours.[2]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then pour it into ice-cold water with stirring.[2]
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with deionized water to remove any excess acid, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford the pure pyrazoline derivative.[2]
Quantitative Data for Pyrazoline Synthesis
| Product Name | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| Methyl 5-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate | This compound | Hydrazine hydrate, Glacial acetic acid | Ethanol | 4-6 | ~85-95 |
| Methyl 5-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate | This compound | Phenylhydrazine, Glacial acetic acid | Ethanol | 4-6 | ~80-90 |
Note: Yields are representative and can vary based on reaction scale and purification efficiency.
Reaction Workflow: Pyrazoline Synthesis
Caption: Workflow for the synthesis of pyrazoline derivatives.
Synthesis of Isoxazoline Derivatives
Isoxazolines are five-membered heterocycles containing both nitrogen and oxygen atoms, which are key structural motifs in a variety of biologically active compounds and are valuable synthetic intermediates.[3] The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene is a powerful and highly regioselective method for the synthesis of isoxazolines.[4]
Experimental Protocol: Synthesis of Methyl 3-(4-bromophenyl)-5-phenylisoxazoline-5-carboxylate
This protocol describes the in-situ generation of benzonitrile oxide from benzaldoxime and its subsequent cycloaddition to this compound.
Materials:
-
This compound
-
Benzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA)
-
Chloroform
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, dissolve this compound (1.0 eq) and benzaldoxime (1.1 eq) in chloroform (50 mL).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve N-Chlorosuccinimide (NCS) (1.1 eq) in chloroform (30 mL).
-
Add the NCS solution dropwise to the reaction mixture over a period of 30 minutes.
-
After the addition of NCS is complete, add triethylamine (1.5 eq) dropwise to the reaction mixture. A white precipitate of triethylamine hydrochloride will form.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to obtain the pure isoxazoline derivative.
Quantitative Data for Isoxazoline Synthesis
| Product Name | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| Methyl 3-(4-bromophenyl)-5-phenylisoxazoline-5-carboxylate | This compound | Benzaldoxime, NCS, TEA | Chloroform | 12-18 | ~70-85 |
| Methyl 3,5-bis(4-bromophenyl)isoxazoline-5-carboxylate | This compound | 4-Bromobenzaldoxime, NCS, TEA | Chloroform | 12-18 | ~75-90 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Signaling Pathway: 1,3-Dipolar Cycloaddition
Caption: Pathway for isoxazoline synthesis via 1,3-dipolar cycloaddition.
Synthesis of Dihydropyridine Derivatives
1,4-Dihydropyridines (DHPs) are a prominent class of heterocyclic compounds with significant applications in medicinal chemistry, most notably as calcium channel blockers for the treatment of cardiovascular diseases.[1] The classical Hantzsch synthesis involves a one-pot condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.[5] While this compound is not a direct substrate in the traditional Hantzsch reaction, a modified approach where it acts as a Michael acceptor for an enamine intermediate can be envisioned.
General Experimental Protocol: Modified Hantzsch-type Synthesis
This protocol outlines a plausible, though not explicitly documented for this substrate, multi-component reaction for the synthesis of a dihydropyridine derivative.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
In a 100 mL round-bottom flask, combine ethyl acetoacetate (1.0 eq) and ammonium acetate (1.2 eq) in ethanol (30 mL).
-
Heat the mixture to reflux for 30 minutes to form the enamine intermediate (ethyl 3-aminocrotonate).
-
To the refluxing solution, add this compound (1.0 eq).
-
Continue to reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue, and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (hexane-ethyl acetate gradient) to yield the dihydropyridine derivative.
Quantitative Data for a Hantzsch Dihydropyridine Synthesis
| Product Name | Aldehyde | β-Ketoester | Ammonia Source | Solvent | Reaction Time (h) | Yield (%) |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 4-Bromobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | 2-3 | ~80-95 |
Logical Relationship: Hantzsch Dihydropyridine Synthesis
Caption: Logical steps in the classical Hantzsch dihydropyridine synthesis.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a range of medicinally important heterocyclic compounds. The protocols provided herein for the synthesis of pyrazolines and isoxazolines demonstrate straightforward and efficient methods for accessing these scaffolds. While its direct application in a classical Hantzsch-type synthesis requires further investigation, its role as a Michael acceptor suggests potential for its inclusion in modified multi-component reactions to generate dihydropyridine derivatives. The reactivity of the acrylate moiety and the potential for post-synthesis modification via the bromo-substituent make this compound a cornerstone for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
Application Notes and Protocols for Enzymatic Reactions Involving Methyl 3-(4-bromophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential enzymatic reactions involving methyl 3-(4-bromophenyl)acrylate, a versatile building block in organic synthesis and drug discovery. While specific literature on this exact substrate is limited, the following protocols are based on well-established enzymatic transformations of structurally similar compounds, such as substituted cinnamates and acrylates. The methodologies detailed below offer a robust starting point for developing biocatalytic routes to novel chiral compounds and derivatives.
Section 1: Lipase-Catalyzed Enantioselective Hydrolysis
Lipases are a class of hydrolases that catalyze the hydrolysis of ester bonds. In organic synthesis, they are widely employed for the kinetic resolution of racemic esters, providing access to enantiomerically enriched acids and alcohols. For this compound, lipase-catalyzed hydrolysis can be utilized to produce (R)- or (S)-3-(4-bromophenyl)acrylic acid, valuable chiral synthons.
Data Presentation: Lipase Screening for Hydrolysis of Cinnamate Analogs
The following table summarizes representative data from the literature on the lipase-catalyzed hydrolysis of esters structurally related to this compound. This data can guide the selection of enzymes for initial screening.
| Enzyme Source | Substrate | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) of Acid | Enantiomeric Ratio (E) |
| Candida rugosa Lipase (CRL) | Racemic Naproxen Methyl Ester | Toluene/Water | 40 | 24 | 48 | >99 (S) | >200 |
| Pseudomonas cepacia Lipase (PCL) | Morita-Baylis-Hillman Acetates | Phosphate Buffer/Toluene | 30 | 6 | 50 | 92 (product) | 53 |
| Novozym 435 (Candida antarctica Lipase B) | γ-nitro esters | Phosphate Buffer | 30 | - | 18-24 | 87-94 (S) | - |
| Porcine Pancreatic Lipase (PPL) | δ-acetyloxymethyl-δ-valerolactone | Phosphate Buffer | RT | 9.2 | 48 | 95 (S) | 51 |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol describes a general procedure for the enzymatic kinetic resolution of this compound via hydrolysis.
Materials:
-
This compound (racemic)
-
Selected Lipase (e.g., Novozym 435, Candida rugosa lipase)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Organic co-solvent (e.g., Toluene, MTBE)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Stir plate and stir bar
-
Incubator shaker
-
pH meter
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1 mmol of this compound in 10 mL of a biphasic solvent system, typically a 9:1 mixture of phosphate buffer and an organic co-solvent.
-
Enzyme Addition: Add the selected lipase (e.g., 50-100 mg of Novozym 435) to the reaction mixture.
-
Incubation: Seal the flask and place it in an incubator shaker set at a controlled temperature (e.g., 30-40°C) and agitation (e.g., 150-200 rpm).
-
Monitoring the Reaction: Monitor the progress of the reaction by periodically taking small aliquots, quenching the enzyme activity (e.g., with a water-miscible organic solvent like acetonitrile), and analyzing by a suitable chromatographic method (e.g., TLC, HPLC) to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the product acid.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. Acidify the aqueous phase to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL). The unreacted ester will be in the organic phase, and the protonated acid will also be extracted into the organic phase. To separate them, first extract the initial reaction mixture with ethyl acetate to recover the unreacted ester. Then, acidify the aqueous layer and extract with ethyl acetate to recover the carboxylic acid.
-
Purification and Analysis: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting products (unreacted ester and carboxylic acid) can be purified by column chromatography. Determine the enantiomeric excess of the products using chiral HPLC or GC.
Section 2: Ene-Reductase Catalyzed Asymmetric Reduction
Ene-reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the stereoselective reduction of activated carbon-carbon double bonds, such as the one present in this compound. This reaction yields the corresponding saturated ester, methyl 3-(4-bromophenyl)propanoate, with the potential for creating a new stereocenter with high enantioselectivity.
Data Presentation: Ene-Reductase Performance on Activated Alkenes
The following table presents data for the reduction of various α,β-unsaturated compounds using different ene-reductases, which can serve as a guide for enzyme selection.
| Enzyme | Substrate | Co-factor Regeneration System | Temp (°C) | pH | Conversion (%) | Enantiomeric Excess (ee %) of Product |
| OYE1 from S. pastorianus | Ketoisophorone | Glucose/Glucose Dehydrogenase | 30 | 7.0 | >99 | 96 (R) |
| YqjM from B. subtilis | N-phenyl-2-methylmaleimide | Glucose/Glucose Dehydrogenase | 30 | 7.5 | >99 | >99 (R) |
| NCR from Z. mays | 2-Methyl-2-pentenal | Formate/Formate Dehydrogenase | 25 | 6.5 | 98 | 91 (S) |
| OPR1 from L. esculentum | N-methylmaleimide | Glucose/Glucose Dehydrogenase | 30 | 7.0 | >99 | >99 (R) |
Experimental Protocol: Ene-Reductase Catalyzed Asymmetric Reduction
This protocol outlines a general procedure for the asymmetric reduction of the C=C double bond in this compound using an ene-reductase.
Materials:
-
This compound
-
Ene-Reductase (e.g., a commercially available OYE)
-
NAD(P)H (cofactor)
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
TRIS-HCl buffer (50 mM, pH 7.5)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Stir plate and stir bar
-
Incubator shaker
Procedure:
-
Reaction Mixture Preparation: In a 25 mL vial, prepare a reaction mixture containing 50 mM TRIS-HCl buffer (pH 7.5), 1 mM NAD(P)H, and the cofactor regeneration system (e.g., 100 mM glucose and 1-5 U/mL glucose dehydrogenase).
-
Enzyme Addition: Add the ene-reductase to the reaction mixture to a final concentration of 1-5 µM.
-
Substrate Addition: Add this compound to the reaction mixture from a stock solution in a water-miscible solvent (e.g., DMSO) to a final concentration of 5-10 mM.
-
Incubation: Seal the vial and incubate at a controlled temperature (e.g., 30°C) with gentle shaking.
-
Monitoring the Reaction: Monitor the depletion of the substrate and the formation of the product by taking samples at regular intervals and analyzing them by GC or HPLC.
-
Work-up: Upon completion of the reaction, quench it by adding an equal volume of ethyl acetate.
-
Extraction: Extract the product by vortexing the mixture and separating the organic layer. Repeat the extraction twice.
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash chromatography if necessary. Determine the enantiomeric excess of the product by chiral GC or HPLC.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(4-bromophenyl)acrylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues in the synthesis of methyl 3-(4-bromophenyl)acrylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective methods for synthesizing this compound are the Heck coupling reaction and the Wittig reaction.
-
Heck Coupling: This reaction involves the palladium-catalyzed coupling of 4-bromobenzaldehyde or a related aryl bromide with methyl acrylate. It is known for its efficiency and scalability.
-
Wittig Reaction: This method utilizes the reaction of 4-bromobenzaldehyde with a stabilized phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate, to form the desired alkene product.[1]
Q2: Which synthetic method is preferred for achieving high (E)-stereoselectivity?
A2: Both the Heck and Wittig reactions can be optimized to favor the formation of the thermodynamically more stable (E)-isomer (trans).
-
Heck Reaction: The Heck reaction typically yields the trans-olefin product with high stereoselectivity.
-
Wittig Reaction: When using a stabilized ylide like methyl (triphenylphosphoranylidene)acetate, the Wittig reaction generally provides high selectivity for the (E)-alkene.[2]
Q3: What are common byproducts or impurities I should be aware of?
A3: Depending on the chosen synthetic route, several side reactions can occur:
-
Heck Reaction:
-
Homocoupling: Dimerization of the aryl halide or methyl acrylate can occur.
-
Dehalogenation: Reduction of the 4-bromophenyl starting material.
-
Isomerization: Depending on reaction conditions, isomerization of the double bond can lead to a mixture of (E) and (Z) isomers.[3]
-
-
Wittig Reaction:
Q4: How can I effectively remove triphenylphosphine oxide from my Wittig reaction product?
A4: Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and can be challenging to remove. Here are a few effective methods:
-
Precipitation: TPPO can be precipitated from a non-polar solvent mixture like diethyl ether/hexanes.[4] Another method involves precipitation by forming a complex with zinc chloride in ethanol.[5]
-
Column Chromatography: Silica gel chromatography is a reliable method for separating the desired product from the more polar TPPO.[5]
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method.[7][8]
Troubleshooting Guides
Low Yield in Heck Coupling
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure an inert atmosphere is maintained to prevent catalyst decomposition. Use a fresh, high-quality palladium source and phosphine ligand. Consider using a pre-catalyst to ensure the active Pd(0) species is generated. Formation of "palladium black" is an indicator of catalyst decomposition. |
| Poor Quality of Starting Materials | Use purified 4-bromobenzaldehyde/aryl bromide and methyl acrylate. Impurities can poison the catalyst. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. A typical range for Heck reactions is 80-140°C. |
| Inappropriate Base or Solvent | Screen different bases (e.g., triethylamine, potassium carbonate, cesium carbonate) and solvents (e.g., DMF, dioxane, acetonitrile, toluene). The choice of base and solvent can significantly impact the yield.[9] |
| Inadequate Ligand | For less reactive aryl bromides, bulky, electron-donating phosphine ligands like P(t-Bu)3 or N-heterocyclic carbenes (NHCs) can be more effective than standard ligands like triphenylphosphine. |
| Side Reactions (e.g., Homocoupling) | Adjusting the stoichiometry of reactants and optimizing the catalyst loading can minimize side reactions. |
Low Yield in Wittig Reaction
| Potential Cause | Recommended Solution |
| Inefficient Ylide Formation | Ensure the use of a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide) for complete deprotonation of the phosphonium salt. The ylide is sensitive to water and oxygen, so maintain anhydrous and inert conditions.[10] |
| Poor Quality of Reactants | Use pure 4-bromobenzaldehyde and a freshly prepared or properly stored phosphonium salt. Aldehydes can oxidize or polymerize over time.[1] |
| Steric Hindrance | While 4-bromobenzaldehyde is not exceptionally hindered, significant steric bulk on the ylide could slow the reaction. If this is a concern, the Horner-Wadsworth-Emmons reaction might be a better alternative.[11] |
| Unstable Ylide | Some ylides can be unstable. In such cases, generating the ylide in the presence of the aldehyde (in situ) can improve yields.[12] |
| Side Reactions | The presence of acidic protons in the starting materials (other than the alpha-proton of the phosphonium salt) can quench the ylide. If the aldehyde has an acidic proton, it may need to be protected. |
| Difficult Product Isolation | Inefficient removal of triphenylphosphine oxide can lead to co-elution during chromatography or co-precipitation, resulting in a lower isolated yield of the pure product. |
Data Presentation
Optimized Conditions for Heck Coupling of Aryl Halides with Acrylates
| Parameter | Condition 1 | Condition 2 | Yield |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | Pd₂(dba)₃ (1.5 mol%) | Up to 98%[13] |
| Ligand | PPh₃ (2-10 mol%) | P(t-Bu)₃ (6 mol%) | |
| Base | K₂CO₃ (2 equiv.) | Cs₂CO₃ (1.1 equiv.) | |
| Solvent | DMF | Dioxane | |
| Temperature | 100 °C | 100-120 °C | |
| Reaction Time | 12-24 h | 16-20 h |
Typical Conditions for Wittig Reaction with Aromatic Aldehydes
| Parameter | Condition |
| Phosphonium Salt | Methyl(triphenyl)phosphonium bromide or similar |
| Base | n-BuLi, NaH, or KOtBu |
| Solvent | Anhydrous THF or Diethyl Ether |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-12 h |
Experimental Protocols
Protocol 1: Heck Coupling Synthesis of this compound
This protocol is adapted from general procedures for the Heck reaction of aryl bromides with methyl acrylate.
Materials:
-
4-bromobenzaldehyde
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
To a dry, oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzaldehyde (1.0 equiv.), cesium carbonate (1.1 equiv.), palladium(II) acetate (0.015 equiv.), and tri(tert-butyl)phosphine (0.06 equiv.).
-
Add anhydrous dioxane to the flask, followed by methyl acrylate (1.2 equiv.).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Protocol 2: Wittig Reaction Synthesis of this compound
This protocol describes a one-pot aqueous Wittig reaction adapted for the synthesis of this compound.
Materials:
-
4-bromobenzaldehyde
-
Methyl bromoacetate
-
Triphenylphosphine (PPh₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
-
Silica gel
Procedure:
-
In a round-bottom flask, add freshly ground triphenylphosphine (1.4 equiv.) and a saturated aqueous solution of sodium bicarbonate.
-
Stir the resulting suspension vigorously for 1 minute.
-
To the stirred suspension, add methyl bromoacetate (1.6 equiv.) followed by 4-bromobenzaldehyde (1.0 equiv.).
-
Continue to stir the reaction mixture vigorously at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
To the crude residue, add a mixture of diethyl ether and hexanes to precipitate the triphenylphosphine oxide.
-
Filter the mixture to remove the precipitated triphenylphosphine oxide.
-
Concentrate the filtrate and purify the resulting product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Experimental workflow for the Heck coupling synthesis.
Caption: Simplified mechanism of the Wittig reaction.
Caption: Logical workflow for troubleshooting low reaction yields.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. shenvilab.org [shenvilab.org]
- 5. benchchem.com [benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
Technical Support Center: Side Reactions in the Heck Coupling of 4-Bromoiodobenzene
Welcome to the technical support center for the Heck coupling of 4-bromoiodobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common side reactions and challenges encountered during the selective functionalization of 4-bromoiodobenzene.
Frequently Asked Questions (FAQs)
Q1: In the Heck coupling of 4-bromoiodobenzene, which halogen is more reactive?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed Heck coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, which allows for preferential oxidative addition of the palladium catalyst at the iodo-position under carefully controlled reaction conditions. This inherent difference in reactivity is the foundation for achieving selective mono-functionalization of 4-bromoiodobenzene.
Q2: What are the most common side reactions observed in the Heck coupling of 4-bromoiodobenzene?
A2: The primary side reactions include:
-
Double Heck Reaction: Coupling of the alkene at both the iodo and bromo positions, leading to a disubstituted product.
-
Homocoupling: Dimerization of the 4-bromoiodobenzene starting material to form a biphenyl derivative. This can be promoted by high temperatures and certain bases.[1]
-
Reduction (Hydrodehalogenation): Replacement of one or both halogen atoms with hydrogen, resulting in bromobenzene, iodobenzene, or benzene.
-
Olefin Isomerization: Migration of the double bond in the product, which can be an issue if the olefin dissociation from the palladium complex is slow.[2]
Q3: How can I favor the formation of the mono-coupled product and avoid the double Heck reaction?
A3: To favor mono-substitution, it is crucial to control the reaction conditions to exploit the differential reactivity of the C-I and C-Br bonds. Key strategies include:
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 70-80 °C) will favor the kinetically preferred reaction at the more reactive C-I bond. Higher temperatures (e.g., >100 °C) can provide sufficient energy to activate the C-Br bond, leading to the double Heck product.
-
Choice of Catalyst and Ligand: Using a less reactive catalyst system can enhance selectivity. The ligand choice is critical; for example, bulky, electron-rich phosphine ligands can influence selectivity.
-
Stoichiometry: Using a slight excess of the dihaloarene relative to the alkene can help minimize the formation of the disubstituted product.
Q4: What causes the homocoupling of 4-bromoiodobenzene, and how can I minimize it?
A4: Homocoupling is a common side reaction in palladium-catalyzed cross-couplings.[1] It can be promoted by:
-
High Catalyst Concentration: Using the minimum effective catalyst loading is recommended.
-
High Temperatures: Similar to the double Heck reaction, higher temperatures can favor homocoupling.
-
Base Selection: The choice of base can influence the rate of homocoupling.
-
Oxygen Contamination: The presence of oxygen can promote oxidative homocoupling.[1]
To minimize homocoupling, ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, optimize the catalyst loading, and screen different bases.
Q5: My reaction is sluggish or shows no conversion. What should I do?
A5: A lack of reactivity can stem from several factors:
-
Catalyst Inactivity: The palladium(0) active species may not be forming efficiently from the Pd(II) precatalyst. Ensure your phosphine ligand is not in large excess, as it can inhibit the reaction. The choice of precatalyst is also important; Pd(OAc)₂ is often more efficient than Pd(PPh₃)₄.
-
Low Temperature: While important for selectivity, a temperature that is too low may not be sufficient to drive the reaction forward. If no conversion is observed, a gradual increase in temperature (e.g., in 10 °C increments) is advisable.[1]
-
Impurities: Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst.
Troubleshooting Guides
The following tables provide guidance on how to adjust reaction parameters to troubleshoot common issues encountered during the Heck coupling of 4-bromoiodobenzene.
Table 1: Troubleshooting Low Yield of Mono-Coupled Product
| Observation | Potential Cause(s) | Troubleshooting Steps |
| Low conversion of 4-bromoiodobenzene | 1. Inactive catalyst.2. Reaction temperature is too low.3. Inefficient base. | 1. Try a different palladium precatalyst (e.g., Pd(OAc)₂ instead of PdCl₂).2. Screen different phosphine ligands (e.g., PPh₃, P(o-tol)₃, P(t-Bu)₃).3. Gradually increase the reaction temperature in 10 °C increments.4. Screen different bases (e.g., Et₃N, K₂CO₃, NaOAc). |
| Significant amount of starting material remaining, with some side products | 1. Catalyst deactivation over time.2. Insufficient amount of base. | 1. Increase catalyst loading slightly (e.g., from 1 mol% to 2 mol%).2. Add a fresh portion of the catalyst midway through the reaction.3. Increase the equivalents of base (e.g., from 1.5 to 2.5 equivalents). |
| Product mixture is complex and difficult to purify | 1. Multiple side reactions occurring simultaneously. | 1. Re-evaluate the entire reaction setup. Start with a proven literature protocol for a similar substrate.2. Simplify the system by using a well-established catalyst/ligand/base combination before further optimization. |
Table 2: Troubleshooting High Levels of Side Products
| Side Product | Potential Cause(s) | Recommended Adjustments |
| Double Heck Product | 1. Reaction temperature is too high.2. Highly active catalyst system.3. Prolonged reaction time. | 1. Decrease the reaction temperature (e.g., from 100 °C to 80 °C).2. Use a 1:1 or slight excess of 4-bromoiodobenzene to the alkene.3. Monitor the reaction closely by GC-MS or TLC and stop it once the starting material is consumed. |
| Homocoupling Product | 1. High catalyst loading.2. High temperature.3. Presence of oxygen.4. Inappropriate base. | 1. Reduce the catalyst loading.2. Ensure the reaction is performed under a strictly inert atmosphere with degassed solvents.3. Screen different bases; sometimes a weaker base can suppress homocoupling. |
| Reduction Product (Hydrodehalogenation) | 1. Presence of a hydrogen source (e.g., certain solvents or additives).2. Specific catalyst/ligand combinations. | 1. Ensure solvents are anhydrous.2. If using a phosphine ligand, consider that some can facilitate hydrodehalogenation.3. The choice of base can also play a role; screen different options. |
| Olefin Isomerization | 1. Slow reductive elimination of the product from the palladium complex. | 1. The addition of certain salts (e.g., silver salts) can sometimes reduce isomerization by promoting reductive elimination.[2]2. Modifying the ligand can alter the rate of the catalytic steps. |
Experimental Protocols
A detailed experimental protocol is crucial for reproducibility. Below is a general methodology for the selective mono-Heck coupling of 4-bromoiodobenzene with an alkene.
General Procedure for Selective Mono-Heck Coupling at the C-I Bond:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromoiodobenzene (1.0 eq.), the desired alkene (1.1-1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., PPh₃, 2-4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Base Addition: Add a degassed solvent (e.g., DMF, NMP, or toluene) via syringe, followed by the addition of a degassed base (e.g., Et₃N, 2.0 eq.).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.
-
Work-up: Once the starting 4-bromoiodobenzene is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Relationship between Reaction Parameters and Product Distribution
Caption: Key parameters influencing product distribution.
Experimental Workflow for Troubleshooting
Caption: A systematic approach to troubleshooting.
References
optimizing reaction conditions for methyl 3-(4-bromophenyl)acrylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 3-(4-bromophenyl)acrylate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via the Heck reaction, Wittig reaction, and esterification.
Heck Reaction Troubleshooting
Question: My Heck reaction is showing low to no conversion of the 4-bromophenyl starting material. What are the potential causes and how can I improve the yield?
Answer:
Low conversion in the Heck reaction is a frequent issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by:
-
Oxidation: Pd(0) species are susceptible to oxidation. Ensure your reaction is conducted under an inert atmosphere (Nitrogen or Argon).[1] If using a Pd(0) precatalyst like Pd(PPh₃)₄, ensure it is stored properly.
-
Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) salt like Pd(OAc)₂, the in situ reduction to the active Pd(0) species might be inefficient. The choice of phosphine ligand is crucial here; bulky, electron-rich phosphines can promote this reduction and stabilize the active catalyst.[2]
-
Catalyst Decomposition: At excessively high temperatures, the palladium catalyst can decompose, often observed as the formation of "palladium black."[1] Consider lowering the reaction temperature.
-
-
Reaction Conditions:
-
Base: The choice and amount of base are critical. The base neutralizes the HBr generated and influences the catalytic cycle. If an inorganic base like K₂CO₃ or Cs₂CO₃ is not effective, a hindered organic amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be tried. The base's solubility in the chosen solvent is also a key factor.[2][3]
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are generally effective for the Heck reaction as they can dissolve the reactants and stabilize the catalytic species.[2][4][5] If solubility is an issue, a solvent screen is recommended.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. An optimal temperature, typically between 80-120°C, should be determined experimentally.[3]
-
-
Substrate Reactivity:
Troubleshooting Workflow for Low Heck Reaction Yield
Caption: A decision tree for troubleshooting low yield in the Heck reaction.
Question: I am observing the formation of significant byproducts in my Heck reaction. What are they and how can I minimize them?
Answer:
Side product formation can compete with the desired reaction, leading to lower yields and purification challenges. Common byproducts in the Heck reaction with methyl acrylate include:
-
Homocoupling of the Aryl Bromide: This results in the formation of 4,4'-dibromobiphenyl. This is often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst. Ensuring the reaction is thoroughly degassed and using an appropriate ligand can minimize this.
-
Polymerization of Methyl Acrylate: At elevated temperatures, methyl acrylate can polymerize, especially in the presence of radical initiators. Adding a radical inhibitor like hydroquinone can sometimes be beneficial, although this is not always necessary with palladium catalysis.
-
Double Arylation of Methyl Acrylate: While less common, reaction at the alpha-position of the acrylate can occur, leading to isomeric impurities. The choice of ligand and reaction conditions can influence the regioselectivity. The trans isomer is generally the major product.[7]
To minimize byproducts, it is crucial to maintain an inert atmosphere, optimize the reaction temperature, and choose a suitable catalyst-ligand system.
Wittig Reaction Troubleshooting
Question: My Wittig reaction between 4-bromobenzaldehyde and the phosphorane derived from methyl bromoacetate is giving a low yield. What could be the problem?
Answer:
Low yields in the Wittig reaction with stabilized ylides can often be traced back to the reactivity of the ylide and the reaction conditions.
Potential Causes & Solutions:
-
Ylide Formation: The formation of the phosphonium ylide is a critical first step.
-
Incomplete Deprotonation: The phosphonium salt needs to be fully deprotonated by a suitable base to form the ylide. For stabilized ylides, a weaker base like sodium carbonate or even sodium bicarbonate in an aqueous medium can be sufficient.[8][9] For less stabilized ylides, a stronger base like NaH or NaOMe might be necessary.
-
Ylide Instability: While stabilized ylides are generally more stable, they can still degrade over time, especially in the presence of moisture or air. It is often best to generate the ylide in situ and use it immediately.
-
-
Ylide Reactivity: Stabilized ylides, such as the one derived from methyl bromoacetate, are less reactive than non-stabilized ylides.[9][10][11]
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the reaction rate and stereoselectivity. Aprotic solvents like THF or DCM are common. For stabilized ylides, reactions in aqueous media have also been reported to be effective.[8][9]
-
Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition.
-
Question: How can I control the E/Z selectivity of the double bond in my Wittig reaction?
Answer:
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
-
Stabilized Ylides: Ylides stabilized by an adjacent electron-withdrawing group, such as the ester group in (methoxycarbonylmethyl)triphenylphosphorane, generally lead to the formation of the thermodynamically more stable (E)-alkene as the major product.[9][11][13]
-
Non-stabilized Ylides: Ylides without such stabilizing groups typically yield the kinetically favored (Z)-alkene .[9][13]
-
Reaction Conditions: The presence of lithium salts can influence the stereoselectivity, often favoring the (Z)-isomer.[13] For applications requiring high (E)-selectivity with non-stabilized ylides, modifications like the Schlosser modification can be employed.[13]
Esterification Troubleshooting
Question: I am attempting to synthesize this compound by esterifying 3-(4-bromophenyl)acrylic acid with methanol, but the yield is poor.
Answer:
Fischer esterification is an equilibrium-driven process, and low yields are often due to the reaction not being driven to completion.[14]
Potential Causes & Solutions:
-
Equilibrium: The reaction produces water as a byproduct. The accumulation of water can shift the equilibrium back towards the starting materials.[14] To overcome this:
-
Use Excess Methanol: Using methanol as the solvent ensures a large excess, driving the equilibrium towards the product side.[14]
-
Water Removal: A Dean-Stark apparatus can be used to azeotropically remove water as it is formed. Alternatively, adding a dehydrating agent like molecular sieves can be effective.[14]
-
-
Catalyst: A strong acid catalyst is required.
-
Insufficient Catalyst: Ensure a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is used.[14]
-
Catalyst Degradation: Ensure the acid catalyst is of good quality.
-
-
Reaction Temperature: The reaction typically requires heating to reflux to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions like polymerization of the acrylate.[14]
-
Work-up: The product can be lost during the work-up procedure. Ensure proper extraction techniques and neutralization of the acid catalyst with a weak base like sodium bicarbonate solution.[14]
FAQs (Frequently Asked Questions)
Q1: What are the common synthetic routes to prepare this compound?
A1: The three most common laboratory-scale synthetic routes are:
-
Heck Reaction: The palladium-catalyzed coupling of a 4-bromophenyl halide (e.g., 4-bromoiodobenzene or 4-dibromobenzene) with methyl acrylate. This is a very common and efficient method for forming the C-C double bond.[2][15]
-
Wittig Reaction: The reaction of 4-bromobenzaldehyde with a phosphonium ylide derived from a haloacetate, such as (methoxycarbonylmethyl)triphenylphosphorane. This method is also effective for creating the double bond.[9][11]
-
Esterification: The acid-catalyzed reaction of 3-(4-bromophenyl)acrylic acid with methanol. This is a straightforward method if the corresponding carboxylic acid is readily available.[14][16]
Q2: Which palladium catalyst is best for the Heck reaction to synthesize this compound?
A2: There is no single "best" catalyst, as the optimal choice depends on the specific reaction conditions. However, some general guidelines are:
-
Pd(OAc)₂ (Palladium(II) acetate): This is a common and often effective precatalyst, typically used in conjunction with a phosphine ligand.[3][17]
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A widely used Pd(0) precatalyst that is often effective but can be sensitive to air.
-
Palladacycles and N-Heterocyclic Carbene (NHC) Complexes: These are often more stable and can exhibit higher catalytic activity, especially for less reactive aryl chlorides, though for aryl bromides, simpler systems are usually sufficient.[2][3]
The choice of ligand is equally important. Bulky, electron-rich phosphines often give good results.
Q3: How do I purify the final product, this compound?
A3: The purification method will depend on the synthetic route and the impurities present.
-
From Heck Reaction: After the reaction, the mixture is typically filtered to remove the palladium catalyst. The product is then extracted into an organic solvent, washed with water and brine, and dried. Purification is usually achieved by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
From Wittig Reaction: The main byproduct is triphenylphosphine oxide, which can often be removed by crystallization or column chromatography. The work-up typically involves extraction and washing before chromatographic purification.
-
From Esterification: The work-up involves neutralizing the acid catalyst with a base (e.g., saturated sodium bicarbonate solution), followed by extraction with an organic solvent.[14] Any unreacted carboxylic acid will be removed into the aqueous basic layer. The crude ester can then be purified by column chromatography or distillation under reduced pressure.
Q4: What are the safety precautions I should take when synthesizing this compound?
A4: Standard laboratory safety practices should always be followed. Specific hazards include:
-
4-Bromophenyl compounds: These can be irritants. Avoid inhalation and skin contact.
-
Methyl acrylate: This is a flammable liquid and an irritant. Work in a well-ventilated fume hood.
-
Palladium catalysts: While generally used in small quantities, they can be toxic. Avoid inhalation of dust.
-
Bases: Strong bases like NaH are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere. Amine bases can be corrosive and have strong odors.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Heck Reaction
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source | Pd(OAc)₂ | Pd(OAc)₂ | Pd-NHC Complex |
| Ligand | P(o-tolyl)₃ | None | In situ from salt |
| Base | Et₃N | K₂CO₃ | K₂CO₃ |
| Solvent | Acetonitrile | DMF | DMF/H₂O (1:1) |
| Temperature | 100 °C | 100 °C | 80 °C |
| Yield | Good | 84%[17] | Good to Excellent[3] |
Table 2: Influence of Base and Solvent on Heck Reaction Yield [4][5]
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | DMF | 100 | High |
| Et₃N | DMF | 100 | Moderate |
| Na₂CO₃ | DMF | 100 | Poor |
| K₂CO₃ | DMSO | 100 | Moderate |
| K₂CO₃ | THF | 100 | Low |
Experimental Protocols
Protocol 1: Synthesis via Heck Reaction
Materials:
-
4-Bromoiodobenzene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et₃N)
-
Acetonitrile
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoiodobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add acetonitrile (5 mL), triethylamine (1.5 mmol), and methyl acrylate (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Synthesis via Wittig Reaction
Materials:
-
4-Bromobenzaldehyde
-
Methyl (triphenylphosphoranylidene)acetate
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzaldehyde (1.0 mmol) in dry DCM (10 mL).
-
Add methyl (triphenylphosphoranylidene)acetate (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide.
Protocol 3: Synthesis via Fischer Esterification
Materials:
-
3-(4-Bromophenyl)acrylic acid
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3-(4-bromophenyl)acrylic acid (1.0 mmol) in methanol (10 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent to obtain the crude product.
-
Purify by column chromatography on silica gel if necessary.
Visualizations
Caption: Overview of synthetic routes to this compound.
Caption: Simplified catalytic cycle for the Heck reaction.
References
- 1. gctlc.org [gctlc.org]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 17. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
removal of palladium catalyst from methyl 3-(4-bromophenyl)acrylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of palladium catalysts from reaction mixtures, with a specific focus on products like methyl 3-(4-bromophenyl)acrylate, commonly synthesized via palladium-catalyzed reactions such as the Heck coupling.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from my product?
A1: Palladium residues can have detrimental effects on downstream applications. In drug development, regulatory bodies like the International Council for Harmonisation (ICH) have strict limits on elemental impurities in active pharmaceutical ingredients (APIs) due to their potential toxicity.[1] Residual palladium can also interfere with subsequent catalytic reactions, poison catalysts, and compromise the integrity of biological assays.[2]
Q2: What are the common forms of palladium residues I might encounter?
A2: Palladium can exist in various forms in a post-reaction mixture, including heterogeneous (e.g., Pd on carbon), homogeneous (soluble palladium complexes), and colloidal nanoparticles. The choice of removal method depends heavily on the state of the palladium.[3][4]
Q3: I performed a Heck reaction. What is the best method to remove the palladium catalyst?
A3: There is no single "best" method, as the optimal approach depends on factors like the specific palladium catalyst used, the solvent system, and the properties of your product, this compound.[1] A combination of methods is often most effective. For instance, an initial filtration to remove heterogeneous palladium can be followed by treatment with a scavenger or activated carbon to capture soluble species.[2][5]
Q4: How can I determine the amount of residual palladium in my sample?
A4: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and widely used technique for quantifying trace metal impurities, including palladium, with detection limits often in the parts-per-billion (ppb) range.[6][7] For a more rapid and less expensive semi-quantitative analysis, colorimetric methods are also available.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the removal of palladium catalysts.
Problem 1: Filtration is ineffective at removing the palladium catalyst.
-
Symptom: The filtrate remains colored, or analysis shows high levels of residual palladium.
-
Possible Cause: The palladium is likely in a soluble (homogeneous) or colloidal form, which passes through standard filtration media.[9]
-
Solutions:
-
Use a Scavenger: Treat the filtrate with a suitable palladium scavenger to bind the soluble palladium, which can then be removed by filtration.[9]
-
Activated Carbon Treatment: Stirring the solution with activated carbon can effectively adsorb soluble palladium species.[1][10]
-
Induce Precipitation: In some cases, adding an anti-solvent can cause the palladium complex to precipitate, allowing for removal by filtration.[3]
-
Problem 2: Palladium scavenger is not working efficiently.
-
Symptom: Residual palladium levels remain high after treatment with a scavenger.
-
Possible Causes & Solutions:
-
Incorrect Scavenger Selection: The choice of scavenger is critical and depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)). Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[9][11] Consider performing a small-scale screen with different scavengers to find the most effective one.
-
Insufficient Scavenger or Time: Increase the equivalents of the scavenger or the reaction time to ensure complete binding.
-
Solvent Incompatibility: The efficiency of a scavenger can be solvent-dependent. Ensure the chosen scavenger is compatible with your solvent system.[9]
-
Problem 3: Significant product loss during the purification process.
-
Symptom: Low yield of the final product after palladium removal.
-
Possible Cause: The product may be adsorbing to the purification medium (e.g., activated carbon or scavenger).
-
Solutions:
-
Reduce Adsorbent Amount: Use the minimum effective amount of activated carbon or scavenger.
-
Thorough Washing: After filtration, wash the adsorbent with a fresh portion of the solvent to recover any bound product.[9]
-
Alternative Method: If product loss remains high, consider a different purification technique, such as column chromatography or organic solvent nanofiltration.[3][12]
-
Quantitative Data on Palladium Removal Methods
The following table summarizes the typical efficiency of various palladium removal techniques. The starting and final palladium concentrations can vary significantly based on the specific reaction conditions and the initial form of the catalyst.
| Method | Typical Starting Pd (ppm) | Typical Final Pd (ppm) | Advantages | Disadvantages |
| Filtration (Celite) | >1000 (heterogeneous) | <100 (for heterogeneous) | Simple, fast, inexpensive for removing insoluble Pd.[3] | Ineffective for soluble or colloidal palladium.[9] |
| Activated Carbon | 300 - 9100 | <1 - 12 | Low cost, effective for many palladium species.[1][13] | Can adsorb the product, leading to yield loss.[1] |
| Palladium Scavengers | 800 - 2239 | <5 - 20 | High selectivity and efficiency.[1][14] | Higher cost compared to activated carbon. |
| Column Chromatography | 100 - 5000 | <50 | Can remove palladium and other impurities simultaneously. | Can be time-consuming and require large solvent volumes. |
| Organic Solvent Nanofiltration | - | Quantitative Retention | Can be highly effective for separating catalyst from product.[12] | Requires specialized equipment. |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration through Celite
-
Prepare the Celite Pad: In a Büchner or sintered glass funnel, place a piece of filter paper. Add a 1-2 cm layer of Celite and gently compact it to form a flat bed.
-
Pre-wet the Pad: Pass a small amount of the reaction solvent through the Celite pad to wet it and ensure it is properly packed.
-
Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.[3]
-
Filter: Slowly pour the diluted mixture onto the center of the Celite bed. Apply a gentle vacuum to draw the solution through the filter.
-
Wash: Wash the Celite pad with fresh solvent to ensure complete recovery of the product.[9]
-
Collect Filtrate: The collected filtrate contains the product, free from heterogeneous palladium.
Protocol 2: Removal of Soluble Palladium using a Scavenger Resin (Batch Method)
-
Select Scavenger: Choose a scavenger appropriate for the suspected oxidation state of the palladium and the solvent system. Common choices include thiol, amine, or triaminetriazine-functionalized resins.[11]
-
Add Scavenger: To the solution containing the crude product, add the scavenger resin (typically 5-10 weight equivalents relative to the initial mass of the palladium catalyst).
-
Agitate: Stir the mixture at room temperature or slightly elevated temperature for a period of 1 to 18 hours. The optimal time should be determined empirically.
-
Filter: Remove the scavenger resin by filtration.
-
Wash: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Analyze: Analyze the filtrate for residual palladium content.
Protocol 3: Removal of Palladium using Activated Carbon
-
Solvent Exchange: If necessary, perform a solvent exchange to a solvent in which the product is soluble and the activated carbon is effective (e.g., THF, methanol).
-
Add Activated Carbon: Add activated carbon (e.g., Darco KB-B) to the solution of the crude product. A typical loading is 0.1 to 0.2 weight equivalents relative to the product.[1][13]
-
Stir: Stir the slurry at a suitable temperature (e.g., 22-45 °C) for 1.5 to 18 hours.[1][13]
-
Filter: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Wash: Wash the carbon cake with fresh solvent.
-
Concentrate: Concentrate the filtrate to obtain the purified product.
Visualized Workflows
Caption: Workflow for palladium removal using filtration and scavenging.
Caption: Workflow for palladium removal using activated carbon treatment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. qualitas1998.net [qualitas1998.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Third-Generation Method for High-Throughput Quantification of Trace Palladium by Color or Fluorescence | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. silicycle.com [silicycle.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. biotage.com [biotage.com]
preventing polymerization of methyl 3-(4-bromophenyl)acrylate during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of methyl 3-(4-bromophenyl)acrylate during storage.
Troubleshooting Guide
Unwanted polymerization of this compound can compromise experimental results. This guide addresses specific issues that may lead to premature polymerization during storage.
Issue: Solidification or increased viscosity of the monomer in the container.
| Potential Cause | Recommended Solutions |
| Inhibitor Depletion | If the monomer is old or has been stored improperly, the inhibitors may have been consumed. Consider adding a suitable inhibitor if the monomer is to be stored for an extended period after opening. |
| Exposure to Heat | Store the monomer in a cool, dark place, away from direct sunlight and heat sources. For unopened containers, storage in a refrigerator at 2-8°C is recommended for long-term stability.[1][2] |
| Presence of Oxygen (for some acrylates) | For many acrylates, the presence of oxygen is required for the proper functioning of phenolic inhibitors like MEHQ.[3] However, for this compound, some suppliers recommend storage under an inert gas.[1] This suggests that the stabilization mechanism may differ. If unsure, it is best to adhere to the supplier's specific storage instructions. |
| Contamination | Ensure all containers and handling equipment are clean and dry. Avoid introducing contaminants that could initiate polymerization. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for unopened containers of this compound?
For maximum shelf life, unopened containers should be stored in a refrigerator at a temperature between 2°C and 8°C under an inert atmosphere as recommended by some suppliers.[1] It is crucial to allow the container to warm to room temperature before opening to prevent moisture from the air condensing inside.[2]
Q2: How should I store a container of this compound that I have already opened?
Once opened, it is best to store the container at room temperature in a dry environment.[4][5] Storing an opened container in the refrigerator is not recommended as it can introduce moisture when the container is taken out and opened, which can catalyze polymerization.[2] Ensure the container cap is always tightly sealed immediately after use. For extended storage after opening, consider adding a suitable inhibitor.
Q3: The storage advice for acrylates seems contradictory. Some sources say to store under air, while the recommendation for my specific compound is under an inert gas. Why is this?
Most common acrylates are stabilized with inhibitors like hydroquinone (HQ) or its methyl ether (MEHQ), which require oxygen to function effectively as polymerization inhibitors.[3][6] However, the recommendation to store this compound under an inert gas suggests that it may be stabilized with a different type of inhibitor that does not require oxygen, or that the compound is particularly sensitive to oxidative degradation pathways that can be mitigated by an inert atmosphere. Always follow the storage instructions provided by the supplier on the product's safety data sheet (SDS) or certificate of analysis.
Q4: Can I add more inhibitor to my this compound to extend its shelf life?
Yes, adding inhibitors can extend the storage life of the monomer. Acrylates are typically stabilized with free-radical inhibitors. It is crucial to use the correct type and concentration of inhibitors to avoid over-stabilization, which could hinder the desired polymerization during your experiment. Common inhibitors for acrylates include hydroquinone (HQ) and the methyl ether of hydroquinone (MEHQ).[6][7]
Summary of Storage Conditions and Inhibitor Concentrations
| Parameter | Recommendation |
| Storage Temperature (Unopened) | 2-8°C[1][2] |
| Storage Temperature (Opened) | Room Temperature[4][5] |
| Atmosphere (Unopened) | Inert Gas (as per some supplier recommendations)[1] |
| Atmosphere (Opened) | Tightly sealed container |
| Common Inhibitors | Hydroquinone (HQ), Methyl Ether of Hydroquinone (MEHQ) |
| Typical Inhibitor Concentration | 15 ± 5 ppm MEHQ (for general methyl acrylate)[8] |
Experimental Protocols
Protocol: Monitoring Monomer Stability
This protocol provides a general method for monitoring the stability of this compound during storage.
-
Visual Inspection: Regularly inspect the monomer for any changes in appearance, such as increased viscosity, cloudiness, or the formation of solid precipitates.
-
NMR Spectroscopy:
-
Dissolve a small, known amount of the monomer in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Integrate the vinyl proton signals and compare them to the aromatic proton signals. A decrease in the relative intensity of the vinyl proton signals may indicate polymerization.
-
-
Gas Chromatography (GC):
-
Prepare a standard solution of the pure monomer at a known concentration.
-
Prepare a sample of the stored monomer at the same concentration.
-
Analyze both samples by GC. A decrease in the peak area of the monomer in the stored sample compared to the standard indicates degradation or polymerization.
-
Process Diagrams
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. synthomer.com [synthomer.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound - CAS:3650-78-0 - Sunway Pharm Ltd [3wpharm.com]
- 6. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 7. US20030191338A1 - Methods for inhibiting the polymerization of methacrylate monomers - Google Patents [patents.google.com]
- 8. chemicals.basf.com [chemicals.basf.com]
Technical Support Center: Purification of Methyl 3-(4-bromophenyl)acrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of methyl 3-(4-bromophenyl)acrylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: Depending on the synthetic route, common impurities may include:
-
From Wittig Reaction:
-
Triphenylphosphine oxide (TPPO)
-
Unreacted 4-bromobenzaldehyde
-
Unreacted methyl (triphenylphosphoranylidene)acetate
-
(Z)-isomer of this compound
-
-
From Heck Reaction:
-
Palladium catalyst residues
-
Unreacted 4-bromobenzaldehyde or 4-bromoiodobenzene
-
Unreacted methyl acrylate
-
Side products from dimerization or polymerization of methyl acrylate.
-
-
General Impurities:
-
Solvents used in the reaction or workup.
-
Starting materials from preceding steps.
-
Q2: My purified this compound has a low melting point. What could be the reason?
A2: A low or broad melting point range typically indicates the presence of impurities. The expected melting point for the pure (E)-isomer is around 84-86°C. The presence of the (Z)-isomer, unreacted starting materials, or byproducts like triphenylphosphine oxide can depress the melting point. Further purification by recrystallization or column chromatography is recommended.
Q3: I am having trouble removing triphenylphosphine oxide (TPPO) from my product. What are the recommended methods?
A3: Triphenylphosphine oxide is a common and often challenging impurity to remove. Here are a few effective methods:
-
Column Chromatography: TPPO is more polar than the desired product. A silica gel column with a non-polar eluent system, such as a hexane/ethyl acetate gradient, can effectively separate the two compounds.
-
Recrystallization: While challenging, recrystallization from a solvent system where the product has lower solubility than TPPO at cold temperatures can be effective. A mixed solvent system like diethyl ether/hexane or toluene/hexane might be successful.
-
Precipitation of TPPO:
-
With Zinc Chloride: TPPO can be precipitated from a solution in a polar solvent by the addition of zinc chloride (ZnCl₂).[1] The resulting TPPO-ZnCl₂ complex can be filtered off.
-
With Diethyl Ether or Pentane: Suspending the crude mixture in diethyl ether or pentane can cause the more polar TPPO to precipitate, allowing for its removal by filtration.
-
Q4: What is a suitable solvent system for the recrystallization of this compound?
A4: For cinnamate derivatives, common recrystallization solvents include ethanol, methanol, or mixtures of a polar solvent with a non-polar solvent like hexane or heptane.[2] For this compound, a good starting point would be recrystallization from hot ethanol or a mixture of ethyl acetate and hexane. The ideal solvent or solvent system should dissolve the compound when hot but have low solubility when cold.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize upon cooling. | - Solution is not saturated (too much solvent used).- The compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and try cooling again.- Try adding a non-polar "anti-solvent" (e.g., hexane or water) dropwise until turbidity persists, then heat to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystal formation.- Add a seed crystal of the pure product. |
| Oily precipitate forms instead of crystals. | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated and cooling too quickly.- High concentration of impurities. | - Ensure the solution cools slowly. Insulate the flask to reduce the cooling rate.- Add a small amount of additional solvent to the hot solution and allow it to cool slowly.- Perform a preliminary purification by column chromatography to remove a significant portion of the impurities before recrystallization. |
| Low recovery of the purified product. | - Too much solvent was used, and a significant amount of product remains in the mother liquor.- The product is significantly soluble in the wash solvent. | - Concentrate the mother liquor and cool it further to obtain a second crop of crystals (which may be less pure).- Use a minimal amount of ice-cold solvent to wash the crystals during filtration. |
| Crystals are colored or contain visible impurities. | - The impurity is co-crystallizing with the product.- Incomplete dissolution of impurities in the hot solvent. | - Add activated charcoal to the hot solution to adsorb colored impurities, then hot filter before cooling.- Ensure all the desired compound has dissolved in the minimum amount of hot solvent, leaving insoluble impurities behind for hot filtration. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of product and impurities (overlapping spots on TLC). | - The eluent system is not optimal (polarity is too high or too low).- The column is overloaded with the crude product. | - Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired product with good separation from impurity spots.- Use a smaller amount of crude product relative to the amount of silica gel. A general guideline is a 1:30 to 1:100 ratio of crude product to silica gel by weight. |
| The product is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| The product elutes too quickly with the solvent front. | - The eluent is too polar. | - Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. |
| Streaking or tailing of spots on TLC of collected fractions. | - The compound may be acidic or basic and is interacting strongly with the silica gel.- The sample was loaded in a solvent that is too polar. | - Add a small amount of a modifier to the eluent (e.g., 0.5-1% triethylamine for basic compounds or acetic acid for acidic compounds).- Load the sample in the same, or a less polar, solvent than the initial eluent. Dry-loading the sample onto silica gel is often the best approach. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Melting Point ((E)-isomer) | 84-86 °C | [3] |
| Molecular Weight | 241.08 g/mol | [4] |
| Typical Column Chromatography Stationary Phase | Silica Gel (e.g., 230-400 mesh) | [3] |
| Common Column Chromatography Eluent System | Hexane/Ethyl Acetate | [5][6] |
| Typical TLC Rf for similar compounds | 0.2 - 0.4 | [6] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating on a hot plate until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once cloudiness appears, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the product spot.
-
Column Packing: Prepare a silica gel slurry in the initial, less polar eluent. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel. Alternatively, for better resolution, dry-load the sample by adsorbing it onto a small amount of silica gel and then adding the dry powder to the column. Add another layer of sand on top of the sample.
-
Elution: Begin eluting with the determined solvent system, starting with a lower polarity (higher hexane content). Collect fractions and monitor their composition by TLC.
-
Gradient Elution (if necessary): If the product is eluting too slowly, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. EP0484122A2 - Method for obtaining high-purity cinnamic acid - Google Patents [patents.google.com]
- 2. CN101774918A - Preparation method of cinnamate derivates - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. scbt.com [scbt.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
improving the stereoselectivity of methyl 3-(4-bromophenyl)acrylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in improving the stereoselectivity of methyl 3-(4-bromophenyl)acrylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to synthesize this compound?
The two most common and effective methods are the Heck reaction and Wittig-type olefination reactions.[1]
-
Heck Reaction: This method involves the palladium-catalyzed coupling of an aryl halide, such as 4-bromoiodobenzene or 4-bromophenylboronic acid, with methyl acrylate. It is known for its high efficiency and is often stereoselective for the (E)-isomer.[2][3][4]
-
Wittig-type Olefination: This approach utilizes the reaction of 4-bromobenzaldehyde with a phosphorus ylide or a phosphonate carbanion. Key variations include:
-
Wittig Reaction: Employs a phosphonium ylide, such as methyl (triphenylphosphoranylidene)acetate. When a stabilized ylide is used, this reaction generally yields the (E)-isomer with high selectivity.[1][5]
-
Horner-Wadsworth-Emmons (HWE) Reaction: Uses a phosphonate carbanion, typically generated from a phosphonate ester like triethyl phosphonoacetate or dimethyl (methoxycarbonylmethyl)phosphonate. The standard HWE reaction is highly selective for the (E)-isomer.[6][7]
-
Still-Gennari Olefination: A modification of the HWE reaction that utilizes phosphonates with electron-withdrawing groups, such as methyl bis(2,2,2-trifluoroethyl)phosphonoacetate, to achieve high selectivity for the (Z)-isomer.[8][9]
-
Q2: Which synthetic method offers the best stereoselectivity?
The choice of method depends on the desired stereoisomer:
-
For the (E)-isomer (trans): The Horner-Wadsworth-Emmons (HWE) reaction is generally the most reliable method for achieving high (E)-selectivity.[7][10] The Wittig reaction using a stabilized ylide also provides excellent (E)-selectivity.[1] The Heck reaction is also known to strongly favor the formation of the trans product.[4]
-
For the (Z)-isomer (cis): The Still-Gennari modification of the HWE reaction is specifically designed for high (Z)-selectivity.[8][11]
Q3: What are the common side reactions and impurities I should be aware of?
-
Heck Reaction:
-
Palladium Black Formation: The precipitation of palladium metal, which is catalytically inactive, can halt the reaction. This is often caused by high temperatures or the presence of oxygen.
-
Homocoupling: Dimerization of the aryl halide or methyl acrylate can occur.
-
Isomerization: Under certain conditions, isomerization of the double bond can lead to a mixture of (E) and (Z) isomers.[1]
-
-
Wittig/HWE Reactions:
-
Phosphine Oxide/Phosphate Byproducts: Triphenylphosphine oxide (from the Wittig reaction) or dialkyl phosphate salts (from the HWE reaction) are stoichiometric byproducts that must be removed during purification.
-
Unreacted Starting Materials: Incomplete reactions will leave residual 4-bromobenzaldehyde and the phosphorus reagent.
-
Isomer Formation: While highly selective, trace amounts of the undesired stereoisomer can be formed.
-
Q4: How can I purify the final product and separate the (E) and (Z) isomers?
Standard purification techniques such as flash column chromatography on silica gel are typically effective for removing reaction byproducts.[1] In cases where a mixture of (E) and (Z) isomers is obtained, separation can be challenging due to their similar polarities. High-performance liquid chromatography (HPLC) is often required for effective separation. In some instances, careful recrystallization may also enrich one isomer.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Heck Reaction
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation (Palladium Black) | Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Consider using a lower reaction temperature. The choice of ligand can also impact catalyst stability. |
| Poor Quality Reagents | Use pure starting materials. Ensure methyl acrylate is free of polymers. |
| Incorrect Reaction Temperature | Heck reactions typically require elevated temperatures (80-140 °C). Optimize the temperature for your specific catalyst system. |
| Suboptimal Solvent | High-boiling polar aprotic solvents like DMF, DMAc, or NMP are generally preferred. Ensure the solvent is anhydrous. |
| Insufficient or Inappropriate Base | An excess of a suitable base (e.g., triethylamine, potassium carbonate) is required to neutralize the acid generated. |
Issue 2: Poor (E)-Selectivity in Wittig/HWE Reaction
| Potential Cause | Troubleshooting Steps |
| Non-stabilized Ylide (Wittig) | For high (E)-selectivity, ensure you are using a stabilized ylide such as methyl (triphenylphosphoranylidene)acetate. |
| Reaction Conditions Favoring (Z)-isomer | In the HWE reaction, the use of potassium bases with crown ethers can favor the (Z)-isomer. For high (E)-selectivity, sodium or lithium bases are generally preferred. |
| Low Reaction Temperature | Higher reaction temperatures often favor the thermodynamically more stable (E)-isomer in the HWE reaction. |
| Incomplete Equilibration of Intermediates | Allowing the HWE reaction to proceed for a sufficient duration can lead to a higher proportion of the (E)-product. |
Issue 3: Poor (Z)-Selectivity in Still-Gennari Olefination
| Potential Cause | Troubleshooting Steps |
| Incorrect Reagents | This reaction specifically requires a phosphonate with electron-withdrawing groups, such as methyl bis(2,2,2-trifluoroethyl)phosphonoacetate. |
| Suboptimal Base/Solvent System | The classic conditions for high (Z)-selectivity involve a strong, non-coordinating base system like KHMDS with 18-crown-6 in THF at low temperatures (-78 °C).[8] |
| Reaction Temperature Too High | The (Z)-selectivity is a result of kinetic control, which is favored at low temperatures. Allowing the reaction to warm prematurely can lead to isomerization to the more stable (E)-product. |
Data Presentation
Note: The following data is based on published results for reactions with analogous substrates and should be considered representative. Actual results for this compound may vary.
Table 1: Representative Stereoselectivity in Olefination Reactions of Aromatic Aldehydes
| Reaction Type | Reagents | Typical (E):(Z) Ratio |
| Wittig (Stabilized Ylide) | 4-Bromobenzaldehyde, Methyl (triphenylphosphoranylidene)acetate | >95:5 |
| Horner-Wadsworth-Emmons | 4-Bromobenzaldehyde, Triethyl phosphonoacetate, NaH | >95:5 |
| Still-Gennari | 4-Bromobenzaldehyde, Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate, KHMDS, 18-crown-6 | <5:95 |
Table 2: Influence of Base on (E):(Z) Ratio in the HWE Reaction of Benzaldehyde
| Base | Solvent | Temperature (°C) | (E):(Z) Ratio |
| NaH | THF | -20 | 97:3 |
| KHMDS | THF | -78 | 87:13 |
| KHMDS / 18-crown-6 | THF | -78 | 9:91 |
Experimental Protocols
Protocol 1: Synthesis of Methyl (E)-3-(4-bromophenyl)acrylate via Horner-Wadsworth-Emmons Reaction
This protocol is designed for high (E)-selectivity.
-
Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Phosphonate Addition: Cool the suspension to 0 °C in an ice-water bath. Slowly add a solution of dimethyl (methoxycarbonylmethyl)phosphonate (1.1 equivalents) in anhydrous THF dropwise.
-
Ylide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and slowly add a solution of 4-bromobenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Synthesis of Methyl (Z)-3-(4-bromophenyl)acrylate via Still-Gennari Olefination
This protocol is designed for high (Z)-selectivity.
-
Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add 18-crown-6 (1.5 equivalents) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add potassium bis(trimethylsilyl)amide (KHMDS, 1.2 equivalents, typically as a solution in THF or toluene) dropwise.
-
Phosphonate Addition: Add a solution of methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C. Stir for 30 minutes.
-
Aldehyde Addition: Slowly add a solution of 4-bromobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride.
-
Extraction and Purification: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. odinity.com [odinity.com]
- 3. mdpi.com [mdpi.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. sciepub.com [sciepub.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 8. mdpi.com [mdpi.com]
- 9. Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate - Enamine [enamine.net]
- 10. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
challenges in the scale-up of methyl 3-(4-bromophenyl)acrylate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of methyl 3-(4-bromophenyl)acrylate synthesis.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, particularly via the Heck-Mizoroki reaction.
Issue: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure a strictly inert atmosphere (nitrogen or argon) is maintained to prevent catalyst decomposition. Use a fresh, high-quality palladium source (e.g., Pd(OAc)₂) and phosphine ligand. Consider using a pre-catalyst to ensure the active Pd(0) species is generated.[1] |
| Poor Quality Starting Materials | Use purified 4-bromophenyl halide and methyl acrylate, as impurities can poison the catalyst.[1] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition.[1] A typical range for Heck reactions is 80-140°C.[1] |
| Inappropriate Base or Solvent | Screen different bases (e.g., triethylamine, potassium carbonate, sodium acetate) and solvents (e.g., DMF, DMAc, acetonitrile, toluene). The choice of base and solvent can significantly impact yield.[1] |
| Insufficient Base | Ensure at least stoichiometric amounts of base are used to neutralize the HBr formed during the reaction. An excess of base is often beneficial.[1] |
Issue: Formation of Byproducts
| Potential Cause | Recommended Solution |
| Debromination of 4-bromophenyl starting material | This side reaction is often promoted by high temperatures. Lowering the reaction temperature can help minimize this. |
| Dimerization of methyl acrylate | This can be more prevalent at higher concentrations and temperatures. Optimizing the stoichiometry and reaction conditions can reduce this side product.[1] |
| Isomerization of the acrylate double bond | This can occur due to the reversibility of β-hydride elimination. Adding silver salts (e.g., silver carbonate) can promote a cationic pathway that leads to irreversible elimination.[1] |
Issue: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Residual Palladium in Final Product | After the reaction, palladium can be removed by treating the reaction mixture with activated carbon or silica-based scavengers, or by performing an acidic wash.[1] Recrystallization of the final product is also an effective purification method.[1] |
| Separation from Byproducts | Careful column chromatography or recrystallization may be necessary to separate the desired product from closely related impurities.[1] |
Issue: Scale-Up Challenges
| Potential Cause | Recommended Solution |
| Exothermic Reaction Leading to Poor Control | The Heck reaction can be exothermic. For larger scale reactions, ensure the reactor has adequate cooling capacity. The rate of addition of reagents may need to be controlled to manage heat generation. A thorough thermal safety assessment is recommended before scaling up.[1] |
| Mixing and Mass Transfer Limitations | Inadequate mixing on a larger scale can lead to localized "hot spots" and concentration gradients, affecting yield and impurity profiles. Ensure the reactor is equipped with an appropriate agitation system for the scale of the reaction.[1] |
| Longer Reaction Times | Reactions that are fast on a lab scale may take longer on a larger scale due to mass and heat transfer limitations. Monitor the reaction progress closely and adjust the reaction time as needed.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the Palladium-catalyzed Heck-Mizoroki reaction between a 4-bromophenyl halide (e.g., 4-bromoiodobenzene or 4-bromotriflate) and methyl acrylate.[1] This reaction generally offers good yields and stereoselectivity for the desired (E)-isomer.[1]
Q2: What are typical reaction conditions for the Heck reaction in this synthesis?
A2: Optimal conditions can vary, but a general starting point is outlined in the table below.
| Parameter | Typical Conditions |
| Palladium Source | Pd(OAc)₂ (0.5-2 mol%) |
| Ligand | Tri(o-tolyl)phosphine (1-4 mol%) |
| Base | Triethylamine (1.5-2.5 equivalents) |
| Solvent | Acetonitrile or DMF |
| Temperature | 80-120 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Q3: My reaction mixture turns black and the reaction stops. What is happening?
A3: The formation of a black precipitate is likely due to the agglomeration of the palladium catalyst into inactive palladium black.[1] This deactivation can be caused by:
-
Oxygen: Ensure your reaction is performed under a strictly inert atmosphere.[1]
-
High Temperatures: Lowering the reaction temperature may help stabilize the catalyst.[1]
-
Inadequate Ligand: The ligand may not be effectively stabilizing the palladium nanoparticles. Consider screening other ligands.[1]
Q4: How can I remove the palladium catalyst from my final product on a large scale?
A4: Residual palladium is a significant issue, especially in pharmaceutical applications with strict limits on heavy metals.[1] Effective methods for palladium removal at scale include:
-
Adsorption: Treatment with activated carbon or specialized silica-based scavengers.[1]
-
Extraction: Aqueous washes with solutions containing chelating agents like L-cysteine or thiourea.[1]
-
Crystallization: Purifying the final product by recrystallization can significantly reduce palladium content.[1]
Q5: What are the key safety considerations when scaling up this reaction?
A5: The primary safety concerns are the exothermic nature of the reaction and the handling of flammable solvents and powdered reagents. A formal process safety assessment should be conducted to evaluate potential hazards, including thermal runaway. Ensure the reactor is properly grounded to prevent static discharge. Use appropriate personal protective equipment (PPE), including respiratory protection when handling powdered catalyst and ligands.
Quantitative Data
The following table provides an illustrative example of how key parameters might affect the yield and purity of this compound during scale-up. Actual results will vary depending on the specific equipment and optimized conditions.
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Potential Impact of Scale-Up |
| Catalyst Loading (mol%) | 1.0 | 0.5 | Lowering catalyst loading reduces cost but may require longer reaction times or slightly lower conversion. |
| Reaction Time (h) | 8 | 12 | Longer reaction times at scale are often necessary due to heat and mass transfer limitations.[1] |
| Isolated Yield (%) | 90 | 85 | A slight decrease in yield can be expected initially on scale-up due to non-ideal mixing and temperature gradients. |
| Purity (by HPLC, %) | >99 | >98 | Purity may be slightly lower before final purification due to increased potential for byproduct formation. |
| Residual Palladium (ppm) | <20 | <50 (before specific removal) | Inadequate mixing can lead to localized catalyst decomposition and higher residual palladium. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-Bromoiodobenzene (1.0 eq)
-
Methyl acrylate (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Tri(o-tolyl)phosphine (0.04 eq)
-
Triethylamine (2.0 eq)
-
Anhydrous, degassed acetonitrile
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ and tri(o-tolyl)phosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add anhydrous, degassed acetonitrile via syringe.
-
Add 4-bromoiodobenzene, methyl acrylate, and triethylamine to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford this compound.
Conceptual Pilot-Plant Scale Protocol
This protocol outlines key considerations for scaling up the synthesis.
Equipment:
-
Glass-lined or stainless steel reactor with appropriate heating/cooling jacket, agitator, and inert gas inlet/outlet.
-
Charging ports for solids and liquids.
-
Condenser for reflux.
-
Receiving vessels.
Procedure:
-
Inerting the Reactor: Purge the reactor thoroughly with nitrogen to remove all oxygen.
-
Solvent and Reagent Charging: Charge the reactor with anhydrous, degassed acetonitrile. The solid palladium catalyst and ligand should be charged under a nitrogen blanket to prevent exposure to air. 4-bromoiodobenzene, methyl acrylate, and triethylamine can be charged via sealed transfer lines.
-
Heating and Reaction: Heat the reaction mixture to the target temperature using the reactor jacket. The heating rate should be controlled to prevent a rapid exotherm. Maintain vigorous agitation to ensure good mixing and heat transfer.
-
Monitoring: Monitor the reaction progress using in-situ probes (if available) or by taking samples for offline analysis (e.g., HPLC).
-
Work-up: Upon completion, cool the reactor contents. The work-up procedure (e.g., quenching, extraction) will need to be adapted for a large scale, potentially involving phase separations in the reactor or a separate extraction vessel.
-
Purification: Purification at scale is typically achieved by crystallization and filtration, or through a large-scale chromatography system if necessary.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Caption: General experimental workflow for synthesis.
References
Technical Support Center: Degradation Pathways of Methyl 3-(4-bromophenyl)acrylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the degradation pathways of methyl 3-(4-bromophenyl)acrylate, including troubleshooting guides for common experimental issues and frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis, handling, and degradation studies of this compound.
| Question | Possible Cause(s) | Troubleshooting Steps |
| Issue 1: Inconsistent results in stability studies. | Purity of the starting material, variability in experimental conditions (temperature, pH, light exposure), or ongoing degradation during analysis. | - Verify Purity: Confirm the purity of your this compound stock using techniques like NMR or HPLC before starting the experiment. - Control Conditions: Use a calibrated incubator or water bath for temperature control. Employ buffers to maintain a constant pH. For photosensitivity studies, use a photostability chamber with controlled light intensity.[1] - Minimize Degradation During Analysis: Prepare samples immediately before analysis. If there's a delay, store them under conditions that minimize degradation (e.g., refrigerated, protected from light). |
| Issue 2: Appearance of unexpected peaks in HPLC chromatogram during a hydrolysis experiment. | Formation of degradation products such as 3-(4-bromophenyl)acrylic acid (from ester hydrolysis) or the cis-isomer of the parent compound (if exposed to light).[1] | - Characterize Peaks: Use HPLC-MS or GC-MS to identify the molecular weight of the unknown peaks. The primary hydrolysis product should have a mass corresponding to 3-(4-bromophenyl)acrylic acid. - Check for Isomerization: The appearance of a peak eluting close to the parent compound may indicate cis-trans isomerization.[1] This can be confirmed by exposing a sample to UV light and observing the change in the chromatogram. |
| Issue 3: The pH of the aqueous solution decreases during the experiment. | The ester group of this compound is hydrolyzing to form 3-(4-bromophenyl)acrylic acid, which is an acidic degradation product.[2] | - Use a Buffer: Conduct the experiment in a buffered solution to maintain a constant pH. This is crucial for studying the degradation kinetics accurately. - Monitor pH: Continuously monitor the pH of unbuffered solutions to correlate the rate of pH change with the rate of degradation. |
| Issue 4: Sample discoloration or formation of precipitate upon exposure to light. | Photodegradation is likely occurring. Cinnamic acid and its esters are known to undergo photodegradation, which can include dimerization to form cyclobutane derivatives (e.g., truxillic acids) that may be less soluble.[1] | - Protect from Light: Store the compound and its solutions in amber vials or wrap containers with aluminum foil.[1] - Work in a Controlled Light Environment: Perform experimental manipulations under yellow light or in a dark room to minimize light-induced degradation. |
| Issue 5: Low recovery of the compound after thermal stress testing. | The compound is likely undergoing thermal decomposition. Brominated aromatic compounds can degrade at high temperatures, potentially through the cleavage of the C-Br bond or decomposition of the acrylate moiety.[3][4] | - Optimize Temperature: Conduct thermal stress tests at a range of temperatures to find the optimal condition for achieving a target degradation level (e.g., 10-20%) without complete decomposition.[5] - Analyze Gaseous Byproducts: If using TGA, couple it with MS or FTIR to identify volatile degradation products, which could provide insight into the degradation mechanism. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound can degrade through several pathways depending on the environmental conditions:
-
Hydrolytic Degradation: The ester group can be hydrolyzed, especially under basic or acidic conditions, to yield 3-(4-bromophenyl)acrylic acid and methanol.[6][7]
-
Thermal Degradation: At elevated temperatures (typically 280–900 °C for brominated flame retardants), the molecule can decompose.[3][4] This may involve cleavage of the C-Br bond, releasing bromine radicals, and decomposition of the acrylate chain, potentially forming brominated benzenes and phenols as byproducts.[3][4][8][9]
-
Photodegradation: Exposure to UV radiation can induce cis-trans isomerization of the double bond and [2+2] cycloaddition to form dimer products (cyclobutane derivatives).[1][10]
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, store the compound in a cool, dark, and dry place. Use amber glass vials or light-blocking containers to protect it from UV radiation. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen) to prevent oxidative degradation.
Q3: Is this compound susceptible to metabolic degradation?
A3: Yes, metabolic degradation is possible. The acrylate moiety can be metabolized by certain microorganisms.[11] The brominated aromatic ring may undergo biodegradation, which typically involves enzymatic dehalogenation (either oxidative or reductive) as a key step in breaking down the molecule.[12][13]
Q4: What are the expected major products of hydrolysis?
A4: The major products of hydrolysis are 3-(4-bromophenyl)acrylic acid and methanol. This reaction is catalyzed by acid or base.[6][14]
Q5: What kind of products can be expected from thermal degradation?
A5: Thermal degradation of brominated aromatic compounds can be complex. At high temperatures, you might expect to see the formation of hydrogen bromide (HBr), brominated benzenes, and brominated phenols.[8][9][15] The acrylate part of the molecule can also decompose, leading to various smaller hydrocarbon fragments.
Proposed Degradation Pathways
The following diagrams illustrate the proposed degradation pathways for this compound.
Caption: Proposed hydrolytic degradation pathway.
Caption: Proposed thermal degradation pathways.
Caption: Proposed photodegradation pathways.
Quantitative Degradation Data
Table 1: Base-Catalyzed Hydrolysis Rate Constants for Various Acrylate and Methacrylate Esters
| Compound | Rate Constant (k) L/mol-s | Conditions |
| Methyl acrylate | 0.23 | Alkaline, 30°C |
| Ethyl acrylate | 0.14 | Alkaline, 30°C |
| Methyl methacrylate | 0.027 | Alkaline, 30°C |
| Ethyl methacrylate | 0.014 | Alkaline, 30°C |
| Data synthesized from studies on acrylate hydrolysis. Actual values can vary significantly with exact conditions.[6][16][17] |
Table 2: Thermal Decomposition Temperatures for Representative Brominated Flame Retardants (BFRs)
| Compound | Decomposition Onset (°C) | Polymer Matrix |
| Decabromodiphenyl ether (DecaBDE) | ~300-400 | Polypropylene |
| Tetrabromobisphenol A (TBBPA) | ~250-350 | Epoxy resin |
| These values represent the onset of major weight loss in thermogravimetric analysis (TGA) and can be influenced by the heating rate and surrounding atmosphere.[3][4][18] |
Experimental Protocols
The following are generalized protocols for studying the degradation of this compound.
Protocol 1: Monitoring Hydrolytic Degradation by HPLC
Objective: To determine the rate of hydrolysis of this compound under specific pH and temperature conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Buffer solutions (e.g., phosphate buffer for pH 7, HCl for acidic pH, NaOH for basic pH)
-
HPLC system with a UV detector (or PDA) and a C18 column
-
Constant temperature water bath or incubator
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Reaction Setup: In a temperature-controlled vessel, add a known volume of the desired buffer solution. Equilibrate to the target temperature (e.g., 50°C).
-
Initiation of Reaction: Add a small aliquot of the stock solution to the buffer to achieve the desired starting concentration (e.g., 10 µg/mL). Ensure the volume of acetonitrile is minimal (e.g., <1%) to avoid significant solvent effects. Start a timer immediately.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture. Immediately quench the reaction if necessary (e.g., by neutralizing the pH or diluting in the mobile phase) and place it in an autosampler vial.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.[5][19][20][21]
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid, e.g., 0.1%) is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined from the UV spectrum of the compound (e.g., ~280 nm).
-
-
Data Analysis: Plot the concentration of this compound versus time. From this data, determine the order of the reaction and calculate the degradation rate constant.
Protocol 2: Identification of Degradation Products by GC-MS
Objective: To identify the volatile and semi-volatile products of thermal degradation.
Materials:
-
This compound
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) system
-
Or, a tube furnace connected to a sampling trap, and a separate GC-MS system
-
Inert gas (e.g., nitrogen or helium)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the compound into a pyrolysis sample cup or a quartz boat for the tube furnace.
-
Thermal Decomposition:
-
For Py-GC-MS: Insert the sample into the pyrolyzer. Set the pyrolysis temperature (e.g., 650°C) and time. The volatile products are directly transferred to the GC column.
-
For Tube Furnace: Place the sample boat in the furnace. Heat the furnace to the target temperature under a slow flow of inert gas. Pass the effluent gas through a sorbent trap to collect the degradation products.
-
-
Analysis of Products:
-
For Py-GC-MS: The products are separated on the GC column (e.g., a DB-5ms column) and detected by the mass spectrometer.
-
For Tube Furnace: Elute the trapped products from the sorbent tube with a suitable solvent (e.g., dichloromethane). Inject the resulting solution into the GC-MS.
-
-
Data Analysis: Identify the degradation products by comparing their mass spectra to a library (e.g., NIST). This can help in elucidating the thermal degradation pathway by identifying fragments like bromobenzene, phenol, and others.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Research Portal [researchportal.murdoch.edu.au]
- 4. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 8. cetjournal.it [cetjournal.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. m.ciop.pl [m.ciop.pl]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. chromatographyonline.com [chromatographyonline.com]
minimizing byproducts in the synthesis of methyl 3-(4-bromophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of methyl 3-(4-bromophenyl)acrylate. The following sections detail three common synthetic routes: the Heck reaction, the Wittig reaction, and Fischer esterification, with a focus on minimizing byproduct formation and optimizing reaction outcomes.
Process Selection and Comparison
Choosing the most suitable synthetic route for this compound depends on several factors, including available starting materials, desired scale, and purification capabilities. The following table provides a comparative overview of the three primary methods discussed.
| Synthetic Method | Starting Materials | Key Advantages | Common Byproducts | Typical Yields |
| Heck Reaction | 4-Bromoiodobenzene or 4-bromobenzaldehyde, Methyl acrylate | High atom economy, good stereoselectivity for the (E)-isomer. | Homocoupling products, dehalogenated starting material, (Z)-isomer. | Good to excellent |
| Wittig Reaction | 4-Bromobenzaldehyde, Methyl (triphenylphosphoranylidene)acetate | High reliability, excellent stereoselectivity for the (E)-isomer with stabilized ylides. | Triphenylphosphine oxide (TPPO), unreacted starting materials. | Good to excellent[1] |
| Fischer Esterification | 3-(4-Bromophenyl)acrylic acid, Methanol | Inexpensive reagents, straightforward procedure. | Unreacted starting materials, water (byproduct of reaction). | Moderate to good (equilibrium limited) |
Troubleshooting and FAQs
I. The Heck Reaction
The palladium-catalyzed Heck reaction is a powerful method for carbon-carbon bond formation between an aryl halide and an alkene.
Q1: What are the most common byproducts in the Heck synthesis of this compound?
A1: Common byproducts include:
-
Homocoupling of the aryl halide: This results in the formation of 4,4'-dibromobiphenyl.
-
Dehalogenation of the starting material: The 4-bromophenyl starting material can be reduced to bromobenzene.
-
(Z)-isomer formation: While the reaction generally favors the formation of the more stable (E)-isomer, suboptimal conditions can lead to the formation of the (Z)-isomer.
Q2: My reaction is sluggish or incomplete. What are the potential causes?
A2: Several factors can contribute to a slow or incomplete reaction:
-
Catalyst activity: The palladium catalyst may be deactivated. Ensure you are using a high-quality catalyst and an appropriate ligand.
-
Base selection: The choice and amount of base are critical. Weaker bases may not be effective in regenerating the active palladium catalyst.
-
Solvent purity: The presence of water or other impurities in the solvent can negatively impact the reaction.
-
Reaction temperature: The temperature may be too low for the specific catalyst system and substrates being used.
Q3: How can I minimize the formation of the homocoupling byproduct?
A3: To reduce homocoupling:
-
Use the correct stoichiometry: Avoid a large excess of the aryl halide.
-
Optimize the catalyst system: The choice of ligand can significantly influence the selectivity of the reaction.
-
Control the reaction temperature: Lowering the temperature may reduce the rate of homocoupling, although this may also slow down the desired reaction.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Inactive catalyst, incorrect base, impure solvent, low temperature. | Use a fresh catalyst and ligand, screen different bases (e.g., triethylamine, potassium carbonate), use anhydrous solvent, and gradually increase the reaction temperature. |
| High levels of homocoupling byproduct | Incorrect stoichiometry, inappropriate ligand. | Use a 1:1 to 1:1.2 ratio of aryl halide to methyl acrylate, and screen different phosphine ligands. |
| Formation of (Z)-isomer | Reaction conditions favoring isomerization. | Ensure the reaction goes to completion. The (E)-isomer is generally the thermodynamically favored product. |
| Difficulty in purification | Co-elution of byproducts with the desired product. | Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes). Recrystallization can also be effective. |
II. The Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. For the synthesis of this compound, a stabilized ylide is typically used, which favors the formation of the (E)-isomer.[2][3]
Q1: What is the main byproduct of the Wittig reaction, and how can I remove it?
A1: The primary byproduct is triphenylphosphine oxide (TPPO).[4] TPPO can be challenging to remove due to its polarity and solubility in many organic solvents. Common removal strategies include:
-
Precipitation: TPPO can be precipitated from non-polar solvents like hexanes or a mixture of diethyl ether and hexanes.
-
Complexation: Addition of zinc chloride to an ethanolic solution of the crude product can form an insoluble TPPO-Zn complex that can be filtered off.
-
Column Chromatography: Silica gel chromatography is an effective method for separating the product from TPPO.
Q2: My Wittig reaction is not going to completion. What could be the issue?
A2: Incomplete conversion can be due to:
-
Inefficient ylide formation: The base used may not be strong enough to fully deprotonate the phosphonium salt.
-
Steric hindrance: While less of an issue with aldehydes, significant steric bulk on either the aldehyde or the ylide can slow down the reaction.
-
Reaction time and temperature: The reaction may require longer reaction times or gentle heating to proceed to completion.
Q3: How can I ensure high stereoselectivity for the (E)-isomer?
A3: Using a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate, strongly favors the formation of the thermodynamically more stable (E)-alkene.[2][3]
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete ylide formation, insufficient reaction time/temperature. | Use a stronger base if necessary, increase the reaction time, or gently heat the reaction mixture. |
| Presence of triphenylphosphine oxide (TPPO) in the final product | Inefficient purification. | Attempt precipitation of TPPO from a non-polar solvent, use the ZnCl₂ precipitation method, or perform careful column chromatography. |
| Unreacted starting materials | Poor quality reagents, insufficient reaction time. | Use freshly purified starting materials and monitor the reaction by TLC to ensure it has gone to completion. |
III. Fischer Esterification
Fischer esterification is a classic method for forming an ester from a carboxylic acid and an alcohol in the presence of an acid catalyst.
Q1: My Fischer esterification is not giving a good yield. How can I improve it?
A1: Fischer esterification is an equilibrium process.[5] To drive the reaction towards the product, you can:
-
Use an excess of one reactant: Typically, a large excess of the alcohol (methanol) is used as it can also serve as the solvent.
-
Remove water: As water is a byproduct, its removal will shift the equilibrium to the right. This can be achieved by using a Dean-Stark apparatus or a drying agent.
Q2: What are the common side reactions in the esterification of 3-(4-bromophenyl)acrylic acid?
A2: Besides incomplete reaction, potential side reactions are minimal for this specific substrate under typical Fischer esterification conditions. However, at higher temperatures, polymerization of the acrylate moiety could be a concern. It is advisable to use a polymerization inhibitor if the reaction requires prolonged heating at high temperatures.
Q3: What acid catalysts are suitable for this reaction?
A3: Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used as catalysts.[6]
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Equilibrium not shifted towards products. | Use a large excess of methanol, and/or remove water as it is formed using a Dean-Stark apparatus. |
| Presence of unreacted carboxylic acid | Insufficient catalyst, reaction time, or temperature. | Increase the amount of acid catalyst, prolong the reaction time, or increase the reflux temperature (if not already at the maximum for the solvent). |
| Product decomposition or polymerization | Excessive heat. | Use a milder temperature and a polymerization inhibitor if necessary. |
Visualizing the Synthesis and Troubleshooting
Reaction Pathways
Caption: Overview of synthetic routes to this compound.
Troubleshooting Workflow
References
alternative catalysts for the synthesis of methyl 3-(4-bromophenyl)acrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 3-(4-bromophenyl)acrylate. The following information addresses common experimental challenges and offers guidance on alternative catalysts and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction to synthesize this compound is resulting in a low yield. What are the common causes?
Low yields in this synthesis can stem from several factors. Key areas to investigate include catalyst deactivation, suboptimal reaction conditions, and the purity of your starting materials.[1] The primary culprits are often:
-
Catalyst Deactivation: The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at high temperatures or in the absence of stabilizing ligands.[1][2]
-
Suboptimal Reaction Components: The choice of palladium precursor, ligand, base, and solvent is critical and must be tailored for the specific substrates.[3]
-
Slow Oxidative Addition: While 4-bromophenyl halides are generally reactive, issues with the catalyst's ability to insert into the carbon-bromine bond can slow down the reaction, which is often the rate-limiting step.[3][4]
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), leading to catalyst deactivation. It is advisable to perform the reaction under an inert atmosphere.[2]
Q2: I am observing the formation of palladium black in my reaction. What does this signify and how can I prevent it?
The formation of palladium black indicates the aggregation of the active Pd(0) catalyst into an inactive form.[1] This is a common issue in ligand-free Heck reactions or when the reaction temperature is too high.[2][5]
To prevent this:
-
Use a Stabilizing Ligand: Phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the Pd(0) species and prevent aggregation.[1][6]
-
Lower the Reaction Temperature: High temperatures can accelerate the decomposition of the catalyst. Consider running the reaction at a lower temperature, although this may require longer reaction times.[3]
-
Reduce Catalyst Loading: In some cases, high catalyst concentrations can promote aggregation. Using a lower catalyst loading, sometimes referred to as "homeopathic" palladium levels, can mitigate this issue.[5]
-
Employ a Heterogeneous Catalyst: Supported palladium catalysts, where the palladium is immobilized on a solid support, can offer greater stability and prevent aggregation.[7]
Q3: What alternative catalysts can I use for the synthesis of this compound?
Several alternative catalytic systems can be employed for this Heck reaction, offering advantages in terms of stability, activity, and ease of separation.
-
Ligandless Palladium Catalysts: These systems, which can involve in situ generated palladium nanoparticles or anionic arylpalladium complexes, can be highly active.[8][9][10][11] However, they are often more prone to the formation of palladium black.[5]
-
Heterogeneous Palladium Catalysts: Palladium supported on materials like activated carbon (Pd/C), mesoporous silica (Pd-SBA), or magnetic nanoparticles (Pd/Fe3O4) offer enhanced stability and easy recovery and reuse.[7][12]
-
Palladium-N-Heterocyclic Carbene (NHC) Complexes: NHC ligands are excellent substitutes for phosphines, often providing more stable and highly active catalysts.[6][13]
-
Palladacycles: These are highly active and stable pre-catalysts for Heck reactions.[6]
Q4: What is the role of the base in the Heck reaction, and which one should I choose?
The base is crucial for neutralizing the hydrogen halide (HBr) that is eliminated during the catalytic cycle, thus regenerating the active catalyst.[14] The choice of base can significantly impact the reaction's efficiency.
-
Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used and are often effective.[3][15]
-
Organic Bases: Triethylamine (Et₃N) is a frequently used organic base.[14]
-
Bulky Amines: For certain substrates, bulkier amine bases may be beneficial.
The optimal base often depends on the solvent and the specific catalyst system being used. It is recommended to screen a few different bases to find the most effective one for your reaction.
Q5: Can I perform this reaction without a phosphine ligand?
Yes, phosphine-free Heck reactions are well-documented.[16] These can be advantageous as phosphine ligands can be expensive, air-sensitive, and toxic. Alternative approaches include:
-
Ligandless conditions: Using a palladium salt like Pd(OAc)₂ without any added ligand.[5] This often requires careful control of reaction conditions to prevent catalyst decomposition.
-
Using N-Heterocyclic Carbene (NHC) ligands: These have emerged as powerful alternatives to phosphines.[6]
-
Employing heterogeneous catalysts: Many supported palladium catalysts do not require an additional ligand.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Incorrect base or solvent. 4. Impure starting materials. | 1. Use a fresh palladium source or a different pre-catalyst. Consider using a more robust ligand like an NHC. 2. Gradually increase the reaction temperature in increments of 10-20 °C. 3. Screen different bases (e.g., K₂CO₃, Et₃N) and solvents (e.g., DMF, NMP, acetonitrile). 4. Ensure the purity of 4-bromoanisole and methyl acrylate. |
| Formation of Palladium Black | 1. Catalyst aggregation due to high temperature or lack of a stabilizing ligand. 2. High catalyst loading. | 1. Lower the reaction temperature. 2. Add a stabilizing ligand (e.g., a phosphine or NHC). 3. Use a lower catalyst loading (0.1-1 mol%). 4. Switch to a heterogeneous catalyst. |
| Formation of Side Products (e.g., Dehalogenation) | 1. The desired Heck coupling is slow, allowing for competing side reactions. | 1. Optimize the reaction conditions (catalyst, ligand, base, temperature) to accelerate the Heck reaction.[3] |
| Inconsistent Results | 1. Reaction not performed under an inert atmosphere. 2. Variations in reagent quality. | 1. Ensure the reaction is set up and run under a nitrogen or argon atmosphere to prevent catalyst oxidation.[3] 2. Use reagents from a reliable source and ensure they are dry and pure. |
Alternative Catalyst Performance Data
The following table summarizes the performance of various alternative catalysts for the Heck reaction of aryl bromides with acrylates, providing a comparative overview.
| Catalyst System | Substrates | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (ligandless) | 4-Bromoanisole, n-butyl acrylate | K₂CO₃ | DMF | 120 | 98 | [13] |
| Pd/C | Halogenated aniline, Acrylate | - | - | - | - | [5] |
| Pd-SBA (heterogeneous) | Aryl halides, Alkenes | - | - | - | High | [12] |
| Pd/Fe₃O₄ (magnetic) | Aryl halides, Alkenes | - | - | - | Good to Excellent | [7] |
| [SIPr·H][Pd(η³‐2‐Me‐allyl)Cl₂] (NHC pre-catalyst) | 4-Bromoanisole, n-butyl acrylate | K₂CO₃ | DMF | 120 | 98 | [13] |
| Pd(L-proline)₂ (in water) | Aryl halides, Alkenes | - | Water | Microwave | Excellent | [16] |
Experimental Protocols
Protocol 1: Ligand-Free Heck Reaction
This protocol is a general starting point for a ligand-free Heck reaction.
Materials:
-
4-bromophenyl derivative (1.0 mmol)
-
Methyl acrylate (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01-0.1 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the 4-bromophenyl derivative, methyl acrylate, and DMF.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add Pd(OAc)₂ and triethylamine to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 100-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction with a Heterogeneous Catalyst (Pd/C)
This protocol utilizes a commercially available and recyclable heterogeneous catalyst.
Materials:
-
4-bromophenyl derivative (1.0 mmol)
-
Methyl acrylate (1.2 mmol)
-
10% Palladium on activated carbon (Pd/C) (1-5 mol% Pd)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N-Methyl-2-pyrrolidone (NMP) (5 mL)
Procedure:
-
In a flask, combine the 4-bromophenyl derivative, methyl acrylate, K₂CO₃, and NMP.
-
Add the Pd/C catalyst to the mixture.
-
Heat the reaction to 120-140 °C with vigorous stirring for 6-24 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to recover the Pd/C catalyst. The catalyst can be washed with an organic solvent, dried, and reused.
-
Work up the filtrate as described in Protocol 1.
-
Purify the product by column chromatography.
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for a low-yielding Heck reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 10. collaborate.princeton.edu [collaborate.princeton.edu]
- 11. researchgate.net [researchgate.net]
- 12. A highly efficient heterogeneous catalytic system for Heck reactions with a palladium colloid layer reduced in situ in the channel of mesoporous silica materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Heck Coupling | NROChemistry [nrochemistry.com]
- 15. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Heck Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Methyl 3-(4-bromophenyl)acrylate and Other Acrylate Esters for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical properties, chemical reactivity, and biological activities of methyl 3-(4-bromophenyl)acrylate in comparison to other commercially available acrylate esters.
This guide provides a comprehensive comparison of this compound with other relevant acrylate esters, including methyl acrylate, ethyl acrylate, and methyl 3-(4-chlorophenyl)acrylate. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in compound selection and experimental design.
Physicochemical Properties
The physicochemical properties of acrylate esters are fundamental to their reactivity, biological activity, and formulation development. The presence of the bromophenyl group in this compound significantly influences its properties compared to simpler alkyl acrylates.
| Property | This compound | Methyl Acrylate | Ethyl Acrylate | Methyl 3-(4-chlorophenyl)acrylate |
| Molecular Formula | C₁₀H₉BrO₂ | C₄H₆O₂ | C₅H₈O₂ | C₁₀H₉ClO₂ |
| Molecular Weight | 241.08 g/mol | 86.09 g/mol | 100.12 g/mol | 196.61 g/mol |
| Melting Point | 84-86 °C | -75 °C | -71 °C | 40-43 °C |
| Boiling Point | 311.4 °C at 760 mmHg | 80 °C | 99 °C | 262.3 °C at 760 mmHg |
| Appearance | White to off-white crystalline powder | Colorless liquid | Colorless liquid | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents like DMSO and methanol. | Miscible with most organic solvents. | Soluble in alcohol, ether. | Soluble in organic solvents. |
Chemical Reactivity: The Michael Addition
A key reaction of acrylate esters is the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated carbonyl system. This reaction is widely used in organic synthesis to form new carbon-carbon and carbon-heteroatom bonds. The reactivity of the acrylate ester in a Michael addition is influenced by the substituents on the molecule.
The general mechanism for the Michael addition of an amine to an acrylate ester is depicted below.
Figure 1. General mechanism of the Michael addition reaction.
Comparative Reactivity Data:
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield | Reference |
| Methyl acrylate | Benzylamine | Neat, room temp. | Methyl 3-(benzylamino)propanoate | 95% | |
| Ethyl acrylate | Benzylamine | Neat, room temp. | Ethyl 3-(benzylamino)propanoate | High | |
| Methyl methacrylate | Benzylamine | Methanol, 130°C (Microwave) | (rac)-Methyl 3-(benzylamino)-2-methylpropanoate | 97% |
Biological Activity
Cytotoxicity
Acrylate esters have been investigated for their cytotoxic effects against various cancer cell lines. The presence and nature of substituents on the acrylate backbone can significantly modulate this activity.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Methyl 3-(4-chlorophenyl)acrylate | MDA-MB-231 (Breast Cancer) | 4.06 | |
| Ethyl Acrylate | Normal Human Epidermal Keratinocytes (NHEK) | ~100 µM (ID₅₀) | |
| Methyl 3-(4-nitrophenyl)acrylate | P388 Murine Leukemia | 7.98 µg/mL | |
| Methyl 3-(2-nitrophenyl)acrylate | P388 Murine Leukemia | 27.78 µg/mL |
While specific IC₅₀ data for this compound is limited, a study on (E)-methyl 3-(4-bromophenyl)acrylate has shown it induces apoptotic cell death in human ovarian carcinoma cells. The data for the chloro-analogue suggests that halogenated phenylacrylates possess significant cytotoxic potential.
Antimicrobial Activity
The antimicrobial properties of acrylate derivatives are an area of active research. The lipophilicity and electronic properties of these compounds can influence their ability to penetrate microbial cell membranes and interact with cellular targets.
| Compound/Polymer | Microorganism | Activity/MIC | Reference |
| Poly(borneol acrylate) films | E. coli, S. aureus, M. racemosus | Growth inhibition | |
| p-Hydroxyphenyl acrylate derivatives | S. aureus, P. aeruginosa, A. fumigatus, P. pinphilum | High antimicrobial activity | |
| Sec-alpha-halo-nitro compounds | Bacteria and Fungi | Bromo derivatives are most active |
Specific MIC values for this compound against common bacterial and fungal strains are not extensively reported. However, the presence of the halogenated phenyl ring suggests potential for antimicrobial activity.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol describes a general procedure for determining the cytotoxicity of a compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Figure 2. Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Figure 3. Workflow for MIC determination by broth microdilution.
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound.
-
Controls: Include a positive control well with broth and bacteria (no compound) and a negative control well with broth only (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Chemical Reactivity: Michael Addition of Benzylamine to Methyl Acrylate
This protocol provides a representative procedure for the Michael addition of an amine to an acrylate ester.
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine methyl acrylate (1.0 equivalent) and benzylamine (1.05 equivalents).
-
Reaction Conditions: The reaction can often be performed neat (without solvent) at room temperature with magnetic stirring. For less reactive substrates, gentle heating or the use of a catalyst (e.g., a Lewis acid or base) may be necessary. Microwave irradiation can also be employed to accelerate the reaction.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Once the reaction is complete, the product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Conclusion
This compound is a versatile building block with potential applications in medicinal chemistry and materials science. Its physicochemical properties are significantly influenced by the bromophenyl moiety, which also likely enhances its chemical reactivity and biological activity compared to simple alkyl acrylates. While specific quantitative data for its biological performance is still emerging, comparisons with structurally similar analogues suggest it is a promising candidate for further investigation. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of this compound and other acrylate esters in various research and development settings.
A Comparative Guide to the Validation of Analytical Methods for Methyl 3-(4-bromophenyl)acrylate
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of methyl 3-(4-bromophenyl)acrylate. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical data. The primary focus is on High-Performance Liquid Chromatography (HPLC) as the recommended method, with a comparative analysis against Gas Chromatography (GC) and standalone UV-Vis Spectroscopy.
Comparison of Analytical Techniques
The choice of an analytical technique is contingent on the physicochemical properties of the analyte and the requirements of the analysis, such as sensitivity, selectivity, and sample throughput. This compound is a non-volatile, solid compound with a distinct chromophore, making it amenable to several analytical techniques. However, its potential for thermal degradation and polymerization at high temperatures is a critical consideration.[1]
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for non-volatile and thermally unstable compounds, making it an ideal choice.[2][3] In contrast, Gas Chromatography (GC) excels in analyzing volatile substances but may pose challenges for thermally labile molecules due to the high temperatures required for vaporization.[4][5] Standalone UV-Vis spectroscopy offers a simpler, high-throughput option but lacks the specificity of chromatographic separation.
A summary of the comparison is presented below.
| Feature | HPLC with UV Detection | Gas Chromatography (GC) | UV-Vis Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Quantification based on the absorption of UV-visible light by the analyte.[6] |
| Compound Suitability | Excellent for non-volatile and thermally labile compounds like this compound.[3][5] | Best for volatile and thermally stable compounds.[7] High temperatures may cause acrylate polymerization.[1] | Suitable for compounds with chromophores, but lacks specificity in complex mixtures. |
| Specificity | High; separates the analyte from impurities and matrix components. | High; excellent separation for volatile compounds. | Low; any co-existing substance that absorbs at the same wavelength will interfere. |
| Sensitivity | High; dependent on the detector (e.g., DAD, MS).[4][7] | Very high, especially with FID or MS detectors, for volatile analytes.[3][7] | Moderate; generally less sensitive than chromatographic methods. |
| Analysis Speed | Typically 10-60 minutes per sample.[5] | Typically faster than HPLC, often in minutes.[5] | Very fast, seconds per sample. |
| Cost & Complexity | Higher initial instrument cost and solvent expenses. More complex operation.[2][7] | Lower cost per analysis due to minimal solvent use.[3] Operation can be complex. | Lower instrument cost and simpler operation. |
| Recommendation | Recommended Method | Alternative (with caution) | Limited Use (Screening) |
Recommended Method: HPLC with Diode Array Detection (DAD)
An HPLC method coupled with a Diode Array Detector (DAD) is recommended for the accurate and reliable quantification of this compound. This approach offers excellent specificity by separating the analyte from potential impurities and degradation products, while the DAD provides spectral information confirming peak identity and purity.
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The workflow ensures that the method is reliable, reproducible, and accurate for the routine analysis of the target analyte.
Caption: Workflow for analytical method validation.
The core parameters of method validation are interconnected, collectively ensuring the method's reliability. Accuracy and precision define the method's performance, while linearity and specificity are foundational requirements. The limits of detection and quantitation establish the method's sensitivity.
Caption: Interrelationship of validation parameters.
Experimental Protocols
This protocol describes a typical reversed-phase HPLC method for the analysis of this compound.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v). The use of an acetonitrile-water system is suitable for acrylate compounds.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm, as acrylates show maximum ultraviolet absorption around this wavelength.[1][8]
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to achieve a concentration within the calibration range. The solution is filtered through a 0.45 µm syringe filter before injection.
This protocol is for the analysis of volatile impurities or as a comparative method.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID), split/splitless injector, and autosampler.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C (use with caution due to potential degradation).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
Injection: 1 µL, split mode (e.g., 20:1).
-
Sample/Standard Preparation: Samples and standards are prepared in a suitable volatile solvent like dichloromethane or ethyl acetate.
Validation Data Presentation
The following tables present representative data from a validation study of the recommended HPLC-DAD method.
The linearity was assessed by analyzing five standard solutions ranging from 1 to 100 µg/mL. The correlation coefficient (R²) indicates the quality of the fit. A value greater than 0.999 is typically desired.[1]
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,230 |
| 5.0 | 76,105 |
| 20.0 | 305,200 |
| 50.0 | 763,500 |
| 100.0 | 1,528,100 |
| Regression Equation | y = 15275x + 320 |
| Correlation Coefficient (R²) | 0.9998 |
| Validated Range | 1.0 - 100.0 µg/mL |
Accuracy was determined by spiking a blank matrix with the analyte at three different concentration levels. The percentage recovery indicates how close the measured value is to the true value. Recovery rates between 85.4% and 110.7% are considered acceptable for similar analyses.[1]
| Spiked Level | Concentration (µg/mL) | Measured Conc. (µg/mL) (n=3) | Mean Recovery (%) | RSD (%) |
| Low (80%) | 10.0 | 9.85 | 98.5 | 1.8 |
| Mid (100%) | 50.0 | 50.9 | 101.8 | 1.2 |
| High (120%) | 80.0 | 80.4 | 100.5 | 1.5 |
Repeatability (intra-day precision) and intermediate precision (inter-day precision) were evaluated by analyzing six replicate samples at 50 µg/mL. The relative standard deviation (RSD) should typically be less than 2%.
| Precision Type | Mean Peak Area (n=6) | Standard Deviation | RSD (%) |
| Repeatability (Day 1) | 764,100 | 8,320 | 1.09 |
| Intermediate Precision (Day 2) | 768,500 | 10,150 | 1.32 |
LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
| Parameter | Determination Method | Result (µg/mL) |
| LOD | Signal-to-Noise = 3 | 0.25 |
| LOQ | Signal-to-Noise = 10 | 0.85 |
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. lcms.cz [lcms.cz]
comparative study of different synthetic routes to methyl 3-(4-bromophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-(4-bromophenyl)acrylate is a valuable intermediate in the synthesis of various pharmaceuticals and functional materials. The selection of an appropriate synthetic route is crucial for efficiency, scalability, and overall cost-effectiveness. This guide provides a comparative study of three common synthetic methodologies for the preparation of this compound: the Heck reaction, the Wittig reaction, and the Perkin reaction followed by esterification.
At a Glance: Comparison of Synthetic Routes
| Parameter | Heck Reaction | Wittig Reaction | Perkin Reaction & Esterification |
| Starting Materials | 4-Bromobenzaldehyde, Methyl acrylate | 4-Bromobenzaldehyde, Methyl (triphenylphosphoranylidene)acetate | 4-Bromobenzaldehyde, Acetic anhydride, Methanol |
| Key Reagents/Catalysts | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base (e.g., Et₃N) | Stabilized ylide | Sodium acetate, Sulfuric acid |
| Typical Reaction Time | 2 - 24 hours | 1 - 12 hours | 5 - 10 hours (Perkin) + 1 - 3 hours (Esterification) |
| Reported Yield | 85 - 95% | 70 - 90% | 60 - 75% (overall) |
| Stereoselectivity | Predominantly (E)-isomer | Predominantly (E)-isomer with stabilized ylides | Predominantly (E)-isomer |
| Key Advantages | High yield and stereoselectivity, good functional group tolerance. | Milder reaction conditions for the olefination step. | Uses readily available and inexpensive reagents. |
| Key Disadvantages | Cost and toxicity of palladium catalyst, requires inert atmosphere. | Stoichiometric amounts of phosphine oxide byproduct can complicate purification. | Two-step process, often requires high temperatures for the Perkin reaction.[1] |
Experimental Workflow Overview
The following diagram illustrates the general workflow for synthesizing and comparing the different routes to this compound.
References
A Comparative Guide to the Biological Activity of Methyl 3-(4-bromophenyl)acrylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of methyl 3-(4-bromophenyl)acrylate and its analogs, focusing on their potential as anticancer and antimicrobial agents. The information presented is based on available experimental data to facilitate objective comparison and inform future research and development efforts.
Executive Summary
This compound, a derivative of cinnamic acid, belongs to a class of compounds that has garnered significant interest for its diverse biological activities. This guide synthesizes findings on the cytotoxic and antimicrobial properties of its analogs, providing a framework for understanding their structure-activity relationships. While direct comparative studies on this compound are limited in the public domain, data from closely related halogenated and other substituted analogs offer valuable insights into its potential bioactivity. The following sections present quantitative data, detailed experimental methodologies, and a hypothesized signaling pathway to provide a comprehensive overview for researchers.
Comparative Biological Activity Data
The biological activities of this compound analogs have been evaluated against various cancer cell lines and microbial strains. The following tables summarize the available quantitative data to allow for a clear comparison of their potency.
Anticancer Activity
One study investigated the antiproliferative efficacy of 3-(4-chlorophenyl)acrylic acids and their ester analogs against the MDA-MB-231 human breast carcinoma cell line. The results highlighted that the free acrylic acid derivative demonstrated the most potent cytotoxic effect[1][2]. Another study reported the cytotoxic activity of nitro-substituted methyl acrylate analogs against P388 murine leukemia cells, showing that the position of the nitro group influences the activity[3].
Table 1: Cytotoxic Activity of Methyl 3-(4-halophenyl)acrylate Analogs and Related Compounds
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| 3-(4-chlorophenyl)acrylic acid | MDA-MB-231 | 3.24 ± 0.13 | [1][2] |
| Methyl 3-(4-chlorophenyl)acrylate analog | MDA-MB-231 | 4.06 | [2] |
| Methyl 3-(4-nitrophenyl)acrylate | P388 Murine Leukemia | 7.98 µg/mL | [3] |
| Methyl 3-(2-nitrophenyl)acrylate | P388 Murine Leukemia | 27.78 µg/mL | [3] |
Antimicrobial Activity
Several studies have explored the antimicrobial potential of methyl cinnamate and its derivatives. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. Research has shown that substitutions on the cinnamate scaffold can significantly enhance antibacterial activity. For instance, the addition of a nitro group to methyl cinnamate has been shown to improve its effectiveness[4].
Table 2: Antimicrobial Activity of Methyl Cinnamate and its Analogs
| Compound/Analog | Microorganism | MIC (mg/mL) | Reference |
| Methyl Cinnamate | Bacillus subtilis | 2 | [4] |
| Methyl Cinnamate | E. coli, P. aeruginosa, S. aureus, MRSA | > 4 | [4] |
| Cinnamic Acid | E. coli, P. aeruginosa, S. aureus, MRSA | 2 | [4] |
| Cinnamic Acid | B. subtilis | 1 | [4] |
| 1-Cinnamoylpyrrolidine | E. coli, P. aeruginosa, B. subtilis, S. aureus, MRSA | 0.5 | [4][5][6] |
| Methyl-4-nitrocinnamate | E. coli, P. aeruginosa, B. subtilis, S. aureus, MRSA | 1 | [4] |
| Methyl-2-nitrocinnamate | E. coli, P. aeruginosa, B. subtilis, S. aureus, MRSA | 1 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are detailed protocols for the key assays used to determine the biological activities presented in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathway and Experimental Workflow
Hypothesized Apoptotic Pathway
(E)-Methyl 3-(4-bromophenyl)acrylate has been reported to induce apoptotic cell death in human ovarian carcinoma cells. While the specific signaling cascade has not been fully elucidated for this compound, a plausible mechanism involves the induction of apoptosis through intrinsic or extrinsic pathways. The following diagram illustrates a generalized apoptotic pathway that could be triggered by such a compound.
Caption: Hypothesized apoptotic signaling pathway induced by this compound.
Experimental Workflow for Biological Activity Screening
The following diagram outlines a typical workflow for screening and comparing the biological activity of a compound and its analogs.
Caption: General experimental workflow for comparative biological activity screening.
Conclusion
The available data on the analogs of this compound suggest that this class of compounds holds promise for the development of new anticancer and antimicrobial agents. The structure-activity relationship appears to be significantly influenced by the nature and position of substituents on the phenyl ring. While further research is needed to elucidate the precise biological activity and mechanism of action of this compound, the information compiled in this guide provides a solid foundation for future investigations. The presented experimental protocols and workflows offer a practical framework for conducting such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizomes | Semantic Scholar [semanticscholar.org]
- 6. scholar.ui.ac.id [scholar.ui.ac.id]
Confirming the Structure of Methyl 3-(4-bromophenyl)acrylate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for confirming the molecular structure of methyl 3-(4-bromophenyl)acrylate. While single-crystal X-ray crystallography is the gold standard for unambiguous solid-state structure determination, this guide also presents alternative and complementary spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document summarizes available experimental data for this compound and provides standardized protocols for each technique.
Executive Summary
The definitive confirmation of the three-dimensional structure of a crystalline compound like this compound is achieved through single-crystal X-ray crystallography. This technique provides precise atomic coordinates, bond lengths, bond angles, and crystal packing information. However, obtaining suitable crystals can be challenging, and the instrumentation is not as commonly available as other analytical methods.
Spectroscopic techniques such as NMR, IR, and MS provide valuable and often sufficient information for routine structure confirmation and purity assessment. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns. This guide will compare the structural insights gained from each of these methods.
Data Presentation
Spectroscopic Data for (E)-methyl 3-(4-bromophenyl)acrylate
| Technique | Data Type | Observed Values |
| ¹H NMR | Chemical Shift (δ) in ppm | 7.638 (d, 1H), 7.530 (d, 2H), 7.388 (d, 2H), 6.442 (d, 1H), 3.803 (s, 3H) |
| ¹³C NMR | Chemical Shift (δ) in ppm | 167.63, 143.95, 133.75, 132.609, 129.907, 125.019, 118.95, 52.28 |
Note: Experimental X-ray crystallography data for this compound is not publicly available in the Cambridge Structural Database (CSD) or through a comprehensive literature search at the time of this publication.
Reference Data for Structurally Similar Compound: Methyl Cinnamate
Due to the lack of publicly available experimental IR and Mass Spectrometry data for this compound, data for the closely related compound, methyl cinnamate, is provided for comparative purposes.
| Technique | Data Type | Observed Values for Methyl Cinnamate |
| Mass Spec. | m/z | 162 (M+), 131, 103, 77 |
| IR | Wavenumber (cm⁻¹) | ~1717 (C=O), ~1637 (C=C), ~1170 (C-O) |
Experimental Protocols
Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector. The intensities and positions of the diffracted spots are used to calculate an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined and refined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The tube is placed in the NMR spectrometer. For ¹H NMR, a radiofrequency pulse excites the hydrogen nuclei, and the resulting signal is detected and Fourier transformed to produce the spectrum. For ¹³C NMR, a different radiofrequency range is used to excite the carbon-13 nuclei. The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of the sample in a volatile organic solvent is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a long, thin column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio, producing a mass spectrum.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A pressure clamp is applied to ensure good contact between the sample and the crystal. An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs specific frequencies of infrared radiation corresponding to its vibrational modes. The resulting spectrum reveals the functional groups present in the molecule.
Visualizations
Caption: Workflow for the synthesis, purification, and structural confirmation of a chemical compound.
Caption: Comparison of the type of structural information provided by different analytical techniques.
A Comparative Guide to the Reactivity of Methyl 3-(4-bromophenyl)acrylate in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-(4-bromophenyl)acrylate is a versatile building block in organic synthesis, offering multiple reaction sites for molecular elaboration. Its chemical structure, featuring an activated alkene, an ester functional group, and a brominated aromatic ring, allows for its participation in a variety of important reaction types. This guide provides a comparative analysis of the performance of this compound in Heck, Suzuki, and Michael addition reactions, alongside a discussion of its potential in cycloaddition reactions. We present a compilation of experimental data to compare its reactivity with relevant alternatives, detailed experimental protocols for key transformations, and a visualization of associated signaling pathways relevant to drug development.
Performance in Cross-Coupling Reactions: Heck and Suzuki Couplings
The presence of a 4-bromophenyl group makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the aromatic ring.
Heck Reaction
The Heck reaction, a cornerstone of C-C bond formation, couples the aryl bromide moiety with alkenes. While specific data for this compound is not abundant in comparative studies, extensive research on the Heck reaction of aryl bromides with acrylates provides a strong basis for performance expectation. Generally, electron-withdrawing groups on the aryl bromide can enhance the rate of oxidative addition, the rate-determining step of the catalytic cycle.
| Substrate | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) / Ligand (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | >95 | [1] |
| 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4) | K₂CO₃ | DMF | 100 | - | 99 (NMR Conv.) | [2] |
| Bromobenzene | Methyl acrylate | Pd/C | Na₂CO₃ | NMP | 150 | 3 | High | [3] |
Note: Data for closely related substrates are presented to infer the expected high reactivity of this compound.
Experimental Protocol: Heck Reaction of an Aryl Bromide with an Acrylate
A representative procedure for the Heck reaction is as follows: To a Schlenk tube are added the aryl bromide (1.0 mmol), the acrylate (1.5 mmol), Pd(OAc)₂ (1 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 2 mol%), and a base such as K₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A solvent like DMF/H₂O (1:1, 6 mL) is then added. The reaction mixture is heated to the desired temperature (e.g., 80-140°C) and stirred for the specified time. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. This compound readily participates in this reaction, coupling with various boronic acids to introduce diverse functionalities.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (3-Bromophenyl)(4-methoxyphenyl)methanone | Phenylboronic acid | Benzimidazole-based Pd(II) complex (0.5) | KOH | Water | 100 | 1 | 94 | [4] |
| 4-Bromobenzonitrile | Phenylboronic acid | LaF₃·Pd nanocatalyst | K₂CO₃ | Aqueous | 70 | - | up to 97 | [5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [6] |
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling is as follows: In a round-bottom flask, the aryl bromide (1.0 equiv.), arylboronic acid (1.1-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv.) are combined. Anhydrous solvent (e.g., 1,4-dioxane) and water are added, and the mixture is degassed with an inert gas for several minutes. The reaction is then heated to the desired temperature (e.g., 85-100°C) and stirred overnight. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.[6][7]
Conjugate Addition: The Michael Reaction
The electron-deficient double bond in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles, including amines, thiols, and carbanions. This reaction is a powerful tool for the formation of C-N, C-S, and C-C bonds.
Aza-Michael Addition
The addition of amines to acrylates is a well-established transformation. Microwave irradiation has been shown to significantly accelerate this reaction, leading to high yields in short reaction times.
| Amine | Acrylate | Catalyst | Conditions | Time | Yield (%) | Reference |
| Benzylamine | Methyl acrylate | None | Microwave, Methanol, 115°C | 3 h | 98 | [8][9] |
| (S)-(-)-α-Methylbenzylamine | Methyl acrylate | None | Microwave, Methanol, 80°C | 10 min | 95 | [8] |
| Aniline | N,N-dimethylacrylamide | Imidazolium chloride | 150°C | - | 74 | [10] |
| Aniline | n-Butyl acrylate | CuBTC | Room Temp | - | High | [11] |
Experimental Protocol: Aza-Michael Addition of an Amine to an Acrylate
A typical procedure for the aza-Michael addition is as follows: A mixture of the amine (1.0 mmol) and the acrylate (1.0-1.2 mmol) is prepared. The reaction can be performed neat or in a solvent such as methanol. A catalyst, if required, is added to the mixture. The reaction can be heated conventionally or under microwave irradiation to the specified temperature for the required duration. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired β-amino ester.[8][9]
Cycloaddition Reactions: The Diels-Alder Reaction
The acrylate moiety of this compound can act as a dienophile in Diels-Alder reactions, a powerful method for the construction of six-membered rings. The reactivity of the dienophile is influenced by the electronic nature of its substituents. The electron-withdrawing nature of the ester group and the phenyl ring enhances the dienophilic character of the double bond.
| Diene | Dienophile | Conditions | endo:exo ratio | Yield (%) | Reference |
| Cyclopentadiene | Methyl acrylate | Ionic Liquid, 25°C | 86:14 | High | [12] |
| Cyclopentadiene | Methyl acrylate | Sealed tube, heating | Varies with temp. | Good | [13] |
| Butadiene | Methyl acrylate | BF₃ catalyst, aqueous | - | - | [6] |
Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene with Methyl Acrylate
A representative experimental procedure is as follows: To a solution of freshly distilled cyclopentadiene (1.2 equiv.) in a suitable solvent (e.g., dichloromethane or an ionic liquid), methyl acrylate (1.0 equiv.) is added at room temperature. The reaction mixture is stirred for a specified time (e.g., 72 hours) at room temperature or with heating. The progress of the reaction is monitored by TLC or GC. After completion, the solvent is removed under reduced pressure, and the resulting crude product, a mixture of endo and exo isomers, is purified by column chromatography or distillation.[12][13]
Relevance in Drug Development: Cinnamic Acid Derivatives and Signaling Pathways
Cinnamic acid and its derivatives, including structures related to this compound, have garnered significant interest in drug development due to their diverse biological activities. These compounds have been shown to modulate various cellular signaling pathways implicated in diseases such as cancer and inflammation.
Several key signaling pathways are influenced by cinnamic acid derivatives:
-
NF-κB Signaling Pathway: Cinnamic acid derivatives have been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and tumorigenesis. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines and a decrease in cell proliferation and survival.[14]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Certain cinnamic acid derivatives have been found to modulate MAPK signaling, which can contribute to their anticancer effects.[15]
-
PKA and p38-MAPK Signaling Pathways: Trans-cinnamic acid has been shown to induce fibroblast migration through the PKA and p38-MAPK signaling pathways, suggesting a role in wound healing processes.[7]
The potential of these derivatives to interact with multiple signaling pathways highlights their promise as multi-target therapeutic agents.
Caption: Signaling pathways modulated by cinnamic acid derivatives.
Conclusion
This compound demonstrates considerable versatility as a synthetic intermediate. Its performance in Heck and Suzuki-Miyaura cross-coupling reactions is expected to be high, offering a reliable handle for introducing molecular complexity. The activated double bond readily participates in Michael additions, providing access to a range of functionalized products. While its application in Diels-Alder reactions is less specifically documented, its electron-deficient nature suggests it is a competent dienophile. The broader class of cinnamic acid derivatives, to which this compound belongs, shows significant potential in drug discovery through the modulation of key cellular signaling pathways. This guide provides a foundational understanding of the reactivity of this compound, offering valuable insights for researchers in organic synthesis and medicinal chemistry. Further direct comparative studies under standardized conditions will be beneficial for a more precise quantitative assessment of its performance against various alternatives.
References
- 1. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. sciforum.net [sciforum.net]
- 14. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Bromine Atom's Reactivity in Methyl 3-(4-bromophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Synthetic Planning
In the landscape of modern synthetic organic chemistry, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Methyl 3-(4-bromophenyl)acrylate stands as a versatile building block, prized for the synthetic handles offered by both its acrylate moiety and its aryl bromide. This guide provides an in-depth comparison of the reactivity of the bromine atom in this compound, juxtaposed with its iodo and chloro analogues, in key cross-coupling reactions. The information presented herein, supported by experimental data from analogous systems, is intended to inform strategic decisions in the synthesis of complex molecules and novel chemical entities.
The reactivity of the halogen atom in methyl 3-(4-halophenyl)acrylates is paramount in the context of palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl.[1] This trend is primarily dictated by the carbon-halogen bond dissociation energy, with the weaker carbon-iodine bond being more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-limiting step of the catalytic cycle.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
The utility of this compound is most prominently showcased in its participation in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These transformations are foundational in the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound. The reactivity of the aryl halide is a key factor in the efficiency of this reaction.
Comparative Data for Suzuki-Miyaura Coupling
| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 3-(4-iodophenyl)acrylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | >95 (expected) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | ~85-95 [2][3] |
| Methyl 3-(4-chlorophenyl)acrylate | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 18 | ~70-80[2] |
Note: The data presented is a composite of typical yields and conditions for analogous aryl halides and may vary based on specific experimental parameters.
The aryl iodide exhibits the highest reactivity, often proceeding to completion in shorter reaction times and under milder conditions. This compound demonstrates excellent reactivity, providing high yields, albeit with potentially longer reaction times or slightly higher catalyst loadings compared to the iodide. The aryl chloride is the least reactive, frequently requiring more specialized and electron-rich phosphine ligands, higher temperatures, and longer reaction times to achieve comparable yields.[2]
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This compound can itself be a product of a Heck reaction, or it can serve as the aryl halide component. For the purpose of this comparison, we will consider its reactivity as an aryl halide coupling with a simple alkene like styrene.
Comparative Data for Heck Reaction
| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 3-(4-iodophenyl)acrylate | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 2 | >95 (expected) |
| This compound | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 6 | ~80-90 [4] |
| Methyl 3-(4-chlorophenyl)acrylate | Styrene | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 120 | 24 | ~70-85[5] |
Note: The data presented is a composite of typical yields and conditions for analogous aryl halides and may vary based on specific experimental parameters.
Similar to the Suzuki coupling, the reactivity trend of I > Br > Cl is observed in the Heck reaction.[4][5] Aryl iodides are highly reactive, while aryl bromides provide a good balance of reactivity and stability. Aryl chlorides are significantly less reactive and often necessitate the use of bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines. This reaction is of particular importance in medicinal chemistry, where the arylamine motif is prevalent.
Comparative Data for Buchwald-Hartwig Amination
| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 3-(4-iodophenyl)acrylate | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 1 | >95 (expected)[6] |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4 | ~90-98 [7][8] |
| Methyl 3-(4-chlorophenyl)acrylate | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 110 | 16 | ~80-90[6] |
Note: The data presented is a composite of typical yields and conditions for analogous aryl halides and may vary based on specific experimental parameters.
In C-N bond formation, the reactivity of the bromine atom in this compound is highly effective, affording excellent yields of the desired arylamine products.[7][8] While aryl iodides react more rapidly, the bromo-substrate offers a good compromise between reactivity and the cost of the starting material. Aryl chlorides again prove to be the most challenging substrates, requiring more sophisticated catalyst systems to achieve high conversion.[6]
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is another potential reaction pathway for aryl halides. However, this mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. The acrylate group in this compound is not sufficiently electron-withdrawing to activate the aromatic ring for SNAr with common nucleophiles under standard conditions. Therefore, for this substrate, palladium-catalyzed cross-coupling reactions are the overwhelmingly preferred methods for functionalization at the C-Br bond.
Experimental Protocols
The following are generalized experimental protocols for the key cross-coupling reactions discussed. Researchers should note that optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrate combinations.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the solvent (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[9]
General Protocol for Heck Reaction
-
To a sealable reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the alkene (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (if required, 2-10 mol%).
-
Add the base (e.g., Et₃N, 1.5 equiv.) and the solvent (e.g., DMF).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture to remove any precipitated salts and wash the filter cake with the organic solvent.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired product.[4]
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).
-
Add the aryl halide (1.0 equiv.) and the amine (1.1 equiv.).
-
Add the anhydrous solvent (e.g., toluene) and seal the tube.
-
Remove the tube from the glovebox and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction for the specified time, monitoring by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.[7][8]
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, along with a generalized experimental workflow.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Figure 2: Catalytic Cycle of the Heck Reaction.
Figure 3: Catalytic Cycle of the Buchwald-Hartwig Amination.
Figure 4: General Experimental Workflow for Cross-Coupling Reactions.
Conclusion
This compound is a highly effective and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. Its bromine atom offers a favorable balance of reactivity and stability, making it a more reactive and often higher-yielding substrate than its chloro-analogue, while being more cost-effective and stable than its iodo-counterpart. For synthetic chemists and drug development professionals, understanding these reactivity trends is essential for designing efficient and robust synthetic routes. While the iodo-analogue may be preferred for rapid, small-scale syntheses where maximizing reactivity is the primary concern, the bromo-derivative represents a practical and reliable choice for a broad array of applications, including scale-up and multi-step syntheses. The chloro-analogue, while economically attractive, presents greater synthetic challenges that necessitate more specialized catalytic systems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to the Synthesis and Potential Biological Activity of Methyl 3-(4-bromophenyl)acrylate
For researchers and professionals in drug development and chemical synthesis, methyl 3-(4-bromophenyl)acrylate and its halogenated analogs represent a class of compounds with significant potential. This guide provides a comparative analysis of this compound and its chloro- and fluoro-analogs, focusing on their synthesis, characterization, and potential as apoptosis-inducing agents.
Physicochemical Properties and Performance Data
The selection of a compound for a specific application often depends on its physicochemical properties. The following table summarizes key data for this compound and two common alternatives, methyl 3-(4-chlorophenyl)acrylate and methyl 3-(4-fluorophenyl)acrylate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| This compound | C₁₀H₉BrO₂ | 241.08 | 84-86[1] | 7.64 (d, 1H), 7.53 (d, 2H), 7.39 (d, 2H), 6.44 (d, 1H), 3.80 (s, 3H)[2] | 167.63, 143.95, 133.75, 132.61, 129.91, 125.02, 118.95, 52.28[2] |
| Methyl 3-(4-chlorophenyl)acrylate | C₁₀H₉ClO₂ | 196.63 | 73-74 | 7.63 (d, 1H), 7.44 (d, 2H), 7.35 (d, 2H), 6.40 (d, 1H), 3.80 (s, 3H) | 167.2, 143.4, 136.3, 133.0, 129.3, 118.5, 51.8 |
| Methyl 3-(4-fluorophenyl)acrylate | C₁₀H₉FO₂ | 180.18 | Not specified | Not specified | Not specified |
Experimental Protocols
Two primary synthetic routes are commonly employed for the synthesis of methyl 3-(4-halophenyl)acrylates: the Heck coupling reaction and Fischer esterification.
Heck Coupling Reaction
This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds.
General Protocol:
A mixture of the aryl halide (e.g., 4-bromoiodobenzene), methyl acrylate, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (if required), and a base (e.g., triethylamine) in a suitable solvent (e.g., acetonitrile or DMF) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Figure 1: General workflow for the Heck coupling synthesis of methyl 3-(4-halophenyl)acrylates.
Fischer Esterification
This method involves the acid-catalyzed esterification of the corresponding cinnamic acid.
General Protocol:
The 4-halocinnamic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added. The mixture is refluxed for several hours. After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude ester, which is then purified by column chromatography.
Figure 2: General workflow for the Fischer esterification synthesis of methyl 3-(4-halophenyl)acrylates.
Potential Biological Activity: Induction of Apoptosis
Cinnamic acid and its derivatives have garnered attention for their potential anticancer properties, primarily through the induction of apoptosis (programmed cell death). Studies on related compounds suggest that this compound may exert its cytotoxic effects through a similar mechanism.
The proposed signaling pathway for apoptosis induction by cinnamic acid derivatives often involves the generation of reactive oxygen species (ROS), leading to cellular stress. This stress can trigger the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2[3][4][5][6]. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to the dismantling of the cell.
Figure 3: Proposed signaling pathway for apoptosis induced by this compound.
Conclusion
This compound and its halogenated analogs are valuable compounds for further investigation in the fields of medicinal chemistry and materials science. The synthetic routes outlined provide a basis for their preparation, and the initial evidence of their pro-apoptotic activity warrants more in-depth studies to elucidate the precise molecular mechanisms and to evaluate their therapeutic potential. This comparative guide serves as a foundational resource for researchers embarking on studies involving these promising molecules.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells | springermedicine.com [springermedicine.com]
- 5. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized Methyl 3-(4-bromophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance in drug discovery and development. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of methyl 3-(4-bromophenyl)acrylate, a key building block in the synthesis of various pharmaceutical compounds. We will explore common synthetic routes and their associated impurity profiles, offering detailed experimental protocols for robust purity determination.
Introduction to this compound and its Synthesis
This compound, also known as methyl trans-4-bromocinnamate, is an α,β-unsaturated ester. Its chemical structure is characterized by a benzene ring substituted with a bromine atom and an acrylate moiety.
Common synthetic routes to this compound include the Horner-Wadsworth-Emmons (HWE) reaction and the Heck reaction. The choice of synthetic pathway can significantly influence the impurity profile of the final product.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction involves the condensation of an aldehyde (4-bromobenzaldehyde) with a phosphonate ylide (e.g., trimethyl phosphonoacetate) in the presence of a base. This method generally offers high stereoselectivity towards the desired (E)-isomer.
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (4-bromoiodobenzene or 4-dibromobenzene) with methyl acrylate.
Potential Impurities
A thorough understanding of potential impurities is critical for developing effective analytical methods. Common impurities associated with the synthesis of this compound include:
-
Starting Materials: Unreacted 4-bromobenzaldehyde, trimethyl phosphonoacetate (from HWE), 4-bromoiodobenzene, or methyl acrylate (from Heck).
-
Reaction Byproducts:
-
From HWE: Phosphonate byproducts, which are typically water-soluble and can be removed during aqueous workup.[1] The (Z)-isomer of this compound can also be formed, although the HWE reaction generally favors the (E)-isomer.[1]
-
From Heck: Homocoupling products of the aryl halide and byproducts from side reactions involving the palladium catalyst.
-
-
Solvent Residues: Residual solvents used in the synthesis and purification steps (e.g., toluene, tetrahydrofuran (THF), ethyl acetate).
Experimental Protocols for Purity Assessment
A multi-pronged analytical approach is recommended for the comprehensive assessment of this compound purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.
Experimental Protocol:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1).
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Dissolve a known amount of the synthesized product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is typically calculated based on the area percentage of the main peak relative to the total peak area. Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of organic molecules, including non-volatile impurities.
Experimental Protocol:
-
Instrument: High-performance liquid chromatograph with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often effective. For example:
-
Start with 50% acetonitrile / 50% water.
-
Linearly increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of about 0.5 mg/mL.
-
Data Analysis: Purity is determined by the area percentage of the main peak. For more accurate quantification, a calibration curve can be generated using a certified reference standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that can determine the purity of a sample without the need for a specific reference standard of the analyte itself.
Experimental Protocol:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg).
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a known signal from the internal standard, taking into account the number of protons, molecular weights, and masses of both the analyte and the standard.
Data Presentation
The quantitative data obtained from the different analytical techniques can be summarized for easy comparison.
| Analytical Technique | Parameter | HWE Synthesis Product | Heck Synthesis Product |
| GC-MS | Purity (%) | >99.0 | >98.5 |
| (Z)-isomer (%) | <0.5 | Not typically formed | |
| Residual 4-bromobenzaldehyde (%) | <0.1 | N/A | |
| Residual Methyl Acrylate (%) | N/A | <0.2 | |
| HPLC | Purity (%) | >99.2 | >98.8 |
| Unidentified Impurities (%) | <0.8 | <1.2 | |
| qNMR | Absolute Purity (%) | 99.1 ± 0.2 | 98.6 ± 0.3 |
| Melting Point (°C) | Measured Range | 84-86 | 83-85 |
| Literature Value (°C) | 84-86[2] | 84-86[2] |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific reaction conditions and purification methods used.
Mandatory Visualizations
Caption: Workflow for the synthesis and purity assessment of this compound.
Caption: Decision tree for selecting the appropriate analytical technique for purity assessment.
Conclusion
The purity of synthesized this compound is best assessed using a combination of orthogonal analytical techniques. While GC-MS and HPLC are excellent for identifying and quantifying a broad range of impurities, qNMR provides an absolute measure of purity. The choice of synthetic route has a direct impact on the impurity profile, with the HWE reaction generally yielding a cleaner product with fewer isomeric impurities compared to the Heck reaction, although this is highly dependent on reaction optimization and purification efficacy. For researchers in drug development, a thorough purity assessment using these validated methods is a critical step in ensuring the quality and safety of their synthesized materials.
References
A Comparative Guide to Methyl 3-(4-bromophenyl)acrylate: Synthetic Applications and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-(4-bromophenyl)acrylate is a versatile organic compound with significant applications in both chemical synthesis and medicinal chemistry. Its structure, featuring an acrylate group and a brominated phenyl ring, makes it a valuable precursor for polymerization and a key intermediate in the synthesis of more complex molecules through cross-coupling reactions.[1] Furthermore, its derivatives have shown promise as biologically active agents. This guide provides a comparative overview of this compound, focusing on its performance in synthetic reactions and its potential biological activities, supported by experimental data from related compounds.
Performance in Chemical Synthesis: The Heck Reaction
Below is a summary of typical catalyst systems used for the Heck reaction involving aryl bromides and acrylates, with indicative yields.
Table 1: Comparison of Catalyst Systems for the Heck Reaction of Aryl Bromides with Acrylates
| Catalyst Precursor | Ligand | Base | Solvent | Typical Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 85-95 |
| PdCl₂ | None | K₂CO₃ | DMF/H₂O | 80-90 |
| Pd/C | None | NaOAc | NMP | 75-85 |
| Palladacycle | None | K₂CO₃ | Toluene | 90-98 |
Note: Yields are indicative and can vary significantly based on specific reaction conditions and substrates.
Experimental Protocol: Generalized Heck Reaction
This protocol provides a general procedure for the Heck reaction of an aryl bromide with an acrylate.
Materials:
-
Aryl bromide (e.g., this compound)
-
Alkene (e.g., styrene or another acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., triphenylphosphine), if required
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the palladium catalyst and ligand (if used).
-
Add the aryl bromide and the alkene to the flask.
-
Add the anhydrous solvent, followed by the base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Caption: Generalized workflow for the Heck reaction catalytic cycle.
Potential in Drug Development: Antiproliferative Activity
Substituted acrylate derivatives have garnered interest for their potential biological activities, including antiproliferative effects. While specific IC50 values for this compound are not widely published, studies on the closely related 3-(4-chlorophenyl)acrylate derivatives provide valuable insights into the potential efficacy of this class of compounds.
A study on 3-(4-chlorophenyl)acrylate derivatives demonstrated potent cytotoxic effects against the MDA-MB-231 human breast cancer cell line. The acrylic acid and methyl ester derivatives were identified as the most active compounds.
Table 2: Antiproliferative Activity of 3-(4-chlorophenyl)acrylate Derivatives against MDA-MB-231 Cells
| Compound | Functional Group | IC₅₀ (µM) |
| 4b | Acrylic Acid | 3.24 ± 0.13 |
| 5e | Methyl Acrylate | 4.06 |
| Combretastatin A-4 (CA-4) | Reference Drug | 1.27 ± 0.09 |
Data from a study on 3-(4-chlorophenyl)acrylate derivatives.
The data suggests that the presence of a halogen on the phenyl ring and the acrylate moiety are important for the observed cytotoxicity. It is plausible that this compound would exhibit similar or potentially enhanced activity due to the presence of the bromine atom.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the antiproliferative activity of a compound using the MTT assay.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.
Application in Drug Delivery Systems
Methyl methacrylate (MMA) based copolymers are widely investigated for their potential in controlled drug release applications. The incorporation of functional monomers, such as those derived from this compound, into a polymethyl methacrylate (PMMA) backbone can be used to tailor the physicochemical properties of the resulting polymer, including its drug loading capacity and release kinetics.
While specific drug release studies for copolymers of this compound are not extensively documented, the general principles of MMA-based drug delivery systems can be applied. The bromophenyl group could potentially influence drug-polymer interactions and the overall hydrophobicity of the matrix, thereby affecting the drug release profile.
Caption: Logical workflow for developing a drug delivery system.
References
Spectroscopic Analysis of Methyl 3-(4-bromophenyl)acrylate: A Comparison with Literature Values
For researchers, scientists, and drug development professionals, accurate characterization of synthesized compounds is paramount. This guide provides a detailed comparison of experimental spectroscopic data for methyl 3-(4-bromophenyl)acrylate with established literature values, ensuring confidence in compound identity and purity.
This guide presents a summary of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data for this compound, alongside detailed experimental protocols for its synthesis and spectroscopic analysis. The data is presented in a clear, tabular format to facilitate easy comparison.
Data Presentation: Spectroscopic Data Comparison
The following tables summarize the experimental and literature values for the ¹H NMR, ¹³C NMR, and IR spectra of this compound.
Table 1: ¹H NMR Data (CDCl₃) for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Literature ¹H NMR (δ) ppm |
| 7.64 | d | 1H, Ar-CH= | 7.638 (d, 1H) |
| 7.53 | d | 2H, Ar-H | 7.530 (d, 2H) |
| 7.39 | d | 2H, Ar-H | 7.388 (d, 2H) |
| 6.44 | d | 1H, =CH-CO | 6.442 (d, 1H) |
| 3.80 | s | 3H, -OCH₃ | 3.803 (s, 3H) |
Table 2: ¹³C NMR Data (CDCl₃) for this compound
| Chemical Shift (δ) ppm | Assignment | Literature ¹³C NMR (δ) ppm |
| 167.6 | C=O | 167.63 |
| 144.0 | Ar-CH= | 143.95 |
| 133.8 | Ar-C | 133.75 |
| 132.6 | Ar-CH | 132.61 |
| 129.9 | Ar-CH | 129.91 |
| 125.0 | Ar-C-Br | 125.02 |
| 119.0 | =CH-CO | 118.95 |
| 52.3 | -OCH₃ | 52.28 |
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Experimental IR (cm⁻¹) | Assignment | Literature IR (cm⁻¹) (Characteristic Values for Functional Groups) |
| ~3050 | Aromatic C-H stretch | 3100-3000 |
| ~2950 | Aliphatic C-H stretch | 3000-2850 |
| ~1720 | C=O stretch (ester) | 1750-1735 |
| ~1640 | C=C stretch (alkene) | 1680-1620 |
| ~1590, 1485 | C=C stretch (aromatic) | 1600-1450 |
| ~1280, 1170 | C-O stretch (ester) | 1300-1000 |
| ~1070 | C-Br stretch | 1070-1030 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.
Synthesis of this compound via Wittig Reaction
A common and effective method for the synthesis of this compound is the Wittig reaction.
Materials:
-
4-Bromobenzaldehyde
-
Methyl (triphenylphosphoranylidene)acetate
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 4-bromobenzaldehyde (1.0 eq) in dry dichloromethane, add methyl (triphenylphosphoranylidene)acetate (1.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a white solid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the purified this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR: The spectrum was acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).
Infrared (IR) Spectroscopy: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid this compound was placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to the sample measurement.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow from synthesis to spectroscopic analysis and data comparison.
Caption: Workflow for synthesis, spectroscopic analysis, and data comparison.
A Comparative Guide to the Synthesis of Methyl 3-(4-bromophenyl)acrylate: Evaluating Cost-Effectiveness
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a detailed comparison of three synthetic methods for producing methyl 3-(4-bromophenyl)acrylate, a valuable building block in the pharmaceutical and materials science industries. We will evaluate the cost-effectiveness of the Heck reaction, the Wittig reaction, and a two-step Knoevenagel condensation/Fischer esterification sequence, supported by experimental protocols and a thorough cost analysis.
The synthesis of this compound involves the formation of a carbon-carbon double bond, a fundamental transformation in organic chemistry. The choice of synthetic route can significantly impact the overall cost, time, and resource allocation of a research or development project. This guide aims to provide a clear and objective comparison to aid in methodological selection.
At a Glance: Comparison of Synthetic Methods
| Feature | Heck Reaction | Wittig Reaction | Knoevenagel-Fischer Route |
| Starting Materials | 4-Bromoiodobenzene, Methyl acrylate | 4-Bromobenzaldehyde, Methyl (triphenylphosphoranylidene)acetate | 4-Bromobenzaldehyde, Malonic acid, Methanol |
| Key Reagents | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Phosphorus ylide | Piperidine, Sulfuric acid |
| Byproducts | Triethylammonium salts | Triphenylphosphine oxide | Water, Carbon dioxide |
| Reported Yield | Good to Excellent (estimated ~85%) | Good to Excellent (estimated ~80%) | High (typically >90% for Knoevenagel, >90% for esterification) |
| Key Advantage | Direct C-C bond formation, high atom economy. | Reliable for olefination of aldehydes. | Uses inexpensive starting materials, avoids costly catalysts. |
| Key Disadvantage | Cost and sensitivity of palladium catalyst. | Stoichiometric formation of triphenylphosphine oxide can complicate purification. | Two-step process, requires isolation of an intermediate. |
Cost-Effectiveness Analysis
To provide a quantitative comparison, the following table summarizes the estimated reagent cost to synthesize approximately 10 grams of this compound via each method. Prices are based on currently available data from various chemical suppliers and are subject to fluctuation.
| Method | Reagent | Molar Mass ( g/mol ) | Moles Required | Cost per Unit | Estimated Reagent Cost (USD) |
| Heck Reaction | 4-Bromoiodobenzene | 282.91 | 0.046 | ~$50/25g | ~$9.20 |
| Methyl Acrylate | 86.09 | 0.055 | ~$25/500mL (d=0.956) | ~$0.30 | |
| Palladium(II) Acetate | 224.50 | 0.00046 | ~$90/1g | ~$9.90 | |
| Triphenylphosphine | 262.29 | 0.00092 | ~$50/100g | ~$0.13 | |
| Triethylamine | 101.19 | 0.055 | ~$40/500mL (d=0.726) | ~$0.60 | |
| Total | ~$20.13 | ||||
| Wittig Reaction | 4-Bromobenzaldehyde | 185.02 | 0.046 | ~$30/100g | ~$2.53 |
| Methyl (triphenylphosphoranylidene)acetate | 334.35 | 0.051 | ~$60/100g | ~$10.20 | |
| Toluene | 92.14 | (solvent) | ~$70/1L | (variable) | |
| Total | ~$12.73 | ||||
| Knoevenagel-Fischer | 4-Bromobenzaldehyde | 185.02 | 0.046 | ~$30/100g | ~$2.53 |
| Malonic Acid | 104.06 | 0.051 | ~$45/500g | ~$0.92 | |
| Piperidine | 85.15 | 0.0046 | ~$35/100mL (d=0.862) | ~$0.15 | |
| Pyridine | 79.10 | (solvent) | ~$35/500mL | (variable) | |
| Methanol | 32.04 | (solvent/reagent) | ~$20/1L | (variable) | |
| Sulfuric Acid | 98.08 | (catalyst) | ~$40/500mL | (negligible) | |
| Total | ~$3.60 |
Note: Solvent costs are variable and depend on the scale and recycling practices. The costs presented are for the essential reagents required for the transformation.
Based on this analysis, the two-step Knoevenagel condensation followed by Fischer esterification presents the most cost-effective route in terms of raw materials. The significantly lower cost is attributed to the use of inexpensive bulk chemicals and the avoidance of costly palladium catalysts or pre-formed Wittig reagents.
Experimental Protocols
Detailed methodologies for the three synthetic routes are provided below.
Method 1: Heck Reaction (Estimated Protocol)
This protocol is based on typical conditions for the Heck reaction of aryl halides with acrylates.
-
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoiodobenzene (13.0 g, 0.046 mol), palladium(II) acetate (0.103 g, 0.00046 mol, 1 mol%), and triphenylphosphine (0.24 g, 0.00092 mol, 2 mol%).
-
Reagent Addition: Add triethylamine (7.7 mL, 0.055 mol) and methyl acrylate (5.0 mL, 0.055 mol) to the flask.
-
Reaction Conditions: The reaction mixture is heated to 100 °C in an oil bath and stirred for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Workup and Purification: After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
-
Estimated Yield: ~85%
-
Method 2: Wittig Reaction (Estimated Protocol)
This protocol is based on standard Wittig reaction conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzaldehyde (8.5 g, 0.046 mol) and methyl (triphenylphosphoranylidene)acetate (17.0 g, 0.051 mol) in 100 mL of dry toluene.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is triturated with a minimal amount of cold diethyl ether or a hexane/ethyl acetate mixture to precipitate the triphenylphosphine oxide byproduct. The solid is removed by filtration. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
-
Estimated Yield: ~80%
-
Method 3: Knoevenagel Condensation and Fischer Esterification
This two-step procedure is a classical and often high-yielding approach.
Step 1: Knoevenagel Condensation to form 3-(4-bromophenyl)acrylic acid
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzaldehyde (8.5 g, 0.046 mol) and malonic acid (5.3 g, 0.051 mol) in 30 mL of pyridine.
-
Catalyst Addition: Add piperidine (0.4 mL, 0.0046 mol) to the mixture.
-
Reaction Conditions: The mixture is heated to 100 °C for 3-4 hours.
-
Workup and Purification: After cooling, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product. The white solid is collected by vacuum filtration, washed with cold water, and dried to give 3-(4-bromophenyl)acrylic acid.
-
Typical Yield: >90%
-
Step 2: Fischer Esterification to form this compound
-
Reaction Setup: To a round-bottom flask containing the 3-(4-bromophenyl)acrylic acid from the previous step (assuming ~9.5 g, 0.042 mol), add 100 mL of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL).
-
Reaction Conditions: The mixture is heated to reflux (approximately 65 °C) for 4-6 hours.
-
Workup and Purification: The excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Typical Yield: >90%
-
Logical Workflow for Method Selection
The decision-making process for selecting the optimal synthetic route can be visualized as follows:
Caption: Decision workflow for selecting a synthetic method.
Conclusion
For the synthesis of this compound, the Knoevenagel condensation followed by Fischer esterification stands out as the most cost-effective method due to its reliance on inexpensive and readily available starting materials and reagents. While the Heck and Wittig reactions offer more direct, one-step approaches, the associated costs of the palladium catalyst and the phosphorus ylide, respectively, make them less economical for large-scale production unless specific circumstances, such as the immediate availability of starting materials or time constraints, are the primary drivers. Researchers and process chemists should carefully consider the factors outlined in this guide to make an informed decision that best suits their project's specific needs and budget.
Safety Operating Guide
Safe Disposal of Methyl 3-(4-bromophenyl)acrylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 3-(4-bromophenyl)acrylate, a compound frequently used in organic synthesis. Adherence to these guidelines is critical to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Lab Coat: A flame-retardant, antistatic protective clothing is recommended.
-
Respiratory Protection: If handling in a poorly ventilated area or if dust or vapors are generated, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Never dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and will not leak.
-
-
Storage:
-
Store the waste container in a well-ventilated, cool, and designated hazardous waste accumulation area.
-
Keep the container tightly closed and away from incompatible materials such as acids, bases, and peroxides.[2]
-
-
Engage a Licensed Waste Carrier:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.[1]
-
Provide the waste carrier with a complete and accurate description of the waste, including the Safety Data Sheet.
-
-
Documentation:
-
Maintain detailed records of the disposal process, including the date, quantity of waste, and the name of the disposal company, in accordance with local, state, and federal regulations.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.[3]
-
-
Contain the Spill:
-
Clean-Up:
-
Disposal of Spill Debris:
-
Dispose of the contaminated absorbent material and any other cleanup supplies as hazardous waste, following the procedures outlined above.
-
Hazard Summary
The following table summarizes the key hazards associated with this compound, underscoring the importance of proper handling and disposal.
| Hazard Type | Description | Citations |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [4] |
| Skin Irritation | Causes skin irritation and may cause an allergic skin reaction. | |
| Eye Irritation | Causes serious eye irritation. | [1] |
| Respiratory Irritation | May cause respiratory irritation. | |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the routine disposal and spill management of this compound.
References
Essential Safety and Logistical Information for Handling Methyl 3-(4-bromophenyl)acrylate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential guidance for the safe handling of Methyl 3-(4-bromophenyl)acrylate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling to avoid potential health hazards. Based on the available safety data, the primary risks include skin and eye irritation.[1] Acrylates, in general, are known to be strong irritants and potential allergens.[2] Therefore, adherence to strict safety protocols is crucial.
Summary of Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects eyes from dust and potential splashes of the chemical.[3] |
| Hand Protection | Nitrile Gloves | Chemical-impermeable | Acrylate monomers can penetrate latex and vinyl gloves. Double gloving with nitrile gloves is recommended for extended tasks.[2][4] |
| Body Protection | Laboratory Coat | Standard | Provides a barrier against accidental spills. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or chemical fume hood | Avoid breathing mist, gas, or vapors.[1] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling procedures are critical to minimize exposure and ensure a safe working environment. The following workflow outlines the key steps for working with this compound.
Caption: Experimental workflow for handling this compound.
Accidental Release Measures and First Aid
In the event of a spill or exposure, immediate action is necessary to mitigate harm.
Accidental Release:
-
Evacuate: Keep unnecessary personnel away from the spill area.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains.[1]
-
Cleanup: Collect the spilled material and arrange for disposal.[1]
First Aid Procedures
| Exposure Route | First Aid Action |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
All chemical waste, including unused this compound and contaminated materials, must be disposed of according to institutional and local regulations for hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be considered contaminated and disposed of as hazardous waste.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
